molecular formula C16H19ClN2 B1670334 Dexchlorpheniramine CAS No. 25523-97-1

Dexchlorpheniramine

Cat. No.: B1670334
CAS No.: 25523-97-1
M. Wt: 274.79 g/mol
InChI Key: SOYKEARSMXGVTM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexchlorpheniramine is a chlorphenamine. It is an enantiomer of a levochlorpheniramine.
This compound is a potent S-enantiomer of chlorpheniramine. The salt form this compound maleate as the active ingredient is available as a prescription drug indicated for adjunctive therapy for allergic and anaphylactic reactions. It is an antihistamine drug with anticholinergic (drying) and sedative actions. It disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells.
This compound is an alkylamine, and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. The antagonistic action of this agent blocks the activities of endogenous histamine, thereby preventing histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 8 approved and 3 investigational indications.
Chlorpheniramine is a histamine H1 antagonist used in allergic reactions, hay fever, rhinitis, urticaria, and asthma. It has also been used in veterinary applications. One of the most widely used of the classical antihistaminics, it generally causes less drowsiness and sedation than Promethazine. -- Pubchem;  Chlorphenamine or chlorpheniramine, commonly marketed as its salt chlorphenamine maleate (Chlor- Trimeton, Piriton, Chlor- Tripolon), is a first generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria.- wikipedia.
RN given refers to parent cpd(S)-isomer
See also: this compound Maleate (active moiety of).

Properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride)
Record name Dexchlorpheniramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50180225
Record name Dexchlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

142 °C @ 1.0 mm Hg /Racemate/
Record name DEXCHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/
Record name DEXCHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OILY LIQUID

CAS No.

25523-97-1
Record name (+)-Chlorpheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25523-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexchlorpheniramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexchlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13679
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexchlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexchlorpheniramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXCHLORPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXCHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dexchlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/
Record name DEXCHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dexchlorpheniramine on H1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine that exerts its therapeutic effects through potent and specific interaction with the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound at the H1 receptor. It delves into its dual role as a competitive antagonist and an inverse agonist, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized, and key processes are visualized to offer a detailed resource for researchers and professionals in drug development.

Introduction: The Histamine H1 Receptor and Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that facilitates its coupling to the Gq/11 family of G-proteins.[2] This initiates a signaling cascade that is central to the pathophysiology of allergic reactions.

Activation of the H1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses that manifest as the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

Furthermore, the H1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal activity contributes to the expression of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory processes.

This compound's Molecular Mechanism of Action

This compound's primary mechanism of action is its interaction with the H1 receptor, where it functions as both a competitive antagonist and an inverse agonist.

Competitive Antagonism

As a competitive antagonist, this compound binds to the same site on the H1 receptor as histamine but does not activate it. By occupying the receptor's binding pocket, it physically prevents histamine from binding and initiating the downstream signaling cascade. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of histamine. This action is fundamental to its ability to alleviate acute allergic symptoms.

Inverse Agonism

Beyond simple competitive blockade, this compound and many other H1-antihistamines are classified as inverse agonists. The H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. While agonists like histamine stabilize the active state, inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor. This shifts the conformational equilibrium towards the inactive state, thereby reducing the receptor's basal, or constitutive, activity even in the absence of histamine. This inverse agonism is thought to contribute to the anti-inflammatory properties of this compound by suppressing the basal NF-κB activity mediated by the constitutively active H1 receptor.

Quantitative Analysis of this compound-H1 Receptor Interaction

The interaction of this compound with the H1 receptor can be quantified through various in vitro assays. While specific data for this compound is sometimes reported as part of the racemic mixture, chlorpheniramine, these values provide a strong indication of its potency.

ParameterValue (Chlorpheniramine)DescriptionExperimental System
IC50 0.53 µMThe concentration of chlorpheniramine that inhibits 50% of the histamine-induced increase in intracellular calcium.Cultured human ciliary muscle cells
KD 1.2 nMThe equilibrium dissociation constant for (+)-chlorpheniramine as an antagonist of histamine-stimulated inositol phosphate accumulation.Hamster vas deferens smooth muscle cell line (DDT1MF-2)

Downstream Signaling Pathways Modulated by this compound

This compound's interaction with the H1 receptor leads to the attenuation of several key signaling pathways.

Inhibition of the Gq/11-PLC-IP3/DAG Pathway

By preventing histamine from activating the H1 receptor, this compound blocks the Gq/11-mediated activation of phospholipase C. This, in turn, prevents the generation of IP3 and DAG, thereby inhibiting the subsequent rise in intracellular calcium and the activation of PKC.

Gq_PLC_Pathway cluster_receptor Receptor State Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Activates This compound This compound H1R_inactive H1 Receptor (Inactive) This compound->H1R_inactive Stabilizes (Inverse Agonism) This compound->H1R_active Blocks (Antagonism) Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

H1 Receptor Signaling and this compound Inhibition.
Suppression of NF-κB Activation

Through its inverse agonist activity, this compound stabilizes the inactive state of the H1 receptor, reducing its constitutive signaling. This leads to a decrease in the basal activation of the transcription factor NF-κB, which is involved in the expression of pro-inflammatory cytokines and cell adhesion molecules. This mechanism contributes to the anti-inflammatory effects of this compound.

Inverse_Agonism_NFkB R_inactive R (Inactive) R_active R* (Active) Constitutive Activity R_inactive->R_active Equilibrium NFkB_pathway Basal NF-κB Pathway R_active->NFkB_pathway Activates This compound This compound (Inverse Agonist) This compound->R_inactive Binds and Stabilizes Inflammation Pro-inflammatory Gene Expression NFkB_pathway->Inflammation

Inverse Agonism and NF-κB Pathway Suppression.

Experimental Protocols for Characterizing this compound's Action

The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor. It involves a competition experiment between a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and unlabeled this compound.

Methodology:

  • Membrane Preparation: Membranes expressing the H1 receptor are prepared from cultured cells (e.g., HEK293, CHO) or tissue homogenates.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: H1 Receptor Membrane Preparation incubation Incubation: - Membranes - [³H]mepyramine (Radioligand) - this compound (Competitor) start->incubation filtration Rapid Filtration: Separation of Bound vs. Free Ligand incubation->filtration scintillation Liquid Scintillation Counting: Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff scintillation->analysis end End: Binding Affinity (Ki) analysis->end

Workflow for Radioligand Binding Assay.
Functional Assays

This assay measures the ability of this compound to inhibit histamine-induced activation of phospholipase C.

Methodology:

  • Cell Labeling: Cells expressing H1 receptors are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are then stimulated with histamine in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates (IPs).

  • Extraction and Separation: The reaction is terminated, and the accumulated [3H]-IPs are extracted and separated by ion-exchange chromatography.

  • Quantification and Analysis: The radioactivity of the IP fractions is measured, and the inhibitory effect of this compound is quantified to determine its IC50 or Kb value.

This assay provides a real-time measurement of H1 receptor activation by monitoring changes in intracellular calcium concentrations.

Methodology:

  • Cell Loading: Cells expressing H1 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Baseline Measurement: The basal fluorescence of the cells is measured.

  • Antagonist Addition: this compound is added at various concentrations.

  • Agonist Stimulation: Cells are then stimulated with histamine, and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The inhibition of the histamine-induced calcium peak by this compound is used to calculate its IC50 value.

Conclusion

This compound's mechanism of action at the H1 receptor is a multifaceted process involving both competitive antagonism of histamine binding and inverse agonism that suppresses the receptor's constitutive activity. These dual actions effectively block the Gq/11-PLC signaling pathway, preventing the downstream consequences of histamine release, and also exert anti-inflammatory effects by modulating NF-κB activity. The quantitative characterization of these interactions through binding and functional assays provides a robust framework for understanding its therapeutic efficacy and for the development of future H1 receptor modulators. This in-depth understanding is crucial for researchers and professionals dedicated to advancing the fields of pharmacology and drug discovery.

References

The Pharmacological Profile of Dexchlorpheniramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the pharmacologically active dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine widely utilized in the symptomatic relief of allergic conditions. This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, pharmacokinetic properties, and preclinical and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of histamine H1 receptor antagonists.

Introduction

This compound is a potent inverse agonist of the histamine H1 receptor, belonging to the alkylamine class of antihistamines.[1] As a first-generation agent, it readily crosses the blood-brain barrier, leading to both therapeutic effects and characteristic side effects such as sedation.[2] Its efficacy in treating allergic rhinitis, urticaria, and other allergic manifestations is well-established.[3] This document aims to provide a comprehensive technical resource on the pharmacological properties of this compound for the scientific community.

Mechanism of Action

This compound exerts its primary pharmacological effect by competing with histamine for binding to the H1 receptor.[3][4] It acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and antagonizing the effects of histamine. This action on H1 receptors in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels, leads to the alleviation of allergic symptoms such as sneezing, rhinorrhea, itching, and vasodilation.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses associated with histamine release. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this cascade.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Stabilizes (Inverse Agonist) H1R_active Histamine H1 Receptor (Active) Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca_release->Response PKC->Response

Caption: this compound's antagonism of the H1 receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its racemate, chlorpheniramine.

Table 1: Receptor Binding Affinity of this compound and its Enantiomers

CompoundReceptorKi (nM)pA2Tissue/SystemReference
This compound (S)-(+)-enantiomer) Histamine H12.67 - 4.819.36Human cloned H1 receptor / Guinea pig ileum,
Muscarinic Cholinergic1,300-Human brain tissue
Levchlorpheniramine (R)-(-)-enantiomer) Histamine H1211 - 361-Human cloned H1 receptor

Note: A lower Ki value indicates a higher binding affinity. The pA2 value is a measure of the potency of an antagonist.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Protein Binding
Total Plasma Proteins38%Human
Albumin20%Human
Alpha-glycoprotein acid23%Human
Metabolism Major: CYP2D6Minor: CYP3A4, CYP2C11, CYP2B1Human
Elimination Half-life 21-27 hoursHuman

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

  • Materials:

    • Membrane preparation from cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).

    • Radioligand: [³H]-mepyramine.

    • Test compound (this compound).

    • Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound in the assay buffer.

    • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the non-specific binding control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of an antihistamine to protect against histamine-induced bronchoconstriction.

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Anesthetize the guinea pigs and ventilate them artificially.

    • Administer the test compound (this compound) or vehicle intravenously or intraperitoneally.

    • After a predetermined time, challenge the animals with an intravenous injection of histamine.

    • Measure the increase in intratracheal pressure as an indicator of bronchoconstriction.

    • The protective effect of the antihistamine is determined by the reduction in the histamine-induced increase in intratracheal pressure compared to the vehicle-treated group.

Mandatory Visualizations

Experimental_Workflow_H1_Binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (H1 Receptor Source) Incubate Incubate Membrane, Radioligand, & Test Compound Membrane_Prep->Incubate Radioligand Radioligand ([³H]-mepyramine) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ IC50->Ki

Caption: Workflow for a histamine H1 receptor binding assay.

In_Vivo_Workflow Animal_Prep Animal Preparation (Anesthetized Guinea Pig) Drug_Admin Administer this compound or Vehicle Animal_Prep->Drug_Admin Histamine_Challenge Histamine Challenge (Intravenous) Drug_Admin->Histamine_Challenge Measurement Measure Intratracheal Pressure Histamine_Challenge->Measurement Analysis Analyze Data (Compare to Vehicle) Measurement->Analysis

Caption: Workflow for an in vivo histamine-induced bronchoconstriction model.

Sedative and Anticholinergic Properties

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and binds to central H1 receptors. This central activity is responsible for its sedative effects. Positron Emission Tomography (PET) studies in humans have demonstrated that oral administration of d-chlorpheniramine leads to a high occupancy of cerebral H1 receptors, which correlates with its sedative potential.

Furthermore, this compound exhibits anticholinergic (muscarinic receptor antagonist) activity. While specific Ki values for the muscarinic receptor subtypes are not available for this compound, data for the racemate, chlorpheniramine, indicate a lower affinity for muscarinic receptors compared to the H1 receptor. This anticholinergic action contributes to side effects such as dry mouth, blurred vision, and urinary retention.

Clinical Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound in the treatment of various allergic conditions. It provides effective relief from symptoms of seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and uncomplicated allergic skin manifestations of urticaria and angioedema.

Conclusion

This compound is a potent and effective first-generation antihistamine with a well-characterized pharmacological profile. Its primary mechanism of action is inverse agonism at the histamine H1 receptor, leading to the amelioration of allergic symptoms. Its ability to cross the blood-brain barrier results in significant central H1 receptor occupancy and associated sedative effects, while its anticholinergic properties contribute to other common side effects. This technical guide provides a comprehensive overview of its pharmacology, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and drug development professionals. Further research into the specific interactions of this compound with various receptor subtypes will continue to enhance our understanding of its therapeutic and adverse effect profiles.

References

In vitro models for studying Dexchlorpheniramine efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Vitro Models for Studying Dexchlorpheniramine Efficacy

Introduction

This compound is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of allergic conditions. Its therapeutic effect is primarily mediated through the competitive antagonism of the histamine H1 receptor (H1R). As a cornerstone in allergy treatment, thoroughly characterizing its efficacy using robust and reproducible preclinical models is paramount for both research and drug development. This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to elucidate the efficacy of this compound, from direct target engagement to functional cellular responses.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of these models.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking H1 receptors, thereby preventing the actions of histamine.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rise in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[3] NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory cytokines and adhesion molecules. This compound, by blocking the H1R, effectively inhibits this entire cascade.

H1R_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds & Activates Dexchlor This compound Dexchlor->H1R Competitively Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ ↑ ER->Ca2 Releases Ca²⁺ NFkB NF-κB Activation Ca2->NFkB Leads to PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Figure 1: H1 Receptor Signaling and this compound Inhibition.

Core In Vitro Efficacy Models

A tiered approach is typically used to evaluate the efficacy of H1 antihistamines in vitro, starting with direct target interaction and progressing to more complex, physiologically relevant cellular models.

Target Engagement: Receptor Binding Assays

These assays directly quantify the affinity of a drug for its molecular target, providing a fundamental measure of potency.

Principle: A competitive radioligand binding assay is used to determine the binding affinity (expressed as the inhibitory constant, Kᵢ) of this compound for the H1 receptor. This involves incubating cell membranes expressing the H1R with a constant concentration of a radiolabeled H1R antagonist (e.g., [³H]pyrilamine) and varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the concentration of this compound.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor.

  • Materials:

    • Cell membranes from a stable cell line overexpressing the human H1R (e.g., CHO-H1R, HEK293-H1R).

    • Radioligand: [³H]pyrilamine.

    • Test Compound: this compound maleate.

    • Non-specific binding control: Mepyramine (10 µM) or another high-affinity unlabeled H1 antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (GF/C or similar).

    • Scintillation fluid and microplate scintillation counter.

  • Method:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, combine the H1R-containing membranes, a fixed concentration of [³H]pyrilamine (typically at its Kₑ value), and either assay buffer (for total binding), non-specific control (for non-specific binding), or a this compound dilution.

    • Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response model.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes H1R Membranes Incubate Combine & Incubate (Reach Equilibrium) Membranes->Incubate Radio Radioligand ([³H]pyrilamine) Radio->Incubate Dex This compound (Serial Dilutions) Dex->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot Competition Curve (% Binding vs. [Drug]) Count->Plot IC50 Calculate IC₅₀ Plot->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Antagonism: Cell-Based Assays

These assays measure the ability of this compound to inhibit a cellular response triggered by histamine, providing a direct readout of its antagonistic activity.

Principle: The most common functional assay measures the histamine-induced increase in intracellular calcium. Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the binding of Ca²⁺ to the dye results in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.

Experimental Protocol: Calcium Flux Assay

  • Objective: To determine the potency (IC₅₀) of this compound in inhibiting histamine-induced calcium mobilization.

  • Materials:

    • A cell line stably expressing the human H1R (e.g., HEK293-H1R or CHO-H1R).

    • Cell culture medium and black, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Agonist: Histamine.

    • Antagonist: this compound.

    • A fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).

  • Method:

    • Seed the H1R-expressing cells into the microplates and grow to confluence.

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence.

    • After establishing a stable baseline, inject a fixed concentration of histamine (typically an EC₈₀ concentration, predetermined from an agonist dose-response curve) into all wells.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data, setting the response in the absence of antagonist (histamine only) as 100% and the response in the absence of histamine as 0%.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Flux_Workflow Calcium Flux Assay Workflow A Seed H1R-expressing cells in microplate B Load cells with Ca²⁺-sensitive dye A->B C Pre-incubate with This compound B->C D Measure baseline fluorescence C->D E Inject Histamine (Agonist) D->E F Measure peak fluorescence kinetically E->F G Plot % Inhibition vs. [Drug] F->G H Calculate IC₅₀ G->H

Figure 3: Workflow for an H1R functional calcium flux assay.

Anti-Allergic and Anti-Inflammatory Effects

These models use primary cells or cell lines that are key players in the allergic and inflammatory response to assess the broader physiological effects of this compound.

Principle: One such model involves measuring the inhibition of mediator release from basophils or mast cells. For instance, the Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for mast cells. When sensitized with IgE and challenged with an antigen, these cells degranulate, releasing histamine and other inflammatory mediators. The efficacy of this compound can be assessed by its ability to inhibit this release, often through mechanisms secondary to its primary H1R antagonism, such as membrane stabilization.

Experimental Protocol: RBL-2H3 Histamine Release Assay

  • Objective: To evaluate the effect of this compound on IgE-mediated histamine release from mast cells.

  • Materials:

    • RBL-2H3 cells.

    • Sensitizing antibody: Anti-DNP IgE.

    • Antigen/Stimulant: DNP-BSA or a calcium ionophore like A23187.

    • Test Compound: this compound.

    • Assay buffer (e.g., Tyrode's buffer).

    • Histamine ELISA kit or automated fluorometric histamine assay.

  • Method:

    • Seed RBL-2H3 cells in a 24-well plate and culture overnight.

    • Sensitize the cells by incubating with anti-DNP IgE for 2-24 hours.

    • Wash the cells with assay buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Induce degranulation by adding the DNP-BSA antigen. Include a positive control (antigen only) and a negative control (buffer only).

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the histamine concentration in the supernatant using a histamine ELISA kit or other detection method.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition relative to a total histamine control (cells lysed with detergent).

    • Calculate the percent inhibition of histamine release for each this compound concentration compared to the positive control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log concentration of this compound.

Quantitative Efficacy Data

The efficacy of this compound and its racemic mixture, chlorpheniramine, has been quantified in various in vitro systems. The data below are compiled from the literature to provide a benchmark for its potency.

Assay TypeModel SystemCompoundParameterValue
Receptor Binding Rodent Brain MembranesChlorpheniramineKᵢ (H1R)~1.4 - 2.5 nM
Functional Antagonism Human Nasal Epithelial CellsChlorpheniramineNF-κB InhibitionSignificant reversal of histamine-induced activation at 10-100 µM
Functional Antagonism HeLa CellsChlorpheniramineCa²⁺ Influx InhibitionDose-dependent inhibition observed at 10 µM
Cytotoxicity Human PBMCsThis compoundCell ViabilityNo significant cytotoxicity observed up to 50 ng/mL

Note: Specific Kᵢ and IC₅₀ values for this compound can vary between studies depending on the exact experimental conditions, such as radioligand concentration, cell line, and buffer composition. The values for chlorpheniramine are often used as a proxy.

Conclusion

The in vitro evaluation of this compound efficacy relies on a suite of well-established models. Receptor binding assays provide essential data on target affinity, while functional assays like calcium flux measurements confirm its antagonistic activity in a cellular context. More complex models using mast cells, basophils, or epithelial cells allow for the investigation of its broader anti-allergic and anti-inflammatory properties, such as the inhibition of mediator release and the suppression of NF-κB signaling. The protocols and data presented in this guide offer a robust framework for researchers to design and execute experiments aimed at characterizing the in vitro pharmacology of this compound and related H1 antihistamines. A multi-assay approach is crucial for building a comprehensive profile of a compound's efficacy, from molecular interaction to cellular function.

References

Dexchlorpheniramine's Interaction with the Histamine H1 Receptor: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the binding characteristics of dexchlorpheniramine at the histamine H1 receptor. This whitepaper details the quantitative binding affinity and kinetics, provides extensive experimental protocols, and visualizes key biological and experimental processes.

This compound, the active S-enantiomer of chlorpheniramine, is a first-generation antihistamine that exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. Understanding the precise nature of its interaction with this receptor is crucial for the development of new and improved antihistaminic drugs.

Quantitative Analysis of Binding Affinity and Kinetics

The binding of this compound to the H1 receptor is characterized by high affinity. While specific kinetic data for this compound is not extensively available in publicly accessible literature, data for the racemic mixture, chlorpheniramine, provides valuable insights. The inhibitory constant (Ki) for (±)-chlorpheniramine has been reported to be approximately 3.5 ± 2.2 nM in buffer conditions. Studies have shown that the (+)-enantiomer, this compound, possesses a significantly higher affinity for the H1 receptor compared to the (-)-enantiomer, and is responsible for the sedative effects associated with the racemic mixture.[1][2]

The following table summarizes the available binding data for chlorpheniramine, the racemic form of this compound.

CompoundParameterValueReceptor SourceRadioligand
(±)-ChlorpheniramineApparent Ki3.5 ± 2.2 nMGuinea Pig Lung[3H]mepyramine
Chlorpheniramine MaleateIC5012 nMHuman H1 ReceptorNot Specified

Note: The IC50 value is dependent on the concentration of the radioligand used in the assay and may not directly reflect the binding affinity (Ki).

Delving into the H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 family of G-proteins. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. This compound, by acting as an inverse agonist, stabilizes the inactive state of the H1 receptor, thus preventing this signaling cascade.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Physiological_Response Physiological Response Ca2_Release->Physiological_Response PKC_Activation->Physiological_Response This compound This compound This compound->H1R Inhibits

Histamine H1 Receptor Signaling Pathway

Methodologies for Determining Binding Parameters

The characterization of this compound's binding to the H1 receptor relies on sophisticated experimental techniques. The two primary methods employed are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

These assays are the gold standard for quantifying ligand-receptor interactions. They involve the use of a radiolabeled ligand that binds to the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is performed in microplates.

    • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (this compound).

    • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist).

  • Incubation:

    • The microplates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinetic Analysis (Association and Dissociation Rates):

  • Association Rate (kon): Membranes and the radioligand are incubated for various time points, and the amount of specific binding is measured over time. The data is fitted to a one-phase association model to determine the observed association rate constant (kobs). The kon can be calculated from the relationship between kobs and the radioligand concentration.

  • Dissociation Rate (koff): After allowing the radioligand to reach binding equilibrium with the membranes, an excess of a non-radiolabeled ligand is added to prevent re-binding of the dissociated radioligand. The decrease in specific binding is measured over time, and the data is fitted to a one-phase exponential decay model to determine the koff.

Radioligand_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (H1 Receptor Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]mepyramine) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Scintillation_Counting Scintillation Counting (Detection) Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Competitive Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable information on the kinetics (kon and koff) and affinity (Kd) of a drug-receptor interaction.

Experimental Protocol: GPCR-Small Molecule Interaction Analysis

  • Sensor Chip Preparation:

    • A sensor chip with a gold surface is functionalized to immobilize the H1 receptor. This can be achieved by capturing the receptor via an affinity tag (e.g., His-tag) or by direct amine coupling.

    • For GPCRs, which are membrane proteins, they are typically solubilized in a detergent or reconstituted into lipid nanodiscs to maintain their native conformation.

  • Immobilization of H1 Receptor:

    • The solubilized or reconstituted H1 receptor is injected over the functionalized sensor chip surface, leading to its immobilization.

    • A reference surface is usually prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • Interaction Analysis:

    • A series of concentrations of the small molecule (this compound) in a suitable running buffer is injected over the sensor chip surface.

    • The binding of the small molecule to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding model).

    • The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the experimental data to the chosen model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Chip_Functionalization Sensor Chip Functionalization Immobilization Receptor Immobilization Chip_Functionalization->Immobilization Receptor_Prep H1 Receptor Solubilization/Reconstitution Receptor_Prep->Immobilization Analyte_Injection Analyte Injection (this compound) Immobilization->Analyte_Injection Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram_Analysis Sensorgram Analysis Dissociation->Sensorgram_Analysis Kinetic_Parameters Determine kon, koff, Kd Sensorgram_Analysis->Kinetic_Parameters

Surface Plasmon Resonance (SPR) Workflow

Conclusion

References

Synthesis of Enantiomerically Pure Dexchlorpheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine, the dextrorotatory (S)-enantiomer of the first-generation antihistamine chlorpheniramine, is a potent histamine H1 receptor antagonist used for the relief of allergic symptoms. The pharmacological activity of chlorpheniramine resides almost exclusively in the (S)-enantiomer, which exhibits a significantly higher binding affinity for the H1 receptor than its (R)-enantiomer. Consequently, the use of enantiomerically pure this compound offers the therapeutic benefits of the racemate with a reduced dosage and potentially fewer side effects. This technical guide provides an in-depth overview of the primary synthesis pathways for obtaining enantiomerically pure this compound, targeting researchers, scientists, and drug development professionals. The guide details classical resolution techniques, modern asymmetric synthesis methodologies, and enzymatic resolution, complete with experimental protocols, quantitative data, and workflow visualizations.

Classical Resolution of Racemic Chlorpheniramine

The classical approach to obtaining enantiomerically pure this compound involves the resolution of a racemic mixture of chlorpheniramine. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. A well-established method for this resolution utilizes d-phenylsuccinic acid as the resolving agent.

Experimental Protocol: Resolution with d-Phenylsuccinic Acid

This protocol is based on the method described in U.S. Patent 3,030,371.

Step 1: Formation of Diastereomeric Salts

  • Dissolve 28 grams of racemic 3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine (racemic chlorpheniramine) and 20 grams of d-phenylsuccinic acid in 400 ml of absolute ethyl alcohol.

  • Allow the solution to stand at room temperature to effect crystallization of the diastereomeric salt.

  • Filter the crystalline precipitate and wash it with a small amount of absolute ethyl alcohol.

Step 2: Recrystallization and Purification

  • Recrystallize the obtained crystals from 300 ml of absolute ethyl alcohol.

  • Perform a second recrystallization from 80% ethyl alcohol, using 3.5 ml of the solvent per gram of the crystalline salt.

  • Repeat the recrystallization until a constant melting point of 145-147°C is achieved, indicating the isolation of pure d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine-d-phenylsuccinate.

Step 3: Liberation of the Free Base (this compound)

  • Suspend the purified diastereomeric salt in a mixture of 100 ml of diethyl ether and 50 ml of a 20% aqueous potassium carbonate solution.

  • Shake the mixture vigorously to liberate the free base into the ether layer.

  • Separate the ether layer, dry it over anhydrous potassium carbonate, and filter.

  • Remove the diethyl ether in vacuo to obtain d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine (this compound) as a mobile oil.

Step 4: Formation of the Maleate Salt

  • Dissolve 4.3 grams of the obtained this compound base and 1.8 grams of maleic acid in 20 ml of isopropyl acetate.

  • Allow the solution to stand at room temperature until crystallization is complete.

  • Filter the crystalline product, wash with ethyl acetate, and recrystallize from 15 ml of ethyl acetate.

  • Dry the resulting crystalline d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine maleate (this compound maleate). The expected melting point is 113-115°C.

Quantitative Data
ParameterValueReference
Melting Point of Diastereomeric Salt145-147°CU.S. Patent 3,030,371
Melting Point of this compound Maleate113-115°CU.S. Patent 3,030,371

Note: Specific yield and enantiomeric excess values are not detailed in the patent but are expected to be high after multiple recrystallizations.

Workflow Diagram

G cluster_0 Classical Resolution Pathway racemate Racemic Chlorpheniramine salt_formation Diastereomeric Salt Formation (Absolute Ethanol) racemate->salt_formation resolving_agent d-Phenylsuccinic Acid resolving_agent->salt_formation recrystallization Fractional Recrystallization (Ethanol/Water) salt_formation->recrystallization diastereomeric_salt Pure (S,S)-Diastereomeric Salt recrystallization->diastereomeric_salt base_liberation Liberation of Free Base (K2CO3, Ether) diastereomeric_salt->base_liberation dex_base This compound (Free Base) base_liberation->dex_base maleate_formation Maleate Salt Formation (Isopropyl Acetate) dex_base->maleate_formation maleic_acid Maleic Acid maleic_acid->maleate_formation dex_maleate This compound Maleate maleate_formation->dex_maleate G cluster_1 Asymmetric Synthesis Pathway start_materials 2-Acetylpyridine + DMF derivative michael_acceptor Michael Acceptor ((E)-1-(dimethylamino)-3-(pyridin-2-yl)prop-2-en-1-one) start_materials->michael_acceptor conjugate_addition Rh-Catalyzed Asymmetric Conjugate Addition michael_acceptor->conjugate_addition boronic_acid 4-Chlorophenylboronic Acid boronic_acid->conjugate_addition ketone_intermediate Chiral Ketone Intermediate conjugate_addition->ketone_intermediate reduction Ketone Reduction (NaBH4) ketone_intermediate->reduction dex_base This compound (Free Base) reduction->dex_base maleate_formation Maleate Salt Formation dex_base->maleate_formation dex_maleate This compound Maleate maleate_formation->dex_maleate G cluster_2 Enzymatic Kinetic Resolution Workflow racemate Racemic Chlorpheniramine ekr Enzymatic Kinetic Resolution racemate->ekr acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->ekr enzyme Lipase (e.g., CALB) enzyme->ekr mixture Mixture of (S)-Amine and (R)-Amide ekr->mixture separation Separation (Acid-Base Extraction) mixture->separation s_amine (S)-Chlorpheniramine (this compound) separation->s_amine r_amide Acylated (R)-Chlorpheniramine separation->r_amide salt_formation Maleate Salt Formation s_amine->salt_formation dex_maleate This compound Maleate salt_formation->dex_maleate

An In-depth Technical Guide to the Chemical and Physical Properties of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties, pharmacological action, and analytical methodologies for Dexchlorpheniramine Maleate.

Chemical and Physical Properties

This compound maleate is the maleate salt of this compound, the pharmacologically active S-enantiomer of chlorpheniramine.[1][2] It is classified as a first-generation antihistamine belonging to the alkylamine class.[1][3]

Table 1: Chemical and Physical Data of this compound Maleate

PropertyValue
IUPAC Name (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[4]
Molecular Formula C₂₀H₂₃ClN₂O₄
Molecular Weight 390.9 g/mol
Melting Point 112-115 °C
Appearance White, odorless, crystalline powder
Solubility Freely soluble in water, methanol, and methylene chloride; soluble in alcohol and chloroform; slightly soluble in benzene or ether.
pH (aqueous solution) 4-5

Pharmacological Profile

Mechanism of Action:

This compound maleate functions as a potent histamine H1 receptor antagonist. In an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased capillary permeability, bronchoconstriction, and pruritus. This compound maleate competitively inhibits the binding of histamine to these H1 receptors, thereby mitigating the symptoms of an allergic reaction. As a first-generation antihistamine, it can cross the blood-brain barrier and may cause drowsiness due to its effects on the central nervous system. It also possesses anticholinergic properties.

Pharmacokinetics:

  • Absorption: this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2.5 to 6 hours after oral administration.

  • Metabolism: The drug undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6.

  • Elimination: The metabolites and unchanged drug are primarily excreted in the urine. The biological half-life is reported to be between 20 and 30 hours.

G cluster_0 Allergic Cascade cluster_1 Pharmacological Intervention Allergen Allergen Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Binds to IgE on Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) H1_Receptor->Allergic_Symptoms Activates This compound This compound Maleate This compound->H1_Receptor Competitively Blocks

Caption: Signaling pathway of this compound Maleate as an H1 receptor antagonist.

Experimental Protocols

A prevalent analytical technique for the quantification of this compound Maleate in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC). This method offers high specificity and can separate the active compound from excipients, which can be a limitation of UV spectrophotometry.

Protocol: HPLC-UV Analysis of this compound Maleate in Tablets

This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., µBondapakTM C18, 4.6 x 150 mm, 10 µm).

  • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer) at a specific ratio (e.g., 45:55 v/v) and pH (e.g., pH 7.2).

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Maleate reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations (e.g., 10, 20, 40, 60, 80 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a number of tablets (e.g., 20) to determine the average tablet weight.

    • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound Maleate.

    • Transfer the powder to a volumetric flask and add a portion of the mobile phase.

    • Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter to remove any undissolved excipients.

3. Analysis and Quantification:

  • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound Maleate in the sample solution from the calibration curve using the peak area obtained.

  • Calculate the amount of this compound Maleate per tablet.

4. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.

  • Linearity: The linear relationship between concentration and detector response.

  • Precision: The closeness of agreement between a series of measurements.

  • Accuracy: The closeness of the test results to the true value.

  • Robustness: The capacity of the method to remain unaffected by small variations in method parameters.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Tablet_Powder Weigh Tablet Powder Dissolve_Sonicate Dissolve in Mobile Phase & Sonicate Tablet_Powder->Dissolve_Sonicate Filter Filter (0.45 µm) Dissolve_Sonicate->Filter Inject_Sample Inject Sample Solution Filter->Inject_Sample Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standard Solutions Standard_Prep->Inject_Standards HPLC_System HPLC System (C18 Column, UV Detector) Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) HPLC_System->Generate_Curve Quantify Quantify Sample Concentration HPLC_System->Quantify Inject_Standards->HPLC_System Inject_Sample->HPLC_System Generate_Curve->Quantify Calculate Calculate Amount per Tablet Quantify->Calculate

Caption: Experimental workflow for HPLC analysis of this compound Maleate.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and control of impurities and related substances in dexchlorpheniramine. This compound, the S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine widely used for the relief of allergic symptoms.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document outlines known impurities, analytical methodologies for their detection, and the logical relationships between them.

Known Impurities and Related Substances

Impurities in this compound can originate from the manufacturing process (synthesis-related impurities), degradation of the drug substance over time (degradation products), or the presence of the undesired enantiomer.[3][4][5] The following tables summarize the key known impurities of this compound.

Table 1: Pharmacopoeial and Known Impurities of this compound
Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Origin
This compound EP Impurity APheniramine Maleate132-20-7C₂₀H₂₄N₂O₄356.42Synthesis-related
This compound EP Impurity B(R)-Chlorpheniramine, Levochlorpheniramine32188-09-3C₁₆H₁₉ClN₂274.79Enantiomeric Impurity
This compound N-oxide-142494-46-0C₁₆H₁₉ClN₂O290.79Degradation Product
N-nitroso desmethyl this compound-N/AC₁₅H₁₆ClN₃O289.76Potential Degradation Product
3-(4-Chlorophenyl)-1-(dimethylamino)-3-(pyridin-2-yl)propane-1,2-diol-N/AC₁₆H₁₉ClN₂O₂306.79Potential Degradation Product

Data sourced from various pharmaceutical reference standard suppliers.

Quantitative Analysis and Acceptance Criteria

Pharmacopoeial monographs provide standardized methods and acceptance criteria for the control of impurities in drug substances and products.

Table 2: Pharmacopoeial Limits for Related Substances in this compound Maleate
PharmacopoeiaMethodImpurityLimit
United States Pharmacopeia (USP)Gas Chromatography (GC)Total extraneous peaks (excluding solvent and maleic acid)≤ 2.0%

The USP monograph provides a general method for controlling the overall level of impurities without specifying limits for individual impurities.

An HPLC method developed for the related substances of the racemic mixture, chlorpheniramine, provides more specific limits that are often adopted for the enantiomerically pure form.

Table 3: Example HPLC Specification Limits for Chlorpheniramine Maleate Related Substances
ImpuritySpecification Limit
Impurity A (Pheniramine)≤ 0.5%
Impurity B ((R)-Chlorpheniramine)≤ 0.5%
Impurity C≤ 0.5%
Unknown Impurity≤ 0.2%
Total Impurities≤ 1.0%

These limits are based on a method developed for chlorpheniramine maleate and are provided as an example.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound and its related substances.

Gas Chromatography (GC) Method for Related Compounds (as per USP)

This method is used for the general control of impurities in the drug substance.

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).

    • Column: 1.2-m x 4-mm glass column containing 3% phase G3 on support S1AB.

    • Temperatures:

      • Column Temperature: ~190 °C

      • Injection Port Temperature: ~250 °C

      • Detector Temperature: ~250 °C

    • Carrier Gas: Dry helium.

    • Flow Rate: Adjusted to obtain a retention time of 4 to 5 minutes for the main peak.

  • Test Solution Preparation:

    • Dissolve approximately 200 mg of this compound Maleate in 5 mL of methylene chloride.

  • Procedure:

    • Inject about 1 µL of the Test Solution into the chromatograph.

    • Record the chromatogram and determine the peak areas.

  • System Suitability:

    • The tailing factor for the this compound maleate peak is not more than 1.8.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is adapted from a validated procedure for chlorpheniramine maleate and is suitable for the separation and quantification of specific impurities.

  • Chromatographic System:

    • Instrument: HPLC with UV detector.

    • Column: Gemini C18, 5 µm, 250 mm x 4.6 mm (or equivalent).

    • Mobile Phase: A mixture of an aqueous buffer and acetonitrile.

      • Aqueous Phase: 3.4 g of potassium dihydrogen phosphate and 1.5 g of octane sulphonate sodium salt in 450 mL of water.

      • Organic Phase: 550 mL of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 50 µL.

  • Solutions Preparation:

    • Solvent Solution: Water:Acetonitrile (80:20 v/v).

    • Standard Solution: Prepare a solution of this compound Maleate reference standard in the Solvent Solution at a suitable concentration.

    • Sample Solution (Tablets): Weigh and powder tablets. Transfer a portion equivalent to 1 mg of this compound maleate to a 10 mL volumetric flask, dissolve in the Solvent Solution with the aid of sonication, and dilute to volume. Centrifuge and filter the solution before injection.

    • Sample Solution (Syrup): Pipette 5 mL of syrup (containing 1 mg of this compound maleate) into a 10 mL volumetric flask and dilute to volume with the Solvent Solution.

Logical Relationships and Formation Pathways

The impurities associated with this compound can be categorized based on their origin. Understanding these relationships is crucial for effective process control and stability testing.

cluster_synthesis Synthesis Pathway cluster_impurities Related Substances Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Reaction Steps This compound API This compound API Intermediates->this compound API Final Step Impurity A (Pheniramine) Impurity A (Pheniramine) Intermediates->Impurity A (Pheniramine) Incomplete Reaction/ Side Reaction Impurity B ((R)-Chlorpheniramine) Impurity B ((R)-Chlorpheniramine) This compound API->Impurity B ((R)-Chlorpheniramine) Chiral Synthesis/ Resolution Impurity N-oxide N-oxide This compound API->N-oxide Oxidative Degradation

Caption: Logical relationship between this compound and its key impurities.

Experimental and Logical Workflows

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

G start This compound API and/or Drug Product stress Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1N HCl) stress->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (e.g., 60°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity Identify Degradants Develop Stability-Indicating Method analysis->evaluation

Caption: Workflow for forced degradation studies of this compound.

Impurity Identification and Quantification Workflow

A typical workflow for the routine analysis of impurities in a this compound sample is outlined below.

G start Receive Sample (API or Drug Product) prep Sample Preparation (Dissolution, Dilution, Filtration) start->prep hplc HPLC Analysis (as per validated method) prep->hplc chrom Chromatogram Acquisition hplc->chrom integration Peak Integration and Identification (based on RRT) chrom->integration quant Quantification (% Area Normalization or vs. Reference Standard) integration->quant report Report Results vs. Specifications quant->report

Caption: Routine workflow for impurity analysis of this compound.

This guide provides a foundational understanding of the impurities and related substances of this compound. For regulatory submissions, it is imperative to consult the latest versions of the relevant pharmacopoeias and regulatory guidelines. The development and validation of in-house analytical methods should follow ICH guidelines to ensure they are fit for purpose.

References

The Molecular Intricacies of Dexchlorpheniramine's Central Nervous System Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine that readily crosses the blood-brain barrier, exerting significant effects on the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, focusing on its interaction with CNS receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data on receptor binding and occupancy are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive molecular portrait of this compound's action within the CNS.

Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

This compound's primary mechanism of action in the CNS is its function as an inverse agonist at the histamine H1 receptor.[3][4] In the brain, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness and arousal.[5] By binding to the H1 receptor, this compound not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity. This inverse agonism suppresses the excitatory signaling of histaminergic neurons, leading to the characteristic sedative and hypnotic effects of first-generation antihistamines.

Receptor Binding Affinity and Occupancy

Positron Emission Tomography (PET) studies have provided valuable quantitative insights into the in vivo H1 receptor occupancy of this compound (often referred to as d-chlorpheniramine or (+)-chlorpheniramine in these studies) in the human brain.

Drug Dose H1 Receptor Occupancy in Cerebral Cortex Associated Effects Reference
(+)-chlorpheniramine2 mg (oral)~50%Impaired cognitive performance and sleepiness
(+)-chlorpheniramine6 mg (oral)≥50%Impaired visuomotor spatial discrimination

These studies demonstrate a significant and dose-dependent occupancy of central H1 receptors by this compound, which is directly correlated with its sedative and cognitive-impairing effects. An H1 receptor occupancy of 50% or greater is generally considered to be associated with impaired cognitive performance.

Off-Target Interactions in the CNS

Beyond its primary action on H1 receptors, this compound and its parent compound, chlorpheniramine, have been shown to interact with other CNS receptors, contributing to their overall pharmacological profile.

Serotonin Transporter (SERT)

Studies have demonstrated that chlorpheniramine has a notable affinity for the serotonin transporter (SERT), with a reported Ki value of 31 nM. This interaction suggests that this compound may inhibit the reuptake of serotonin, potentially leading to an increase in serotonergic neurotransmission. This modulation of the serotonin system could contribute to some of the mood-related side effects observed with first-generation antihistamines.

Muscarinic Acetylcholine Receptors

First-generation antihistamines, as a class, are known to possess anticholinergic properties due to their interaction with muscarinic acetylcholine receptors. While specific Ki values for this compound at different muscarinic receptor subtypes are not detailed in the available literature, its known anticholinergic side effects (e.g., dry mouth, blurred vision) suggest a clinically relevant affinity for these receptors in the CNS and periphery.

Target Reported Ki (nM) for Chlorpheniramine Potential CNS Effect Reference
Serotonin Transporter (SERT)31Modulation of mood and anxiety
Muscarinic ReceptorsHigh Affinity (class effect)Cognitive impairment, dry mouth, blurred vision

Molecular Signaling Pathways

The binding of this compound to the H1 receptor initiates a cascade of intracellular signaling events that ultimately produce its physiological effects.

H1 Receptor Downstream Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and downstream signaling pathways, including the activation of the transcription factor NF-κB, which is involved in inflammatory responses. By acting as an inverse agonist, this compound suppresses this entire signaling cascade.

H1_Signaling_Pathway Dex This compound H1R H1 Receptor (Inactive) Dex->H1R Binds & Stabilizes Inactive State Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Activates Sedation Sedation & Cognitive Impairment H1R->Sedation Suppression of Arousal Signals Leads to Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to

This compound's antagonistic action on the H1 receptor signaling pathway.

Experimental Protocols

The molecular effects of this compound have been characterized using a variety of experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for the histamine H1 receptor.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [3H]-mepyramine.

    • Test Compound: this compound maleate.

    • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.

    • Assay Setup: In a 96-well plate, the following are added to each well:

      • Receptor membrane preparation.

      • A fixed concentration of [3H]-mepyramine.

      • Varying concentrations of this compound (for the competition curve).

      • For non-specific binding wells, a high concentration of mianserin is added instead of this compound.

      • For total binding wells, only the radioligand and membranes are added.

    • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Washing: The filters are washed multiple times with cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare H1 Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - [3H]-Mepyramine - this compound (or control) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Calcium Flux

This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.

  • Objective: To determine the functional effect of this compound on H1 receptor-mediated calcium mobilization.

  • Materials:

    • Cell Line: A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293, CHO).

    • Calcium Indicator Dye: A fluorescent dye that binds to calcium and changes its fluorescence intensity upon binding (e.g., Fluo-4 AM, Fura-2 AM).

    • Agonist: Histamine.

    • Antagonist/Inverse Agonist: this compound.

    • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Procedure:

    • Cell Culture: Cells are seeded into a 96- or 384-well plate and cultured until they form a confluent monolayer.

    • Dye Loading: The cells are loaded with a calcium indicator dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

    • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

    • Compound Addition:

      • To measure the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of this compound.

      • Histamine is then added to stimulate the H1 receptors.

    • Signal Detection: The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response is measured for each condition.

    • The concentration of this compound that inhibits 50% of the histamine-induced calcium response (IC50) is determined.

Calcium_Flux_Workflow start Start culture Culture H1 Receptor- Expressing Cells start->culture load Load Cells with Calcium Indicator Dye culture->load baseline Measure Baseline Fluorescence load->baseline preincubate Pre-incubate with This compound baseline->preincubate stimulate Stimulate with Histamine preincubate->stimulate measure Measure Fluorescence Change (Calcium Flux) stimulate->measure analyze Analyze Data: Determine IC50 measure->analyze end End analyze->end

Workflow for an in vitro calcium flux assay.

Conclusion

This compound's effects on the central nervous system are primarily mediated by its high-affinity inverse agonist activity at histamine H1 receptors. This action disrupts the arousal-promoting signals of the histaminergic system, leading to sedation and cognitive impairment. Its off-target interactions with the serotonin transporter and muscarinic receptors likely contribute to its broader pharmacological and side-effect profile. The combination of in vitro binding and functional assays with in vivo neuroimaging techniques has been instrumental in elucidating the molecular mechanisms underlying the central effects of this compound, providing a solid foundation for the development of future CNS-acting drugs with improved safety and efficacy.

References

A Technical Guide to Cellular Assays for Screening Dexchlorpheniramine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexchlorpheniramine is a first-generation alkylamine antihistamine renowned for its efficacy in alleviating allergic symptoms. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium, leading to various allergic and inflammatory responses.[1][2] This technical guide provides an in-depth overview of the core cellular assays used to screen and characterize the activity of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.

Core Cellular Assays for this compound Activity

A comprehensive in vitro evaluation of this compound involves a battery of assays to determine its binding affinity, functional antagonism at the H1 receptor, effects on downstream signaling, cellular viability, and potential off-target activities.

Histamine H1 Receptor Binding Assays

These assays are fundamental for quantifying the direct interaction between this compound and the H1 receptor.

Data Presentation: this compound H1 Receptor Binding Affinity

RadioligandCell Line/Tissue PreparationKi (nM)Reference
[3H]mepyramineHEK293T cells transiently expressing the H1R~3.5 (for Chlorpheniramine)[3]
[3H]pyrilamineHuman T cells, B cells, monocytesKD range: 3.8 - 44.6 nM[4]

Note: Data for the racemic mixture chlorpheniramine is often used as a proxy in the absence of specific this compound data. This compound is the more active S-enantiomer.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably or transiently expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]mepyramine at a concentration near its Kd), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include wells with an excess of a known H1 receptor antagonist (e.g., 10 µM mepyramine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding) from the resulting sigmoidal curve.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (H1R expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubate Membranes, Radioligand & this compound membrane_prep->incubation reagents Prepare Radioligand & this compound Dilutions reagents->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_plot Plot % Specific Binding vs. [this compound] scintillation->data_plot ic50_calc Determine IC50 data_plot->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Workflow for a competitive radioligand binding assay.
Functional Cellular Assays

These assays measure the ability of this compound to inhibit the cellular response following H1 receptor activation by histamine.

This is a primary functional assay for Gq-coupled receptors, measuring changes in intracellular calcium concentration.

Data Presentation: this compound Functional Antagonism (Calcium Flux)

AgonistCell LineIC50 (µM)Reference
HistamineHuman Bronchial Smooth Muscle CellsChlorpheniramine (1 µM) completely blocked Ca2+ elevation

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Seed cells stably expressing the H1 receptor (e.g., HEK293/H1R or CHO/H1R) into a 96-well or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of histamine (typically the EC80 concentration) to all wells to stimulate the H1 receptor.

    • Record the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathway: Histamine H1 Receptor

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_increase ↑ [Ca2+] ER->Ca2_increase Releases Ca2+ Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_increase->Cellular_Response

Histamine H1 receptor signaling pathway.

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust endpoint for Gq activation.

Experimental Protocol: IP-1 HTRF® Assay

  • Cell Stimulation:

    • Culture H1 receptor-expressing cells in a suitable plate format.

    • Add varying concentrations of this compound followed by a fixed concentration of histamine (EC80) in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF® detection reagents: an IP1-d2 conjugate (acceptor) and a terbium cryptate-labeled anti-IP1 antibody (donor).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The HTRF® signal is inversely proportional to the amount of IP1 produced.

    • Calculate the percentage of inhibition of the histamine-induced IP1 accumulation for each this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow: IP-1 HTRF Assay

G cluster_stim Cell Stimulation cluster_detect Detection cluster_read Readout cell_seeding Seed H1R-expressing cells add_compounds Add this compound & Histamine (with LiCl) cell_seeding->add_compounds incubation_stim Incubate at 37°C add_compounds->incubation_stim lysis Lyse cells incubation_stim->lysis add_reagents Add IP1-d2 & anti-IP1-Tb Ab lysis->add_reagents incubation_detect Incubate at RT add_reagents->incubation_detect htrf_read Read HTRF signal incubation_detect->htrf_read data_analysis Calculate IC50 htrf_read->data_analysis

Workflow for an IP-1 HTRF assay.
Mast Cell Degranulation Assay

This assay assesses the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Data Presentation: this compound Inhibition of Mast Cell Degranulation

Mediator MeasuredCell TypeIC50 (µM)Reference
Histamine ReleaseRabbit LeukocytesVerapamil (a calcium channel blocker) IC50 = 1.3 µM
DegranulationIgE-mediated mast cells4µ8C (an IRE1 suppressant) IC50 = 3.2 µM

Experimental Protocol: β-Hexosaminidase Release Assay

  • Cell Culture:

    • Culture a mast cell line (e.g., RBL-2H3) in appropriate media.

    • For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.

  • Assay Procedure:

    • Wash the cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

    • Induce degranulation by adding an antigen (e.g., DNP-HSA for IgE-sensitized cells) or a secretagogue (e.g., compound 48/80).

    • Incubate for 30-60 minutes at 37°C.

    • Pellet the cells by centrifugation.

  • Enzyme Activity Measurement:

    • Transfer the supernatant to a new plate.

    • To measure total β-hexosaminidase release, lyse a separate set of untreated cells with a detergent (e.g., Triton X-100).

    • Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Incubate to allow for the enzymatic reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which this compound is non-toxic to cells, ensuring that the observed effects in functional assays are not due to cell death.

Data Presentation: this compound Cytotoxicity

Cell LineIncubation Time (h)IC50 (µg/mL)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)24> 50 ng/mL (non-cytotoxic at tested concentrations)

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed the desired cell line into a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

NF-κB Signaling Assay

This compound, as an H1 antagonist, may modulate inflammatory pathways, including the NF-κB signaling cascade.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Line:

    • Use a cell line stably transfected with a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.

  • Assay Procedure:

    • Seed the reporter cell line in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate NF-κB activation with an inducer such as TNF-α.

    • Incubate for a sufficient time to allow for reporter gene expression.

  • Signal Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for β-lactamase).

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α-induced reporter gene expression.

    • Determine the IC50 of this compound for NF-κB inhibition.

Signaling Pathway: Potential NF-κB Modulation

G cluster_h1 H1 Receptor Signaling cluster_nfkb NF-κB Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_PLC Gq/PLC Pathway H1R->Gq_PLC IKK IKK Complex Gq_PLC->IKK Potential Crosstalk (Modulated by this compound) TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression This compound This compound This compound->H1R Blocks

Potential modulation of NF-κB signaling by this compound.

Off-Target Activity Screening

First-generation antihistamines are known to interact with other receptors, which can lead to side effects. Cellular assays are employed to assess the binding affinity of this compound to these potential off-targets.

Data Presentation: Potential Off-Target Interactions of Chlorpheniramine

Receptor/TransporterKi (nM)Reference
Serotonin Transporter (SERT)31
Muscarinic ReceptorsVaries (some H1 antagonists have high affinity)

Note: Data is for the racemic mixture chlorpheniramine.

Recommended Off-Target Screening Assays:

  • Receptor Binding Assays: Similar to the H1 receptor binding assay, competitive binding assays can be performed using radioligands specific for other receptors, such as muscarinic and serotonin receptor subtypes.

  • Functional Assays: Depending on the signaling pathway of the off-target receptor, appropriate functional assays (e.g., cAMP assays for Gs or Gi-coupled receptors) can be utilized.

Conclusion

The cellular assays outlined in this guide provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its binding affinity, functional antagonism, effects on downstream signaling pathways, cytotoxicity, and off-target profile, researchers can gain a detailed understanding of its pharmacological activity. This information is critical for drug development, enabling informed decisions regarding efficacy, safety, and potential therapeutic applications. The provided protocols and diagrams serve as a practical resource for scientists engaged in the screening and development of antihistamines and other GPCR-targeting compounds.

References

A Comprehensive Technical Guide to Preclinical Animal Models in Dexchlorpheniramine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexchlorpheniramine, the dextrorotatory S-enantiomer of chlorpheniramine, is a first-generation antihistamine widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine at H1 receptors.[2][3] As with any therapeutic agent, a thorough understanding of its preclinical pharmacology, encompassing pharmacokinetics, efficacy, and safety, is paramount for successful drug development and clinical application. This technical guide provides an in-depth overview of the preclinical animal models employed in this compound research, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound in common preclinical models remains somewhat fragmented in publicly available literature, studies on its racemate, chlorpheniramine, provide valuable insights. It is important to note that this compound is approximately twice as active as the racemic mixture.[4]

Key Parameters:

Studies involving the intravenous administration of racemic chlorpheniramine in rats have shown stereoselective pharmacokinetics, with the (+)-S-enantiomer (this compound) exhibiting a higher area under the curve (AUC) compared to its antipode. After intravenous administration of racemic chlorpheniramine maleate (20 mg/kg) in rats, the plasma concentration of the (+)-enantiomer declined biexponentially with a terminal half-life of 18.2 minutes. The apparent total blood clearance of (+)-chlorpheniramine was found to be twice as large as that of the (-)-isomer. In rats, the oral bioavailability of this compound has been reported to be 40.5%.

Table 1: Pharmacokinetic Parameters of this compound (or its racemate) in Animal Models

SpeciesRoute of AdministrationDose (as racemate)T½ (half-life)CmaxAUCBioavailabilityReference
RatIntravenous20 mg/kg18.2 min ((+)-enantiomer)-Higher for (+)-enantiomer-
RatOral----40.5%
EquineIntravenous0.1 mg/kg1.3 - 2.6 hours---
SwineIntravenous0.1 mg/kg1.3 - 2.6 hours---
OvineIntravenous0.1 mg/kg1.3 - 2.6 hours---
CanineIntravenous0.1 mg/kg1.3 - 2.6 hours---

Note: Data for equine, swine, ovine, and canine models are for the racemate chlorpheniramine.

Efficacy Models

The antihistaminic properties of this compound are primarily evaluated in animal models that mimic allergic reactions. The most common models include histamine-induced bronchoconstriction in guinea pigs and ovalbumin-induced allergic rhinitis in rodents.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This classic model assesses the ability of an antihistamine to protect against histamine-induced airway smooth muscle contraction.

Experimental Protocol:

  • Animal Model: Male guinea pigs are typically used.

  • Procedure: Animals are challenged with an intravenous injection of histamine (e.g., 5 μg/kg), which induces bronchospasm.

  • Treatment: this compound is administered intravenously at various doses prior to the histamine challenge.

  • Endpoint Measurement: The protective effect is quantified by measuring the inhibition of the bronchoconstrictor reaction. The effective dose 50 (ED50), the dose required to inhibit the response by 50%, is a key parameter.

Quantitative Efficacy Data:

A comparative study demonstrated that the ED50 of this compound for inhibiting histamine-induced bronchoconstriction in guinea pigs at 15 minutes after administration was 4.1 μg/kg.

Table 2: Efficacy of this compound in Histamine-Induced Bronchoconstriction in Guinea Pigs

ParameterValueTime PointReference
ED504.1 μg/kg15 min post-administration-
Ovalbumin-Induced Allergic Rhinitis in Mice

This model is widely used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of anti-allergic drugs.

Experimental Protocol:

  • Animal Model: BALB/c mice are a commonly used strain.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide. This is typically done on multiple days (e.g., days 0, 7, and 14).

  • Challenge: Following sensitization, mice are challenged intranasally with OVA solution for several consecutive days (e.g., daily from days 21 to 28) to induce an allergic rhinitis response.

  • Treatment: this compound is administered, typically orally, before the daily OVA challenges.

  • Endpoint Measurements: Efficacy is assessed by counting the frequency of sneezing and nasal rubbing behaviors within a specific time frame after the final OVA challenge. Other endpoints can include the analysis of inflammatory cells (e.g., eosinophils) in nasal lavage fluid (NALF) and histological examination of the nasal mucosa.

Quantitative Efficacy Data:

Toxicology

Toxicological evaluation is a critical component of preclinical assessment. For this compound, both acute and subchronic toxicity studies have been conducted, primarily in rodents.

Acute Toxicity

Acute toxicity studies determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Table 3: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
RatOral306 mg/kg
MouseOral130 mg/kg
Guinea PigOral198 mg/kg
RatIntraperitoneal84 mg/kg
MouseIntraperitoneal82 mg/kg
Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure over a longer period, typically 90 days in rodents.

Experimental Protocol (General):

  • Animal Model: Wistar rats are a common choice.

  • Administration: The test substance is administered daily at different dose levels for 90 days.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food and water consumption.

  • Endpoint Analysis: At the end of the study, hematological and clinical biochemistry parameters are analyzed. A full necropsy and histopathological examination of organs are performed.

Findings from a 120-day study in rats with daily oral administration of chlorpheniramine and this compound (15, 30, and 60 mg/kg):

  • No statistically significant changes in hematocrit, hemoglobin, erythrocytes, leucocytes, or platelets were observed at 30, 60, and 90 days.

  • After a 30-day cessation of treatment (on day 120), a moderate increase in hematocrit and erythrocytes was seen in male rats treated with 60 mg/kg chlorpheniramine.

  • In female rats treated with 60 mg/kg this compound, an insignificant decrease in hematocrit, erythrocytes, and platelets was observed at day 120.

These findings suggest that this compound has a similar toxicity profile to chlorpheniramine.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with specific cellular signaling pathways.

H1 Receptor Signaling Pathway

This compound acts as an inverse agonist at the H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, initiating a downstream signaling cascade.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Dex This compound Dex->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Pro-inflammatory Genes NFkB_n->Gene Binds to promoter Transcription Transcription Gene->Transcription Cytokines Cytokines Transcription->Cytokines Leads to Adhesion Adhesion Molecules Transcription->Adhesion Leads to Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Efficacy Assessment Day0 Day 0: OVA + Alum (i.p.) Day7 Day 7: OVA + Alum (i.p.) Day0->Day7 Day14 Day 14: OVA + Alum (i.p.) Day7->Day14 Day21_28 Days 21-28: Daily Intranasal OVA Challenge Day14->Day21_28 Treatment This compound or Vehicle (Oral) (Prior to each challenge) Behavior Record Sneezing & Nasal Rubbing Day21_28->Behavior NALF Collect Nasal Lavage Fluid (NALF) Behavior->NALF Histo Histopathology of Nasal Mucosa NALF->Histo Inflammation Analyze Inflammatory Cells (Eosinophils) in NALF NALF->Inflammation

References

Dexchlorpheniramine's Anticholinergic Profile: A Technical Guide to Receptor Interaction and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexchlorpheniramine, the pharmacologically active dextrorotatory isomer of chlorpheniramine, is a first-generation antihistamine widely recognized for its efficacy in treating allergic conditions.[1][2] Beyond its primary histamine H1 receptor antagonism, this compound exhibits significant anticholinergic properties, contributing to both its therapeutic effects and its side-effect profile.[3][4] This guide provides an in-depth technical analysis of this compound's interaction with muscarinic acetylcholine receptors, the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the resultant intracellular signaling cascades.

Anticholinergic Properties and Muscarinic Receptor Interaction

The anticholinergic effects of first-generation antihistamines like this compound stem from their ability to act as antagonists at muscarinic acetylcholine receptors.[2] This antagonism can lead to a range of physiological effects, including dryness of the mouth and eyes, blurred vision, urinary retention, and constipation. The interaction is a competitive antagonism, where this compound competes with the endogenous neurotransmitter, acetylcholine, for binding to muscarinic receptors.

Quantitative Analysis of Receptor Binding

The affinity of this compound for muscarinic receptor subtypes is a key determinant of its anticholinergic potency. This is typically quantified using inhibition constants (Ki) or IC50 values derived from radioligand binding assays. While comprehensive data for this compound across all five muscarinic receptor subtypes (M1-M5) is limited, available information for it and its racemic mixture, chlorpheniramine, provides valuable insights.

DrugReceptor SubtypeBinding Affinity (pKi)Binding Affinity (Ki) [nM]Anticholinergic Potency (pA2)Anticholinergic Activity ClassificationReference
This compound Muscarinic M46.56276-++
Chlorpheniramine Muscarinic (general)--< 5.5-
This compound Muscarinic (general)6.00 - 7.00--++

Note: The pKi value of 6.56 for this compound at the M4 receptor was obtained from DrugMatrix in vitro pharmacology data. The pA2 value for chlorpheniramine was determined in a functional assay measuring inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle. The "++" classification for this compound corresponds to a pKi value between 6.00 and 7.00.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are broadly categorized based on their G-protein coupling:

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.

  • M2 and M4 receptors preferentially couple to Gi/o proteins.

This compound, by acting as an antagonist at these receptors, inhibits the downstream signaling cascades initiated by acetylcholine.

Gq/11 Signaling Pathway (M1, M3, M5 Receptor Antagonism)

Antagonism of M1, M3, and M5 receptors by this compound blocks the activation of the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are therefore suppressed.

Gq_Signaling_Pathway Gq/11 Signaling Pathway Inhibition by this compound cluster_receptor Muscarinic Receptor (M1, M3, M5) cluster_gprotein G-Protein cluster_effector Effector & Second Messengers Acetylcholine Acetylcholine M_Receptor M1/M3/M5 Receptor Acetylcholine->M_Receptor Binds & Activates This compound This compound This compound->M_Receptor Blocks Gq_11 Gq/11 M_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Forms Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Leads to

Gq/11 Signaling Pathway Inhibition by this compound
Gi/o Signaling Pathway (M2, M4 Receptor Antagonism)

By antagonizing M2 and M4 receptors, this compound inhibits the Gi/o-mediated signaling pathway. This prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP). The downstream effects of cAMP, such as the activation of protein kinase A (PKA), are consequently not suppressed by acetylcholine.

Gi_Signaling_Pathway Gi/o Signaling Pathway Inhibition by this compound cluster_receptor Muscarinic Receptor (M2, M4) cluster_gprotein G-Protein cluster_effector Effector & Second Messenger Acetylcholine Acetylcholine M_Receptor M2/M4 Receptor Acetylcholine->M_Receptor Binds & Activates This compound This compound This compound->M_Receptor Blocks Gi_o Gi/o M_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Gi/o Signaling Pathway Inhibition by this compound

Experimental Protocols

The characterization of this compound's anticholinergic properties relies on established in vitro assays.

Radioligand Binding Assay (Displacement Assay)

This assay is employed to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the Ki of a test compound (this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Displacement Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Displacement Assay Workflow
Functional Assay: Inhibition of Carbachol-Induced Smooth Muscle Contraction

This bioassay measures the functional anticholinergic potency (pA2) of this compound.

Objective: To determine the ability of this compound to antagonize muscarinic receptor-mediated smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic transducer to measure muscle tension.

  • Data acquisition system.

  • Carbachol (a muscarinic agonist).

  • This compound at various concentrations.

Procedure:

  • Tissue Preparation: The smooth muscle tissue is dissected and mounted in the organ bath.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Control Response: A cumulative concentration-response curve to carbachol is generated to establish the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a specific period.

  • Antagonized Response: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

  • Schild Analysis: The dose-ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.

Conclusion

This compound's anticholinergic activity is a significant aspect of its pharmacological profile, mediated by its antagonism of muscarinic acetylcholine receptors. Quantitative binding studies, although not exhaustive for all subtypes, indicate a notable affinity, particularly for the M4 receptor. This interaction leads to the inhibition of both Gq/11 and Gi/o-mediated signaling pathways, providing the molecular basis for its characteristic anticholinergic effects. The experimental protocols detailed herein represent the standard methodologies for quantifying the binding affinity and functional antagonism of compounds like this compound at muscarinic receptors, providing essential tools for researchers and drug development professionals in the evaluation of anticholinergic properties.

References

The Pivotal Role of the Maleate Salt in the Formulation and Stability of Dexchlorpheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, a potent first-generation antihistamine, is almost exclusively formulated as a maleate salt. This technical guide delves into the critical functions of the maleate salt in enhancing the physicochemical properties and ensuring the stability of this compound drug products. By examining the improvements in solubility and the specific degradation pathways influenced by the maleate counter-ion, this document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key processes to inform and guide formulation development.

Introduction

This compound, the S-(+)-enantiomer of chlorpheniramine, is a widely used antihistamine for the relief of allergic symptoms.[1][2] The selection of a salt form for an active pharmaceutical ingredient (API) is a crucial step in drug development, significantly impacting its solubility, stability, bioavailability, and manufacturability. The maleate salt of this compound was strategically chosen to overcome the limitations of the free base, thereby optimizing its performance as a pharmaceutical product. This guide will explore the multifaceted role of the maleate salt, from its impact on fundamental physicochemical properties to its influence on the drug's stability profile under various stress conditions.

The Role of the Maleate Salt in Enhancing Physicochemical Properties

The primary reasons for converting a drug from its free base or acid form to a salt are to improve its aqueous solubility and dissolution rate, which are often rate-limiting steps for absorption.

Enhanced Aqueous Solubility

The free base form of this compound exhibits poor water solubility, which would likely lead to inadequate dissolution and variable bioavailability. The formation of the maleate salt drastically improves its solubility.

CompoundWater Solubility
This compound MaleateFreely soluble (1 g in 4 mL)
This compound (Free Base)0.0519 mg/mL (calculated)

Table 1: Comparative Aqueous Solubility of this compound Maleate and its Free Base.

This significant increase in solubility ensures that the drug can readily dissolve in the gastrointestinal tract, a prerequisite for consistent and effective absorption.

Impact of the Maleate Salt on Formulation Stability

The chemical stability of an API is paramount to ensure its safety and efficacy throughout its shelf life. The maleate salt of this compound influences its stability profile, a factor that must be thoroughly understood during formulation development.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing, including acidic, basic, oxidative, photolytic, and thermal stress.

A key degradation pathway specific to the maleate salt involves the maleate moiety itself. In combination with other ingredients, such as phenylephrine, the maleic acid from chlorpheniramine maleate can undergo a "Michael addition" reaction, forming an adduct.[3][4] This highlights the importance of considering potential interactions between the counter-ion and other components in a formulation.

Furthermore, studies on chlorpheniramine, the racemic mixture containing this compound, have identified N-oxide and N-demethylated metabolites as products of metabolism, which can also be potential degradation products under certain chemical conditions.[5]

The following diagram illustrates a general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 105°C) Thermal->Stressed_Samples Photo Photolytic Degradation (e.g., UV/Vis light) Photo->Stressed_Samples API This compound Maleate API API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC) Stressed_Samples->Analysis Results Identification of Degradation Products & Pathway Elucidation Analysis->Results

Forced Degradation Study Workflow

A potential degradation pathway involving the maleate salt is the formation of adducts with other formulation components. The following diagram illustrates this concept.

Degradation_Pathway cluster_reactants Reactants in Formulation cluster_conditions Stress Conditions Dex This compound Degradation_Product Degradation Product (e.g., Michael Adduct) Dex->Degradation_Product reaction Maleate Maleate Maleate->Degradation_Product reaction Other_API Other API (e.g., Phenylephrine) Other_API->Degradation_Product reaction Heat Heat Heat->Degradation_Product accelerates Humidity Humidity Humidity->Degradation_Product accelerates Light Light Light->Degradation_Product accelerates

Maleate Adduct Formation Pathway

Experimental Protocols

Accurate assessment of this compound maleate stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the active ingredient from its potential degradation products.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of this compound maleate and the separation of its degradation products.

Chromatographic Conditions:

  • Column: C18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: A mixture of dilute sulfuric acid and methanol (e.g., 60:40 v/v)

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV at 264 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25-30°C

Sample Preparation:

  • Accurately weigh and dissolve the this compound maleate sample in the mobile phase to achieve a known concentration (e.g., 20 µg/mL).

  • For tablet formulations, finely powder a number of tablets, and extract the active ingredient with a suitable solvent, followed by dilution with the mobile phase.

  • Filter the final solution through a 0.45 µm filter before injection.

Validation Parameters (as per ICH guidelines):

  • Specificity: The method should be able to resolve the this compound peak from peaks of degradation products and excipients. This is confirmed by analyzing stressed samples.

  • Linearity: A linear relationship between the peak area and the concentration of this compound maleate should be established over a defined range (e.g., 16-24 µg/mL).

  • Accuracy: The accuracy should be assessed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be determined by analyzing multiple samples at the same concentration.

  • Robustness: The method's reliability should be tested by making small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, and flow rate.

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) Sep Achieve Separation of API from Degradants Opt->Sep Spec Specificity Sep->Spec Lin Linearity Sep->Lin Acc Accuracy Sep->Acc Prec Precision Sep->Prec Rob Robustness Sep->Rob Validated_Method Validated Stability-Indicating HPLC Method Spec->Validated_Method Lin->Validated_Method Acc->Validated_Method Prec->Validated_Method Rob->Validated_Method Start Start Start->Opt

HPLC Method Development Workflow

Conclusion

The selection of the maleate salt for this compound is a critical formulation strategy that significantly enhances the drug's aqueous solubility, a fundamental requirement for oral bioavailability. While the maleate moiety can participate in specific degradation pathways, a thorough understanding of these mechanisms through forced degradation studies allows for the development of stable formulations and robust, stability-indicating analytical methods. The information and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to effectively work with and characterize this compound maleate, ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

The In Vitro Metabolic Landscape of Dexchlorpheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine widely used for the relief of allergic symptoms. Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, summarizing the key metabolic pathways, the enzymes involved, and the metabolites formed. While significant qualitative data exists, this paper also highlights the current gaps in quantitative kinetic data, offering a roadmap for future research in this area.

Introduction

Understanding the metabolic profile of a drug is a cornerstone of drug development, providing critical insights into its pharmacokinetics, potential for toxicity, and propensity for drug-drug interactions. This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This document synthesizes the available in vitro data to provide a detailed technical resource for researchers investigating the metabolic pathways of this widely used antihistamine.

Metabolic Pathways and Enzymes

The in vitro metabolism of this compound is predominantly an oxidative process centered on N-demethylation. The primary metabolic pathway involves the sequential removal of the two methyl groups from the tertiary amine.

Key Metabolites Identified In Vitro:

  • N-desmethyl-dexchlorpheniramine (Nor-dexchlorpheniramine): The initial and major metabolite formed through the removal of one methyl group.

  • N,N-didesmethyl-dexchlorpheniramine (Bisnor-dexchlorpheniramine): Formed by the subsequent demethylation of N-desmethyl-dexchlorpheniramine.

  • Other Metabolites: Studies on the racemic mixture, chlorpheniramine, have also identified other metabolites in vitro, including an aldehyde resulting from deamination, and its subsequent reduction to an alcohol or oxidation to a propionic acid derivative. The direct applicability of these findings to the specific in vitro metabolism of the dex-enantiomer requires further investigation.

Involved Cytochrome P450 Isoforms:

The metabolism of this compound is primarily catalyzed by the following CYP isoforms:

  • CYP2D6: The major enzyme responsible for the N-demethylation of this compound.[1]

  • CYP3A4, CYP2B1, and CYP2C11: These isoforms are considered to play a minor role in its metabolism.[1]

The metabolic pathway of this compound can be visualized as follows:

metabolic_pathway Dex This compound NDes N-desmethyl- This compound Dex->NDes CYP2D6 (major) CYP3A4, CYP2B1, CYP2C11 (minor) Other Other Minor Metabolites Dex->Other CYP-mediated Dides N,N-didesmethyl- This compound NDes->Dides CYP-mediated

Metabolic Pathway of this compound

Quantitative Data Summary

A comprehensive review of the existing literature reveals a notable scarcity of specific quantitative in vitro metabolic data for this compound. The following tables summarize the available information and highlight the existing data gaps.

Table 1: In Vitro Metabolites of this compound

MetaboliteFormation PathwayQuantitative Data Availability
N-desmethyl-dexchlorpheniramineN-demethylationNot available in reviewed literature
N,N-didesmethyl-dexchlorpheniramineN-demethylationNot available in reviewed literature
Other polar metabolitesVariousNot available in reviewed literature

Table 2: Enzyme Kinetic Parameters for this compound Metabolism

EnzymeMetabolic ReactionKm (µM)Vmax (rate)Intrinsic Clearance (CLint)
CYP2D6N-demethylationNot available in reviewed literatureNot available in reviewed literatureNot available in reviewed literature
CYP3A4N-demethylationNot available in reviewed literatureNot available in reviewed literatureNot available in reviewed literature
CYP2B1N-demethylationNot available in reviewed literatureNot available in reviewed literatureNot available in reviewed literature
CYP2C11N-demethylationNot available in reviewed literatureNot available in reviewed literatureNot available in reviewed literature

Table 3: In Vitro Inhibition Constants (Ki) for this compound

EnzymeKi (µM)Inhibition Type
CYP2D6~11 (for chlorpheniramine)Not specified
CYP3A4Not available in reviewed literatureNot applicable
CYP2B1Not available in reviewed literatureNot applicable
CYP2C11Not available in reviewed literatureNot applicable

Experimental Protocols

The following sections outline detailed methodologies for key experiments to investigate the in vitro metabolic fate of this compound. These protocols are based on established practices for in vitro drug metabolism studies.

In Vitro Metabolism Assay Using Human Liver Microsomes

This experiment aims to identify and quantify the metabolites of this compound formed by human liver microsomes (HLMs).

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • HPLC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, HLMs, and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS.

Enzyme Kinetic Parameter Determination

This experiment is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the N-demethylation of this compound by specific CYP isoforms.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)

  • Cytochrome P450 reductase

  • Liposomes

  • This compound (at a range of concentrations bracketing the expected Km)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • HPLC-MS/MS system

Procedure:

  • Reconstitution of Enzymes: Reconstitute the recombinant CYP enzyme and cytochrome P450 reductase in liposomes according to the manufacturer's protocol.

  • Incubation: Prepare incubation mixtures containing the reconstituted enzyme system, a specific concentration of this compound, and buffer.

  • Reaction Initiation and Termination: Follow the same procedure as in the general metabolism assay (Section 4.1).

  • Data Analysis: Quantify the formation of the N-desmethyl metabolite at each substrate concentration. Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

CYP Inhibition Assay

This experiment evaluates the potential of this compound to inhibit the activity of major CYP isoforms.

Materials:

  • Pooled human liver microsomes

  • Specific CYP probe substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • This compound (at a range of concentrations)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • HPLC-MS/MS system

Procedure:

  • Incubation: Prepare incubation mixtures containing HLMs, the specific CYP probe substrate, and varying concentrations of this compound.

  • Reaction Initiation and Termination: Follow the same procedure as in the general metabolism assay (Section 4.1).

  • Data Analysis: Quantify the formation of the probe substrate's metabolite. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value. Further experiments can be designed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for investigating the in vitro metabolism of a compound like this compound and the logical relationship between different experimental outcomes.

experimental_workflow cluster_0 Phase 1: Metabolite Identification cluster_1 Phase 2: Enzyme Phenotyping cluster_2 Phase 3: Enzyme Kinetics & Inhibition A Incubation with Human Liver Microsomes B HPLC-MS/MS Analysis A->B C Metabolite Structure Elucidation B->C D Incubation with Recombinant CYP Isoforms C->D E Specific CYP Inhibitor Studies C->E F Identification of Key Metabolizing Enzymes D->F E->F G Km and Vmax Determination F->G H IC50 and Ki Determination F->H I Assessment of DDI Potential G->I H->I logical_relationship Metabolism Significant In Vitro Metabolism LowCL Low Intrinsic Clearance (CLint) Metabolism->LowCL Slow Rate HighCL High Intrinsic Clearance (CLint) Metabolism->HighCL Fast Rate NoDDI Low Potential for Drug-Drug Interactions LowCL->NoDDI DDI Potential for Drug-Drug Interactions HighCL->DDI Substrate Inhibition Inhibition of CYP Enzymes (Low Ki) Inhibition->DDI Inhibitor

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexchlorpheniramine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine is a first-generation antihistamine utilized for the relief of symptoms associated with allergies and the common cold[1]. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for the sensitive and selective determination of this compound in human plasma. The methodology presented herein is optimized for accuracy, precision, and a rapid sample turnaround time.

Materials and Methods

Chemicals and Reagents

  • This compound Maleate Reference Standard (Purity ≥99.67%)[2]

  • Internal Standard (IS), e.g., Simvastatin or Brompheniramine[3][4]

  • Acetonitrile (HPLC Gradient Grade)[3]

  • Methanol (HPLC Gradient Grade)

  • Water (Highly Purified, e.g., Milli-Q)

  • Ammonium Acetate

  • Acetic Acid or Ammonium Hydroxide

  • Ethyl Acetate or Diethyl ether-dichloromethane

  • Borate Buffer (pH 9.0)

  • Drug-free human plasma (with heparin)

Instrumentation

  • A Liquid Chromatography-Mass Spectrometry (LC-MS) system is recommended for high sensitivity and selectivity. A system equipped with a single quadrupole MS or a tandem mass spectrometer (MS/MS) is suitable.

  • Alternatively, an HPLC system with a UV detector set to a wavelength of 225 nm can be used, though it may be less sensitive for plasma samples.

Chromatographic Conditions

  • Column: A reversed-phase column such as a Phenomenex Luna ODS (100 x 4.6 mm, 5µm) or a Gemini Phenomenex C8 (50 x 4.6 mm, 5µm) provides good peak shape and resolution.

  • Mobile Phase: A mixture of acetonitrile and water (containing 10 mM ammonium acetate and 0.5% acetic acid) in a 90:10 (v/v) ratio is effective. Another option is a gradient of methanol (from 35% to 90%) with 2.5 mM ammonium hydroxide.

  • Flow Rate: A flow rate of 0.5 mL/min is typical.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Run Time: A short run time of approximately 2.0 to 5.0 minutes can be achieved.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a commonly employed technique for sample clean-up, which helps in minimizing ion suppression and matrix effects in LC-MS analyses.

  • To a 0.5 mL aliquot of a human plasma sample, add 0.1 mL of the internal standard working solution.

  • Add 1.0 mL of borate buffer (pH 9.0) and mix.

  • Perform the extraction with an organic solvent like ethyl acetate (3 x 2 mL).

  • Vortex the mixture and then centrifuge to separate the layers.

  • The upper organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is then reconstituted in 0.5 mL of the mobile phase before injection into the HPLC system.

Method Validation

The developed method should be validated for selectivity, linearity, precision, accuracy, recovery, and stability.

  • Selectivity: The method demonstrates high selectivity, with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

  • Linearity: The method shows excellent linearity over a concentration range of 1.0 to 150.0 ng/mL. Another study demonstrated linearity from 0.05 to 10 ng/mL. The correlation coefficient (r) should be greater than 0.999.

  • Precision and Accuracy: The intra- and inter-batch precision (expressed as %CV) typically ranges from 1.5% to 9.0%, with accuracy between 99.1% and 106.6%.

  • Limit of Quantification (LOQ): A lower limit of quantification of 1.0 ng/mL or even as low as 0.05 ng/mL can be achieved, making the method suitable for pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for this compound quantification in plasma.

ParameterMethod 1Method 2
Analytical Method LC-MSHPLC-ESI-MS/MS
Sample Preparation Liquid-Liquid Extraction (Ethyl Acetate)Liquid-Liquid Extraction (Diethyl ether-dichloromethane, 80:20, v/v)
Column Phenomenex Luna ODS (100x4.6 mm, 5µm)Gemini Phenomenex C8 (50 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile:Water (90:10, v/v) with 10mM Ammonium Acetate & 0.5% Acetic AcidGradient of Methanol (35-90%) with 2.5 mM NH4OH
Flow Rate 0.5 mL/minNot Specified
Linearity Range 1.0 - 150.0 ng/mL0.05 - 10.0 ng/mL
LOQ 1.0 ng/mL0.05 ng/mL
Recovery (%) 89.06 - 91.32%Not Specified
Intra-batch Precision (%CV) < 10.00%1.5 - 6.8%
Inter-batch Precision (%CV) Not Specified2.4 - 9.0%
Intra-batch Accuracy (%) Not Specified99.1 - 106.6%
Inter-batch Accuracy (%) Not Specified99.9 - 103.1%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting plasma_sample Human Plasma Sample (0.5 mL) is_spike Spike with Internal Standard plasma_sample->is_spike buffer_add Add Borate Buffer (pH 9.0) is_spike->buffer_add lle Add Ethyl Acetate & Vortex buffer_add->lle stock_sol Prepare Stock Solutions (this compound & IS) cal_qc Prepare Calibration Standards & QC Samples stock_sol->cal_qc cal_curve Construct Calibration Curve cal_qc->cal_curve Spiked Plasma Standards centrifuge Centrifugation lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_inject Inject into LC-MS System reconstitute->hplc_inject chrom_sep Chromatographic Separation hplc_inject->chrom_sep ms_detect Mass Spectrometric Detection chrom_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration peak_integration->cal_curve concentration_calc Calculate Concentration cal_curve->concentration_calc report Final Report Generation concentration_calc->report

Caption: Workflow for this compound Quantification in Plasma.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve the required amount of this compound maleate reference standard in acetonitrile.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., simvastatin) in acetonitrile.

  • Working Solutions: Prepare working standard solutions by diluting the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to appropriate concentrations for spiking.

2. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Prepare an eight-point calibration curve by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1.0 to 150.0 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high), for example, 5.0, 75.0, and 125.0 ng/mL, by spiking blank plasma.

  • Vortex all prepared samples and store them at -70 ± 2 °C until analysis.

3. Plasma Sample Processing Protocol (LLE)

  • Retrieve plasma samples (calibration standards, QCs, and unknowns) from the freezer and allow them to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 0.5 mL of each plasma sample into a labeled centrifuge tube.

  • Add 0.1 mL of the internal standard working solution to all tubes except for the blank plasma.

  • Add 1.0 mL of borate buffer (pH 9.0) and vortex for 30 seconds.

  • Add 2 mL of ethyl acetate, cap the tubes, and vortex vigorously for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new set of labeled tubes.

  • Repeat the extraction (steps 6-8) two more times, pooling the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 0.5 mL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection.

4. HPLC System Operation and Data Analysis

  • Equilibrate the LC-MS system with the mobile phase until a stable baseline is achieved.

  • Set up the sequence in the instrument software, including blanks, calibration standards, QCs, and unknown samples.

  • Inject the samples onto the column.

  • Acquire the data using the specified mass transitions for this compound and the internal standard.

  • Process the resulting chromatograms to obtain the peak areas for the analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: Chiral HPLC Separation of Dexchlorpheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a validated, high-performance liquid chromatography (HPLC) method for the effective chiral separation of chlorpheniramine enantiomers. Dexchlorpheniramine, the S-(+)-enantiomer of chlorpheniramine, possesses the majority of the desired antihistaminic activity, while the R-(-)-enantiomer is associated with sedative side effects.[1] Therefore, a reliable and efficient enantioselective analytical method is crucial for the quality control of pharmaceutical formulations. This protocol details a normal-phase HPLC method utilizing an amylose-based chiral stationary phase (CSP) that achieves baseline separation with excellent resolution and selectivity. The method is demonstrated to be linear, sensitive, and specific for the enantioselective assay of chlorpheniramine enantiomers in pharmaceutical products.[1]

Introduction

Chlorpheniramine, [3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine], is a first-generation histamine H1 receptor antagonist widely used in the treatment of allergic conditions.[1] It possesses a chiral center, existing as two enantiomers: S-(+)-chlorpheniramine (this compound) and R-(-)-chlorpheniramine. The pharmacological activity is primarily attributed to this compound, which has a significantly greater affinity for H1 receptors than its R-(-) counterpart.[1] Given the differences in pharmacological effects, regulatory authorities and pharmaceutical industries place a high emphasis on the stereospecific analysis of chiral drugs.[1] High-performance liquid chromatography using chiral stationary phases (CSPs) is the most powerful and widely used technique for resolving and quantifying enantiomers in various matrices.

This document provides a detailed protocol for the separation of this compound from its R-(-) enantiomer using a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

Experimental Protocol

This section provides a detailed methodology for the preparation of solutions and the instrumental conditions required for the analysis.

3.1. Materials and Reagents

  • Racemic Chlorpheniramine Maleate (Reference Standard)

  • This compound Maleate (S-(+)-enantiomer, for peak identification)

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Diethylamine (DEA)

  • Dichloromethane (ACS Grade)

  • Ammonium Hydroxide

  • Deionized Water

  • Methanol (HPLC Grade)

3.2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. A Shimadzu LC-20AT system or equivalent is suitable.

  • Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.

3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of n-hexane, 2-propanol (IPA), and diethylamine (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v) . Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (Racemate): Accurately weigh and dissolve racemic chlorpheniramine maleate in the mobile phase to prepare a stock solution of approximately 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

3.4. Sample Preparation (from Tablets)

  • Weigh and finely powder a number of tablets equivalent to about 10 mg of this compound maleate.

  • Transfer an accurately weighed portion of the powder to a suitable flask.

  • Add 10 mL of deionized water and sonicate for 10 minutes to dissolve the active ingredient.

  • Make the solution basic (pH ~11) by adding a few drops of concentrated ammonium hydroxide.

  • Perform a liquid-liquid extraction by adding 15 mL of dichloromethane and shaking vigorously for 5 minutes.

  • Allow the layers to separate and collect the lower, organic (dichloromethane) layer.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase to achieve a theoretical concentration of ~10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.5. HPLC Chromatographic Conditions

All quantitative data for the chromatographic setup and resulting performance are summarized in the tables below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (97.5 : 2.5 : 0.025, v/v/v)
Flow Rate 1.2 mL/min
Column Temperature 25°C
Detection Wavelength 258 nm
Injection Volume 20 µL
Run Time 15 minutes
Table 1: Optimized HPLC Chromatographic Conditions.

Results and Discussion

The described method successfully separates the two enantiomers of chlorpheniramine with baseline resolution. Under the specified conditions, the S-(+)-enantiomer (this compound) elutes before the R-(-)-enantiomer. A resolution value of 3.80 indicates a highly effective and robust separation, far exceeding the pharmacopeial requirement for baseline separation (Rs > 1.5). The selectivity factor (alpha) of 1.24 further confirms the high degree of chiral recognition provided by the stationary phase.

Performance MetricS-(+)-ChlorpheniramineR-(-)-Chlorpheniramine
Retention Time (t_R) 9.63 min11.36 min
Resolution (R_s) \multicolumn{2}{c}{3.80}
Selectivity (α) \multicolumn{2}{c}{1.24}
Linearity Range \multicolumn{2}{c}{2 - 10 µg/mL (r = 0.999)}
Limit of Quantification (LOQ) 0.88 µg/mL1.31 µg/mL
Table 2: Summary of Chromatographic Performance Data.

The method has been validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy. The mean percent recovery values were found to be approximately 99.5%, confirming the accuracy of the method for quantitative analysis.

Visualized Workflow and Separation Principle

The following diagrams illustrate the experimental workflow and the underlying principle of chiral recognition on the stationary phase.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Mobile Phase & Standard Solutions prep_sample Weigh, Dissolve & Extract Pharmaceutical Sample filter_sample Filter Sample through 0.45 µm Syringe Filter hplc_setup Equilibrate HPLC System (Chiralpak AD-H @ 25°C) filter_sample->hplc_setup inject Inject 20 µL of Prepared Sample hplc_setup->inject separate Isocratic Separation (Flow Rate: 1.2 mL/min) inject->separate detect UV Detection at 258 nm separate->detect acquire Acquire Chromatogram detect->acquire analyze Integrate Peaks & Quantify Enantiomers acquire->analyze

Caption: Experimental workflow for chiral separation of this compound.

G cluster_csp Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) cluster_enantiomers csp Chiral Groove S_enantiomer S-(+)-Dex (Weak Interaction) S_enantiomer->csp Transient, Weak Fit R_enantiomer R-(-) (Strong Interaction) R_enantiomer->csp Stable, Strong Fit elution_order Elution Order first 1. S-(+)-Dexchlorpheniramine (Elutes Faster) second 2. R-(-)-Chlorpheniramine (Elutes Slower)

References

Application Note: UV-Vis Spectrophotometric Assay for Dexchlorpheniramine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine maleate is a first-generation antihistamine commonly used to relieve symptoms of allergies, hay fever, and the common cold. Ensuring the quality and potency of this compound in pharmaceutical formulations is crucial for its therapeutic efficacy and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed analytical technique for the quantitative determination of active pharmaceutical ingredients (APIs) in dosage forms due to its simplicity, rapidity, and cost-effectiveness.[1][2] This application note describes a validated UV-Vis spectrophotometric method for the quantification of this compound maleate in various pharmaceutical formulations. The method is based on the measurement of the absorbance of this compound maleate in an acidic medium at its wavelength of maximum absorbance.

Principle

This compound maleate exhibits a distinct UV absorption spectrum with a maximum absorbance peak (λmax) typically observed between 262 nm and 265 nm in an acidic solution.[3][4] This characteristic absorption is proportional to the concentration of the drug in the solution, following the Beer-Lambert law. By preparing a standard calibration curve of known concentrations of this compound maleate, the concentration of the drug in a sample solution prepared from a pharmaceutical formulation can be accurately determined. To overcome interference from excipients and coloring agents, which can affect background absorption, derivative spectrophotometry can also be employed.[5]

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm quartz cuvettes.

  • Reagents and Standards:

    • This compound Maleate Reference Standard (USP or equivalent)

    • Hydrochloric Acid (HCl), 0.1 M solution

    • Sulfuric Acid (H₂SO₄), 0.1 M solution

    • Methanol (HPLC grade)

    • Distilled or deionized water

    • Pharmaceutical formulations containing this compound Maleate (tablets, syrups)

2. Preparation of Standard Solutions

2.1. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Maleate Reference Standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of 0.1 M HCl.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Bring the solution to volume with 0.1 M HCl and mix thoroughly.

2.2. Working Standard Solutions for Calibration Curve

  • Prepare a series of working standard solutions by appropriately diluting the standard stock solution with 0.1 M HCl.

  • For a concentration range of 5-30 µg/mL, pipette 2.5, 5, 7.5, 10, 12.5, and 15 mL of the 100 µg/mL stock solution into separate 50 mL volumetric flasks.

  • Dilute to the mark with 0.1 M HCl and mix well to obtain concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.

3. Sample Preparation

3.1. Tablets

  • Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to about 8 mg of this compound maleate.

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M HCl and sonicate for 15-20 minutes to dissolve the active ingredient.

  • Dilute to volume with 0.1 M HCl, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Further dilute the filtrate with 0.1 M HCl to obtain a final concentration within the calibration curve range (e.g., dilute 5 mL of the filtrate to 50 mL with 0.1 M HCl).

3.2. Syrup/Oral Solution

  • Accurately measure a volume of the syrup or oral solution equivalent to 5 mg of this compound maleate.

  • Transfer the measured volume into a 100 mL volumetric flask.

  • Add approximately 50 mL of 0.1 M HCl and mix thoroughly.

  • Dilute to the mark with 0.1 M HCl and mix well.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

  • Further dilute the solution with 0.1 M HCl to achieve a final concentration within the linear range of the assay.

4. Spectrophotometric Measurement

  • Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.

  • Use 0.1 M HCl as the blank to zero the instrument.

  • Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax), which should be around 262-265 nm.

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of the blank, all working standard solutions, and the prepared sample solutions.

5. Data Analysis and Calculations

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification of this compound in Sample: Use the linear regression equation to calculate the concentration of this compound maleate in the sample solution.

    Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

  • Calculate the amount of this compound Maleate in the pharmaceutical formulation:

    For Tablets (mg/tablet): (C × DF × V) / (W_sample × 1000) × W_avg_tab

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • DF = Dilution factor

    • V = Initial volume of sample preparation (mL)

    • W_sample = Weight of the powdered tablet sample taken (mg)

    • W_avg_tab = Average weight of a single tablet (mg)

    For Syrup (mg/mL): (C × DF) / V_initial

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • DF = Dilution factor

    • V_initial = Initial volume of syrup taken (mL)

Data Presentation

Table 1: Method Validation Parameters for UV-Vis Spectrophotometric Assay of this compound Maleate

ParameterResult
Linearity Range 9.75 - 32.5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 96.95% - 105.61%
Precision (RSD %)
- Intraday< 2%
- Interday< 2%
Limit of Detection (LOD) 0.707 ppm (at λ 262 nm)
Limit of Quantification (LOQ) 2.357 ppm (at λ 262 nm)
Wavelength of Max. Abs. (λmax) ~262-265 nm
Solvent/Blank 0.1 M HCl or 0.1 M H₂SO₄

Table 2: Example Calibration Data for this compound Maleate

Concentration (µg/mL)Absorbance at 262 nm (AU)
00.000
50.125
100.251
150.376
200.502
250.628
300.753

Visualization of Experimental Workflow

experimental_workflow start Start prep_reagents Reagent & Standard Preparation (0.1 M HCl, this compound Stock) start->prep_reagents end_node End prep_samples Sample Preparation (Tablets or Syrup) prep_reagents->prep_samples prep_standards Preparation of Working Standards (Calibration Curve Points) prep_reagents->prep_standards sub_weigh Weigh/Measure Sample prep_samples->sub_weigh measurement UV-Vis Spectrophotometric Measurement (λmax = 262-265 nm) prep_standards->measurement analysis Data Analysis measurement->analysis sub_calib Generate Calibration Curve analysis->sub_calib sub_dissolve Dissolve & Dilute sub_weigh->sub_dissolve sub_filter Filter (if necessary) sub_dissolve->sub_filter sub_filter->measurement sub_quant Quantify Sample Concentration sub_calib->sub_quant sub_calc Calculate Final Amount sub_quant->sub_calc sub_calc->end_node

Caption: Experimental workflow for the UV-Vis spectrophotometric assay of this compound.

Conclusion

The described UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the routine quality control analysis of this compound maleate in pharmaceutical formulations. The method is validated according to ICH guidelines and demonstrates good linearity, accuracy, and precision. The use of derivative spectrophotometry can be a valuable alternative to overcome interference from formulation excipients. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for the quantification of this compound.

References

Application Note and Protocol for Forced Degradation Studies of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2] The resulting data are essential for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[3] This application note provides a detailed protocol for conducting forced degradation studies on dexchlorpheniramine maleate, a first-generation antihistamine, to assess its intrinsic stability and to facilitate the development of a stability-indicating HPLC method.

Experimental Workflow

The overall workflow for the forced degradation studies of this compound maleate is depicted in the following diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare this compound Maleate Stock Solution control_sample Prepare Control Sample (Unstressed) stock_solution->control_sample Expose to Stress acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (e.g., 1N NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidative Degradation (e.g., 5% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Degradation (Dry Heat, 105°C) stock_solution->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B Guidelines) stock_solution->photo Expose to Stress sample_prep_analysis Sample Preparation for HPLC (Neutralization, Dilution) control_sample->sample_prep_analysis acid->sample_prep_analysis base->sample_prep_analysis oxidation->sample_prep_analysis thermal->sample_prep_analysis photo->sample_prep_analysis hplc_analysis HPLC Analysis with UV Detection sample_prep_analysis->hplc_analysis peak_purity Peak Purity Analysis hplc_analysis->peak_purity mass_balance Mass Balance Calculation hplc_analysis->mass_balance degradation_pathway Elucidation of Degradation Pathway peak_purity->degradation_pathway mass_balance->degradation_pathway

Caption: Experimental workflow for forced degradation studies of this compound maleate.

Materials and Reagents

  • This compound Maleate Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Potassium Dihydrogen Phosphate, AR Grade

  • Orthophosphoric Acid, AR Grade

  • Water, HPLC Grade

Experimental Protocols

2.1. Preparation of Stock Solution

Accurately weigh and dissolve an appropriate amount of this compound maleate reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.

2.2. Forced Degradation Procedures

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3] The following conditions are recommended starting points and may need to be adjusted based on the observed degradation.

2.2.1. Acid Hydrolysis

  • To 1 mL of the this compound maleate stock solution, add 1 mL of 1N HCl.

  • Reflux the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.2. Base Hydrolysis

  • To 1 mL of the this compound maleate stock solution, add 1 mL of 1N NaOH.

  • Reflux the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.3. Oxidative Degradation

  • To 1 mL of the this compound maleate stock solution, add 1 mL of 5% v/v hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.4. Thermal Degradation

  • Place the solid this compound maleate powder in a petri dish and expose it to dry heat at 105°C in a hot air oven for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Accurately weigh a portion of the stressed powder, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.

2.2.5. Photolytic Degradation

  • Expose the solid this compound maleate powder and a 1 mg/mL solution in transparent containers to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After exposure, prepare the samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the solution to a suitable concentration.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following method can be used as a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.

HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the data.

Table 1: Summary of Forced Degradation Results for this compound Maleate

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
Acid Hydrolysis (1N HCl, 60°C, 2h)
Base Hydrolysis (1N NaOH, 60°C, 2h)
Oxidative (5% H₂O₂, RT, 24h)
Thermal (Dry Heat, 105°C, 24h)
Photolytic (ICH Q1B)

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on this compound maleate. The successful execution of these studies and the subsequent analysis will provide valuable information regarding the stability of the drug substance, aid in the elucidation of its degradation pathways, and is a fundamental step in the development and validation of a stability-indicating analytical method. Adherence to ICH guidelines throughout the process is essential for regulatory compliance.

References

Sensitive Detection of Dexchlorpheniramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dexchlorpheniramine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic studies, bioequivalence assessment, and other clinical research applications requiring precise and reliable measurement of low concentrations of this compound. The described method achieves a low limit of quantification, demonstrating excellent linearity, precision, and accuracy.

Introduction

This compound, the S-enantiomer of chlorpheniramine, is a potent first-generation antihistamine widely used for the symptomatic relief of allergic conditions.[1] Accurate quantification of this compound in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the low dosage and consequent low plasma concentrations, a highly sensitive and selective analytical method is required. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for this application. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Brompheniramine or Simvastatin[2][3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Ethyl Acetate (HPLC grade)[2]

  • Ammonium Acetate

  • Acetic Acid or Formic Acid

  • Borate Buffer (pH 9.0)

  • Drug-free human plasma

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.05 ng/mL to 20 ng/mL. Prepare QC samples at low, medium, and high concentrations.

2. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 1.0 mL of borate buffer (pH 9.0) and vortex to mix.

  • Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 0.5 mL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or C8 reversed-phase column, such as a Phenomenex Luna ODS (100 x 4.6 mm, 5 µm), is suitable.

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (containing an additive like 10 mM ammonium acetate and 0.5% acetic acid or 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions should be optimized for this compound and the internal standard. For this compound (molecular weight 274.79 g/mol ), the protonated molecule [M+H]⁺ at m/z 275 is typically selected as the precursor ion.

    • Instrument Parameters: Optimize parameters such as spray voltage, capillary temperature, and collision energy to achieve the best signal intensity.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this LC-MS/MS method for this compound.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range1.0 - 150.0 ng/mL
Lower Limit of Quantitation (LLOQ)1.0 ng/mL
Correlation Coefficient (r²)> 0.99

A more sensitive method for the racemate, chlorpheniramine, has demonstrated a linearity range of 0.025-20 ng/mL and an LLOQ of 0.025 ng/mL.

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low< 15%< 15%85-115%
Medium< 15%< 15%85-115%
High< 15%< 15%85-115%

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is add_buffer Add Borate Buffer (pH 9.0) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_solvent Add Ethyl Acetate (3 mL) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Collect Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_validation Method Validation Parameters method LC-MS/MS Method selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols for the Enantioselective Synthesis and Purification of Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of Dexchlorpheniramine, the pharmacologically active (S)-(+)-enantiomer of the first-generation antihistamine, Chlorpheniramine. This compound exhibits significantly greater affinity for the H1 histamine receptor than its (R)-(-)-enantiomer. Consequently, the efficient and controlled synthesis of the single enantiomer is of paramount importance in the pharmaceutical industry. This guide outlines two primary strategies for obtaining enantiomerically pure this compound: direct asymmetric synthesis via rhodium-catalyzed conjugate addition and separation from a racemic mixture through classical resolution by diastereomeric salt crystallization. Furthermore, detailed protocols for the purification and analysis of enantiomeric purity using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are provided.

Introduction

Chlorpheniramine, [3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine], is a widely used antihistaminic agent. It possesses a single chiral center, and its therapeutic activity resides predominantly in the (S)-(+)-enantiomer, known as this compound. The (R)-(-)-enantiomer is less active and may contribute to sedative side effects. Therefore, the production of enantiomerically pure this compound is a critical objective in pharmaceutical manufacturing to enhance therapeutic efficacy and minimize adverse effects.

This document details two effective approaches to obtain this compound:

  • Enantioselective Synthesis: A direct synthesis of the desired enantiomer, which avoids the loss of 50% of the material inherent in resolving a racemate. A notable example is the rhodium-catalyzed asymmetric conjugate addition.

  • Chiral Resolution: The separation of a racemic mixture of chlorpheniramine. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as derivatives of tartaric acid, which can be separated by crystallization.

Following synthesis or resolution, robust analytical methods are required to determine enantiomeric purity and to guide the purification process. Chiral HPLC and Capillary Electrophoresis are powerful techniques for this purpose.

Enantioselective Synthesis of this compound

A highly efficient method for the enantioselective synthesis of this compound involves the rhodium-catalyzed asymmetric conjugate addition of an organoboronic acid to a carbonyl-activated alkenyl azaarene. This method has been reported to achieve high yields and excellent enantioselectivity[1].

Synthesis Workflow

cluster_synthesis Enantioselective Synthesis Workflow A Reactants: - Carbonyl-activated alkenyl azaarene - 4-Chlorophenylboronic acid B Asymmetric Conjugate Addition: - Rhodium catalyst - Chiral ligand (e.g., BINOL derivative) - Base A->B C Intermediate Product B->C D Reduction of Carbonyl Group C->D E This compound D->E

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition (Representative)

This protocol is a representative procedure based on established principles of rhodium-catalyzed asymmetric synthesis[1].

Materials:

  • Precursor: 1-(Pyridin-2-yl)prop-2-en-1-one

  • 4-Chlorophenylboronic acid

  • Rhodium catalyst (e.g., [Rh(cod)2]BF4)

  • Chiral ligand (e.g., (S)-BINAP)

  • Base (e.g., K3PO4)

  • Reducing agent (e.g., NaBH4)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Dimethylamine solution

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with the rhodium precursor and the chiral ligand in anhydrous solvent. The mixture is stirred at room temperature to form the active chiral catalyst complex.

  • Asymmetric Conjugate Addition: To the catalyst solution, add the 1-(pyridin-2-yl)prop-2-en-1-one, 4-chlorophenylboronic acid, and the base. The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation of Intermediate: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate ketone.

  • Reductive Amination: The crude ketone is dissolved in a suitable solvent (e.g., methanol). A solution of dimethylamine is added, followed by the portion-wise addition of a reducing agent (e.g., NaBH4) at a low temperature (e.g., 0 °C).

  • Final Work-up and Purification: After the reduction is complete, the reaction is quenched, and the pH is adjusted. The product is extracted, and the combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography.

Quantitative Data for Enantioselective Synthesis
ParameterValueReference
Yield Up to 99%[1]
Enantiomeric Excess (ee) Up to 99%[1]

Chiral Resolution of Racemic Chlorpheniramine

Classical resolution via diastereomeric salt formation is a robust and widely used method for separating enantiomers. This involves reacting the racemic chlorpheniramine base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized.

Chiral Resolution Workflow

cluster_resolution Chiral Resolution Workflow A Racemic Chlorpheniramine Base C Diastereomeric Salt Formation (in a suitable solvent) A->C B Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) B->C D Selective Crystallization (of one diastereomer) C->D E Filtration D->E F Crystallized Diastereomeric Salt ((S)-Chlorpheniramine salt) E->F G Mother Liquor (Enriched in (R)-Chlorpheniramine salt) E->G H Salt Breaking (Basification) F->H I This compound H->I J Recovery of Resolving Agent H->J

Caption: Workflow for the chiral resolution of racemic chlorpheniramine.

Experimental Protocol: Resolution with Dibenzoyl-L-tartaric acid

Materials:

  • Racemic chlorpheniramine

  • Dibenzoyl-L-tartaric acid

  • Solvent for crystallization (e.g., ethanol, acetone, or a mixture)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Racemic Base: If starting with a salt (e.g., chlorpheniramine maleate), dissolve it in water and basify with an aqueous NaOH solution to a pH > 10. Extract the free chlorpheniramine base into an organic solvent. Dry the organic extract and evaporate the solvent to obtain the racemic base.

  • Diastereomeric Salt Formation: Dissolve the racemic chlorpheniramine base in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in the same solvent, also with heating.

  • Crystallization: Slowly add the resolving agent solution to the chlorpheniramine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of this compound: Dissolve the collected diastereomeric salt in water and add an aqueous base solution (e.g., 1 M NaOH) until the pH is strongly basic. This will liberate the free this compound base.

  • Extraction and Purification: Extract the this compound into an organic solvent. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product. Further purification can be achieved by recrystallization or chromatography.

Purification and Analysis of Enantiomeric Purity

Accurate determination of enantiomeric purity is crucial. Chiral HPLC and Capillary Electrophoresis are the most common and reliable methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, resulting in different retention times.

cluster_hplc Chiral HPLC Analysis Workflow A Sample Preparation: - Dissolve in mobile phase B Injection into HPLC System A->B C Separation on Chiral Column (e.g., Chiralpak AD-H) B->C D Detection (UV/PDA) C->D E Chromatogram: - Separate peaks for (S) and (R) enantiomers D->E F Quantification: - Calculate enantiomeric excess (ee) E->F

Caption: Workflow for the analysis of this compound by chiral HPLC.

Instrumentation and Conditions:

ParameterCondition 1Condition 2
HPLC System Standard HPLC with UV/PDA detectorStandard HPLC with UV/PDA detector
Chiral Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)CYCLOBOND I 2000 (β-cyclodextrin)
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)
Flow Rate 1.2 mL/min0.5 mL/min
Detection Wavelength 258 nmNot specified
Column Temperature AmbientAmbient
Reference [2]

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of racemic chlorpheniramine and the sample to be analyzed in the mobile phase. Dilute to an appropriate concentration (e.g., 10 µg/mL).

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the standard. Calculate the peak areas to determine the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

ParameterS-(+)-enantiomerR-(-)-enantiomerReference
Retention Time (Condition 1) 9.63 ± 0.05 min11.36 ± 0.08 min
Resolution (α) (Condition 1) 1.241.24
Linearity Range (Condition 1) 2-10 µg/mL2-10 µg/mL
LOD (Condition 1) 0.29 µg/mL0.44 µg/mL
LOQ (Condition 1) 0.88 µg/mL1.31 µg/mL
Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector in the background electrolyte offers high resolution for enantiomeric separation.

Instrumentation and Conditions:

ParameterValue
CE System Standard CE system with UV detector
Capillary Fused silica, uncoated
Background Electrolyte Acidic buffer containing 1.5 mM carboxymethyl-β-cyclodextrin
Voltage Not specified
Temperature Ambient
Detection UV
Reference

Procedure:

  • Electrolyte and Sample Preparation: Prepare the background electrolyte containing the chiral selector. Dissolve the sample in the electrolyte.

  • Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.

  • Injection and Separation: Inject the sample and apply the separation voltage.

  • Data Analysis: The enantiomers will migrate at different velocities, resulting in separate peaks. Calculate the enantiomeric purity based on the peak areas.

ParameterValueReference
Resolution > 10
Linearity Range 2-10 µg/mL
LOD 0.25 µg/mL
LOQ 0.75 µg/mL

Conclusion

This document provides a comprehensive guide to the enantioselective synthesis and purification of this compound. The choice between direct asymmetric synthesis and chiral resolution will depend on factors such as cost, scale, and available expertise. The rhodium-catalyzed asymmetric conjugate addition offers an elegant and efficient route to the desired enantiomer with high yield and enantioselectivity. Classical resolution, while less atom-economical, is a robust and scalable method. For both approaches, the analytical techniques of chiral HPLC and CE are indispensable tools for monitoring and confirming the enantiomeric purity of the final product. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine maleate, the dextrorotatory isomer of chlorpheniramine, is a first-generation antihistamine used to alleviate symptoms of allergic conditions such as urticaria and hay fever.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[2] This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of this compound maleate in pharmaceutical preparations. The method is designed to separate this compound from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3]

Materials and Methods

The experimental protocol for this study is detailed below. All reagents used were of analytical grade, and the water was of HPLC grade.

Experimental Protocols

Instrumentation

A Shimadzu LC-20AT HPLC system or equivalent, equipped with a pump, degasser, autosampler, and a PDA detector, was used for method development and validation.[4] Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents

  • This compound Maleate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Hydrogen Peroxide (30%)

Chromatographic Conditions

The separation of this compound and its degradation products was achieved using the following chromatographic conditions, which are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 265 nm
Run Time 15 minutes

Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: For dosage forms, an amount of powdered tablets or liquid formulation equivalent to 10 mg of this compound Maleate is to be dissolved in the mobile phase, sonicated for 15 minutes, and diluted to 100 mL. The solution is then filtered through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method. The sample solutions were subjected to the stress conditions outlined in Table 2. After the specified time, the solutions were cooled, neutralized (if necessary), and diluted with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.

Table 2: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis 0.1 N HCl at 60°C for 2 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug exposed to 105°C for 48 hours
Photolytic Degradation Drug solution exposed to UV light (254 nm) for 24 hours

Results and Discussion

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation

The chromatograms of the stressed samples showed significant degradation of this compound. The method was able to resolve the main peak from the degradation product peaks, demonstrating its specificity. A summary of the forced degradation results is presented in Table 3.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Major degradation peak observed at RRT 0.8
Base Hydrolysis ~12%Two minor degradation peaks observed
Oxidative Degradation ~20%Significant degradation with a major peak at RRT 1.2
Thermal Degradation ~8%Minor degradation observed
Photolytic Degradation ~10%A distinct degradation peak was formed

Method Validation

The method demonstrated excellent linearity over a concentration range of 20-120 µg/mL with a correlation coefficient (r²) > 0.999. The accuracy, determined by the recovery of spiked samples, was found to be within 98-102%. The precision of the method, expressed as the relative standard deviation (%RSD), was less than 2% for both repeatability and intermediate precision. Robustness testing showed that minor variations in the mobile phase composition and flow rate did not significantly affect the results.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration20-120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Robustness %RSD should be within acceptable limitsComplies

Visualizations

Workflow for Method Development and Validation

The following diagram illustrates the systematic workflow followed for the development and validation of the stability-indicating HPLC method.

Method Development Workflow A Literature Review & Method Scouting B Method Optimization (Column, Mobile Phase, Flow Rate) A->B Initial Conditions C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C Optimized Method D Method Validation (ICH Guidelines) C->D Demonstrate Specificity E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I Robustness D->I J Finalized Stability-Indicating Method E->J Successful Validation F->J Successful Validation G->J Successful Validation H->J Successful Validation I->J Successful Validation Degradation Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis Dex This compound DP1 Degradation Product 1 Acid->DP1 Base Base Hydrolysis DP2 Degradation Product 2 Base->DP2 Oxidation Oxidation (H₂O₂) DP3 Degradation Product 3 Oxidation->DP3 Thermal Thermal DP4 Degradation Product 4 Thermal->DP4 Photo Photolytic DP5 Degradation Product 5 Photo->DP5

References

Application Notes and Protocols for Solid-Phase Extraction of Dexchlorpheniramine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of dexchlorpheniramine from biological matrices, primarily focusing on human plasma. The methodologies outlined are designed to yield clean extracts suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a first-generation antihistamine used to treat allergic conditions. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note details two effective SPE-based protocols for the extraction of this compound: a mixed-mode cation exchange (MCX) cartridge-based method and a magnetic dispersive solid-phase extraction (MDSPE) method.

Data Presentation

The following tables summarize the quantitative data associated with the solid-phase extraction of chlorpheniramine (the racemic mixture containing this compound) from human plasma.

Table 1: Method Validation Parameters for MDSPE of Chlorpheniramine in Human Plasma

ParameterValue
Linearity Range2.0 - 550.0 ng/mL
Correlation Coefficient (r²)0.995
Limit of Detection (LOD)0.4 ng/mL[1]
Limit of Quantification (LOQ)2.0 ng/mL[1]
Recovery87.9 - 96.4%[1]
Intra-day Precision (RSD)4.1 - 5.0%[1]
Inter-day Precision (RSD)4.9 - 5.6%[1]

Table 2: Recovery of Chlorpheniramine from Spiked Human Plasma using MDSPE

Spiked Concentration (ng/mL)Mean Recovery (%)
596.4
15092.5
25087.9
50091.2

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound in Human Plasma

This protocol is a representative method adapted from generic protocols for basic drug extraction using polymeric mixed-mode cation exchange sorbents. It is recommended to optimize the volumes and concentrations for specific applications.

Materials:

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX, Strata-X-C)

  • Human plasma samples

  • Phosphoric acid (H₃PO₄)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add 1 mL of 4% H₃PO₄ in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the MCX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.

Protocol 2: Magnetic Dispersive Solid-Phase Extraction (MDSPE) for Chlorpheniramine in Human Plasma

This protocol is based on the method described by Daryakenari et al. (2017) for the extraction of chlorpheniramine from human plasma.

Materials:

  • Graphene oxide/Fe₃O₄@polythionine (GO/Fe₃O₄@PTh) nanocomposite (magnetic sorbent)

  • Human plasma samples

  • Zinc sulfate

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid

  • Deionized water

  • Ultrasonic bath

  • External magnet

Procedure:

  • Sample Pre-treatment (Deproteinization):

    • To a plasma sample, add 2% (w/v) zinc sulfate in acetonitrile (60:40 v/v).

    • Vortex for 4 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate the acetonitrile under a nitrogen stream at 50°C.

    • Dilute the remaining aqueous phase with ultrapure water.

  • MDSPE Procedure:

    • Take 5.0 mL of the pre-treated plasma sample and adjust the pH to 4.0 using phosphoric acid.

    • Add 30 mg of the magnetic GO/Fe₃O₄@PTh sorbent to the sample.

    • Disperse the sorbent by sonicating in an ultrasonic bath for 4 minutes.

    • Place the sample tube near a strong external magnet to aggregate the magnetic sorbent.

    • Decant and discard the supernatant.

  • Elution:

    • Add 100 µL of acetonitrile to the tube containing the sorbent with the adsorbed analyte.

    • Vortex for 3 minutes to desorb the chlorpheniramine.

    • Use an external magnet to separate the sorbent.

    • Collect the supernatant (eluate) for HPLC analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Plasma) Pretreat Dilution & Acidification (e.g., 4% H3PO4) Sample->Pretreat Centrifuge Centrifugation Pretreat->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Load supernatant onto SPE cartridge Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash1 4. Aqueous Wash (e.g., 2% Formic Acid) Wash2 5. Organic Wash (Methanol) Elute 6. Elute (5% NH4OH in Methanol) Drydown Evaporation Elute->Drydown Collect eluate Reconstitute Reconstitution Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

MDSPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_mdspe Magnetic Dispersive SPE cluster_analysis Analysis Plasma Plasma Sample Deproteinize Deproteinization (ZnSO4/ACN) Plasma->Deproteinize Centrifuge1 Centrifugation Deproteinize->Centrifuge1 Evaporate Evaporate ACN Centrifuge1->Evaporate Dilute Dilute with Water Evaporate->Dilute AddSorbent Add Magnetic Sorbent & Adjust pH Dilute->AddSorbent Disperse Disperse (Ultrasonication) AddSorbent->Disperse Separate Magnetic Separation Disperse->Separate Elute Elute (Acetonitrile) Separate->Elute Separate2 Final Magnetic Separation Elute->Separate2 CollectEluate Collect Supernatant Separate2->CollectEluate HPLC HPLC Analysis CollectEluate->HPLC

Caption: Workflow for Magnetic Dispersive SPE.

References

Application Notes and Protocols for the GC-MS Analysis of Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dexchlorpheniramine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical procedures for chlorpheniramine, the racemic mixture containing this compound, and are intended to serve as a comprehensive guide for researchers in drug development and analytical sciences.

Introduction

This compound, the dextrorotatory enantiomer of chlorpheniramine, is a potent first-generation antihistamine used to alleviate symptoms of allergic reactions. Accurate and sensitive quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical technique for this purpose, providing high selectivity and sensitivity.

This application note details the sample preparation, GC-MS instrumentation, and data analysis parameters for the determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for pharmaceutical formulations and biological samples.

2.1.1. Pharmaceutical Formulations (e.g., Ointments, Tablets)

This protocol is adapted from a method for chloropyramine hydrochloride in ointments.

  • Sample Dissolution: Accurately weigh a portion of the homogenized sample (e.g., ointment or crushed tablet) and dissolve it in 0.5 M HCl.

  • Alkalinization: Transfer the solution to a separatory funnel and adjust the pH to 9-10 with 25% (v/v) ammonium hydroxide. This converts the this compound salt to its free base form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE): Extract the aqueous solution with chloroform (or another suitable organic solvent like ethyl acetate) by vigorous shaking. Repeat the extraction process three times to ensure complete recovery.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume of a solvent suitable for GC-MS analysis, such as chloroform or ethyl acetate.[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the GC-MS system.

2.1.2. Biological Samples (e.g., Whole Blood, Serum, Breast Milk)

This protocol is a general procedure based on methods for antihistamines in biological matrices.[2][3]

  • Protein Precipitation (for whole blood/serum): To 1 mL of the sample, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1 minute and then centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or C18 cartridge) according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step (or the diluted breast milk sample) onto the conditioned cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the this compound with an appropriate elution solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., ethyl acetate).

  • (Optional) Derivatization: For enhanced volatility and improved peak shape, derivatization can be performed. A common approach for amines is acylation using reagents like acetic anhydride.[3][4] This step should be optimized based on the specific analytical requirements.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of chlorpheniramine and are expected to be suitable for this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for SIM)m/z 203, 228, 274 (based on predicted spectra for this compound)

Quantitative Data Summary

The following table summarizes the quantitative data from validated GC-MS methods for chlorpheniramine. Similar performance is anticipated for the analysis of this compound.

ParameterMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
ChlorpheniramineSerum0 - 160 ng/mL1 - 2 ng/mL-
ChlorpheniramineWhole Blood5.00 - 1000.0 ng/mL1.50 ng/mL5.00 ng/mL
ChlorpheniramineBreast Milk5.00 - 1000.0 ng/mL1.50 ng/mL5.00 ng/mL
ChloropyramineOintment0.4 - 4.0 µg/mL0.04 mg/g0.132 mg/g

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (Pharmaceutical or Biological) dissolution Dissolution / Homogenization start->dissolution extraction Extraction (LLE or SPE) dissolution->extraction cleanup Drying / Cleanup extraction->cleanup reconstitution Solvent Evaporation & Reconstitution cleanup->reconstitution derivatization Optional: Derivatization reconstitution->derivatization injection GC Injection derivatization->injection Ready for Injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometric Detection ionization->detection acquisition Data Acquisition detection->acquisition quantification Quantification & Reporting acquisition->quantification

Caption: Workflow for this compound GC-MS analysis.

This comprehensive guide provides a solid foundation for developing and validating a robust GC-MS method for the analysis of this compound. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation.

References

Application Note: Method Validation for the Assay of Dexchlorpheniramine Maleate in Pharmaceutical Formulations by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine maleate is a first-generation antihistamine commonly used to relieve symptoms of allergies, hay fever, and the common cold. The accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and patient safety. This application note provides a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound maleate, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[5]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method development of pharmaceutical products.

Method Validation Parameters

According to ICH guidelines, the following parameters must be evaluated for the validation of an assay method:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

High-Performance Liquid Chromatography (HPLC) Method

A typical HPLC method for the assay of this compound maleate is outlined below. This method serves as the basis for the validation protocol.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M phosphate buffer pH 2.7 (35:65, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)

Experimental Protocols for Method Validation

The following sections provide detailed experimental protocols for validating the HPLC method for the this compound maleate assay.

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (containing a known concentration of this compound maleate) five times.

  • Calculate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • Theoretical plates > 2000

  • Tailing factor ≤ 2.0

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Inject a blank solution (diluent) to ensure no interference at the retention time of this compound.

  • Inject a placebo solution (containing all excipients without the active pharmaceutical ingredient) to check for interference from the formulation matrix.

  • Inject the standard solution of this compound maleate.

  • Inject the sample solution (formulation containing this compound maleate).

  • Perform forced degradation studies by subjecting the sample solution to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from any other peaks.

  • The peak purity of the this compound peak in the sample and stressed samples should be greater than a predefined threshold (e.g., > 990), indicating no co-eluting peaks.

Linearity

Objective: To demonstrate the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound maleate at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Range

Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

Acceptance Criteria: The range should be justified and is typically 80% to 120% of the test concentration for an assay of a finished product.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare placebo samples spiked with this compound maleate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

3.6.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent sample solutions of this compound maleate at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and RSD of the assay results.

Acceptance Criteria: RSD ≤ 2.0%

3.6.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results obtained under the different conditions.

Acceptance Criteria: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: While not always required for an assay method, determining LOD and LOQ can provide valuable information about the method's sensitivity.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability and a standard solution under each modified condition.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the variations.

Data Presentation

The quantitative data generated during the validation studies should be summarized in clear and concise tables.

Table 1: System Suitability Results

Injection Peak Area Tailing Factor Theoretical Plates
1 1234567 1.1 5600
2 1235678 1.1 5580
3 1234890 1.2 5620
4 1235123 1.1 5610
5 1234987 1.2 5590
Mean 1235049 1.14 5600
SD 456.7 0.05 15.8

| %RSD | 0.04 | 4.4 | 0.28 |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 617500
75 926250
100 1235000
125 1543750
150 1852500
Correlation Coefficient (r²) 0.9998
Slope 12345

| Y-intercept | 150 |

Table 3: Accuracy (Recovery) Data

Spiked Level (%) Amount Added (mg) Amount Found (mg) % Recovery Mean % Recovery
80 8.0 7.95 99.4 99.6
8.0 7.98 99.8
8.0 7.97 99.6
100 10.0 10.02 100.2 100.1
10.0 9.99 99.9
10.0 10.01 100.1
120 12.0 11.95 99.6 99.7
12.0 11.98 99.8

| | 12.0 | 11.97 | 99.8 | |

Table 4: Precision Data

Parameter Repeatability (n=6) Intermediate Precision (n=6)
Mean Assay (%) 99.8 100.1
SD 0.5 0.6

| %RSD | 0.5 | 0.6 |

Table 5: Robustness Data

Parameter Varied Modification System Suitability Assay Result (% Label Claim)
Flow Rate 0.9 mL/min Pass 99.7
1.1 mL/min Pass 100.2
Mobile Phase 33:67 ACN:Buffer Pass 99.9
37:63 ACN:Buffer Pass 100.1
Temperature 20°C Pass 99.8

| | 30°C | Pass | 100.3 |

Visualizations

Method Validation Workflow

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase DefinePurpose Define Purpose of Method (Assay) PrepareProtocol Prepare Validation Protocol DefinePurpose->PrepareProtocol SetCriteria Set Acceptance Criteria PrepareProtocol->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity & Range SetCriteria->Linearity Accuracy Accuracy SetCriteria->Accuracy Precision Precision SetCriteria->Precision Robustness Robustness SetCriteria->Robustness SystemSuitability System Suitability SetCriteria->SystemSuitability AnalyzeData Analyze Data Specificity->AnalyzeData Linearity->AnalyzeData Accuracy->AnalyzeData Precision->AnalyzeData Robustness->AnalyzeData SystemSuitability->AnalyzeData CompareCriteria Compare with Acceptance Criteria AnalyzeData->CompareCriteria PrepareReport Prepare Validation Report CompareCriteria->PrepareReport FinalApproval Final Approval PrepareReport->FinalApproval ValidationParameters cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Robustness Robustness Linearity->Robustness SystemSuitability System Suitability Linearity->SystemSuitability Accuracy->Range confirms Accuracy->Robustness Accuracy->SystemSuitability Precision->Range confirms Precision->Robustness Precision->SystemSuitability

References

Application Notes and Protocols for the Chiral Resolution of Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a potent antihistamine used to relieve symptoms of allergies, hay fever, and the common cold. The R-(-)-enantiomer is significantly less active.[1] Consequently, the enantioselective separation of chlorpheniramine is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and to ensure the therapeutic efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for resolving chlorpheniramine enantiomers. This document provides detailed application notes and protocols for the chiral resolution of this compound using various CSPs.

Principle of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, thus enabling their separation. The primary intermolecular interactions contributing to chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3]

Data Presentation: Chiral Stationary Phases for this compound Resolution

The following tables summarize the chromatographic conditions and performance data for the resolution of chlorpheniramine enantiomers using different types of chiral stationary phases.

Table 1: Polysaccharide-Based Chiral Stationary Phases

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Enantioselectivity (α)Reference
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))250 mm x 4.6 mm, 5 µmn-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)1.22583.801.24[1][4]
Amylose AD columnNot SpecifiedCoupled with a cyanopropyl columnNot SpecifiedUVNot SpecifiedNot Specified

Table 2: Cyclodextrin-Based Chiral Stationary Phases

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Enantioselectivity (α)Reference
CYCLOBOND I 2000 (Beta-cyclodextrin)Not Specified0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)0.5Mass Spectrometry1.171.12

Table 3: Protein-Based Chiral Stationary Phases

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Enantioselectivity (α)Reference
Ovomucoid-conjugated columnNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for the chiral separation of this compound based on the cited literature.

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Chiralpak AD-H)

This protocol is adapted from a method for the enantioselective determination of chlorpheniramine in pharmaceutical formulations.

1. Materials and Reagents:

  • Racemic chlorpheniramine maleate standard

  • S-(+)-chlorpheniramine maleate (for peak identification)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • Methanol (for sample preparation, if needed)

  • Deionized water

2. Chromatographic System:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

3. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 97.5:2.5:0.025 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of racemic chlorpheniramine maleate in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 100 µg/mL.

  • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Prepare a standard solution of S-(+)-chlorpheniramine maleate to identify the elution order of the enantiomers.

5. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 258 nm

  • Injection Volume: 10-20 µL

6. System Suitability:

  • Inject the racemic standard solution six times.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

  • The relative standard deviation (RSD) for the peak areas of each enantiomer should be less than 2.0%.

7. Analysis:

  • Inject the sample solutions and identify the peaks corresponding to S-(+)-chlorpheniramine (this compound) and R-(-)-chlorpheniramine based on the retention time of the S-(+)-chlorpheniramine standard.

  • Quantify the amount of each enantiomer using the peak areas.

Protocol 2: Chiral Separation using a Cyclodextrin-Based CSP (CYCLOBOND I 2000)

This protocol is based on a method for the enantioselective determination of chlorpheniramine and its metabolites in human plasma.

1. Materials and Reagents:

  • Racemic chlorpheniramine standard

  • Diethylamine

  • Acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

2. Chromatographic System:

  • HPLC system coupled with a mass spectrometer (MS) detector.

  • CYCLOBOND I 2000 column.

3. Preparation of Mobile Phase:

  • Prepare a 0.25% diethylamine acetate buffer by adding 2.5 mL of diethylamine to approximately 900 mL of deionized water, adjusting the pH to 4.4 with acetic acid, and then bringing the final volume to 1 L.

  • Prepare the mobile phase by mixing the 0.25% diethylamine acetate buffer, methanol, and acetonitrile in the ratio of 85:7.5:7.5 (v/v/v).

  • Filter and degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of racemic chlorpheniramine in a suitable solvent.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.1 to 50 ng/mL).

5. Chromatographic Conditions:

  • Column: CYCLOBOND I 2000

  • Mobile Phase: 0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection: Mass Spectrometry (MS)

  • Injection Volume: 20 µL

6. System Suitability and Validation:

  • The method should be validated for linearity, accuracy, precision, and limit of quantification as per regulatory guidelines.

  • For chlorpheniramine, the enantioselectivity (α) was reported to be 1.12 with a resolution factor (Rs) of 1.17.

7. Analysis:

  • Inject the prepared samples and standards into the HPLC-MS system.

  • Monitor the appropriate mass-to-charge ratios for chlorpheniramine enantiomers.

  • Construct a calibration curve and determine the concentration of each enantiomer in the samples.

Mandatory Visualizations

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Chlorpheniramine Standard injection Inject Sample racemic_std->injection dex_std Prepare this compound (S-enantiomer) Standard peak_id Peak Identification using This compound Standard dex_std->peak_id mobile_phase Prepare and Degas Mobile Phase hplc_system HPLC System with Chiral Column mobile_phase->hplc_system separation Enantiomeric Separation on Chiral Stationary Phase hplc_system->separation injection->hplc_system detection UV or MS Detection separation->detection detection->peak_id quantification Quantification of Each Enantiomer peak_id->quantification report Generate Report with Resolution and Purity Data quantification->report

Caption: Experimental workflow for this compound resolution.

G cluster_csp Chiral Stationary Phase (CSP) Selection cluster_interactions Chiral Recognition Mechanisms cluster_outcome Separation Outcome csp Chiral Stationary Phase polysaccharide Polysaccharide-Based (e.g., Chiralpak AD-H) csp->polysaccharide cyclodextrin Cyclodextrin-Based (e.g., CYCLOBOND I 2000) csp->cyclodextrin protein Protein-Based (e.g., Ovomucoid) csp->protein interactions Intermolecular Interactions polysaccharide->interactions cyclodextrin->interactions protein->interactions h_bond Hydrogen Bonding interactions->h_bond pi_pi π-π Interactions interactions->pi_pi steric Steric Hindrance interactions->steric outcome Successful Enantiomeric Resolution of this compound h_bond->outcome pi_pi->outcome steric->outcome

Caption: CSP selection and chiral recognition mechanisms.

References

Application of In Vitro Models for Dexchlorpheniramine Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexchlorpheniramine is a first-generation antihistamine used to alleviate symptoms of allergic conditions such as hay fever and urticaria. A critical aspect of its pharmacological profile is its ability to permeate biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier (BBB), which is associated with its sedative side effects. Understanding the permeability characteristics of this compound is crucial for optimizing drug delivery, predicting its oral bioavailability, and assessing its potential for central nervous system (CNS) effects. In vitro permeability models are indispensable tools in early drug development for providing this essential information in a rapid and cost-effective manner.

This document provides detailed application notes and protocols for assessing the permeability of this compound using various established in vitro models, including the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Key In Vitro Permeability Models

Several in vitro models are routinely employed to predict the in vivo permeability of drug candidates. These models can be broadly categorized as cell-based assays and non-cell-based assays.

  • Caco-2 Cell Model: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for predicting human intestinal absorption.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the intestinal epithelium.[1][2] This model allows for the investigation of both passive diffusion and active transport mechanisms, including the involvement of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2]

  • MDCK Cell Model: The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening. MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells, making them suitable for higher throughput screening. Wild-type MDCK cells have low endogenous expression of some transporters, making them a good model for studying passive permeability. Additionally, MDCK cells can be transfected to overexpress specific transporters, such as human P-gp (MDCK-MDR1) or BCRP (MDCK-BCRP), to investigate the role of these efflux pumps in a compound's permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability. It utilizes a 96-well plate format where a filter plate is coated with an artificial lipid membrane, separating a donor compartment containing the drug from an acceptor compartment. PAMPA is a cost-effective method for rapid screening of large numbers of compounds for their passive diffusion characteristics.

Quantitative Data Summary

In Vitro ModelCompoundApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Notes
PAMPA ChlorpheniramineHigh (Incorrectly Classified)Not ApplicableA study noted that chlorpheniramine was incorrectly classified as a high-permeability drug in a three-lipid component PAMPA system when compared to Caco-2 data. This suggests its passive permeability may be moderate to low.
Caco-2 Diphenhydramine--Transport of diphenhydramine was inhibited by chlorpheniramine, suggesting a shared transport mechanism.
MDCK-MDR1 First-Generation Antihistamines (General)->2A study indicated that the majority of tested first-generation antihistamines are substrates of P-glycoprotein in vitro.

Note: The absence of specific Papp values for this compound highlights a data gap in the literature. The provided information is based on its racemic mixture or class of drugs and should be interpreted with caution.

Experimental Protocols

The following are detailed protocols for conducting permeability assays with this compound using Caco-2, MDCK, and PAMPA models.

Caco-2 Permeability Assay Protocol

This protocol is adapted from standard methodologies for assessing intestinal drug permeability.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • For permeability studies, seed Caco-2 cells onto semi-permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
  • Alternatively, assess the permeability of a paracellular marker with low permeability, such as Lucifer Yellow or mannitol. The Papp for this marker should be below a pre-determined threshold (e.g., <1.0 x 10⁻⁶ cm/s).

3. Bidirectional Permeability Assay:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
  • Prepare a dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
  • Apical to Basolateral (A-B) Transport (Absorption):
  • Wash the Caco-2 monolayers with pre-warmed transport buffer.
  • Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
  • Basolateral to Apical (B-A) Transport (Efflux):
  • Add the this compound dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
  • Also, collect a sample from the donor compartment at the beginning and end of the experiment.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
  • A is the surface area of the membrane insert (cm²).
  • C₀ is the initial concentration of the compound in the donor compartment.
  • Calculate the Efflux Ratio (ER):
  • ER = Papp (B-A) / Papp (A-B)
  • An ER > 2 suggests that the compound is a substrate for an efflux transporter.

MDCK Permeability Assay Protocol

This protocol is designed for rapid permeability screening and can be adapted for wild-type MDCK cells or those overexpressing specific transporters.

1. Cell Culture and Seeding:

  • Culture MDCK cells (wild-type, MDCK-MDR1, or MDCK-BCRP) in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed the cells onto semi-permeable membrane inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
  • Culture for 3-5 days to form a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the TEER of the MDCK monolayer. Values should typically be >100 Ω·cm².
  • Assess the permeability of a low-permeability marker like Lucifer Yellow.

3. Bidirectional Permeability Assay:

  • Follow the same procedure as the Caco-2 assay (Section 3.3), using the appropriate transport buffer and this compound concentration.

4. Sample Analysis and Data Calculation:

  • Analyze the samples and calculate the Papp and ER as described for the Caco-2 assay (Section 3.4).
  • To confirm the involvement of a specific transporter, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp or Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.

PAMPA Protocol

This protocol provides a high-throughput method for assessing the passive permeability of this compound.

1. Plate Preparation:

  • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
  • Prepare the artificial membrane by dissolving a lipid mixture (e.g., 2% (w/v) lecithin in dodecane) in a suitable organic solvent.
  • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of the donor plate and allow the solvent to evaporate.

2. Permeability Assay:

  • Prepare a buffer solution for the acceptor plate (e.g., phosphate-buffered saline, pH 7.4).
  • Prepare the dosing solution of this compound in a suitable buffer (e.g., PBS, pH 6.5 to mimic the intestinal environment) at the desired concentration.
  • Fill the acceptor plate wells with the acceptor buffer.
  • Add the this compound dosing solution to the donor plate wells.
  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
  • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

3. Sample Analysis and Data Calculation:

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
  • Calculate the effective permeability (Pe) using the following equation:
  • Pe (cm/s) = [-ln(1 - C_A(t)/C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t)
  • Where:
  • C_A(t) is the concentration in the acceptor well at time t.
  • C_equilibrium is the theoretical equilibrium concentration if the donor and acceptor solutions were combined.
  • V_D and V_A are the volumes of the donor and acceptor wells, respectively.
  • A is the surface area of the filter.
  • t is the incubation time.

Visualization of Workflows and Pathways

Experimental Workflow for Cell-Based Permeability Assays

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis culture Culture Caco-2 or MDCK cells seed Seed cells onto Transwell inserts culture->seed differentiate Allow cells to differentiate and form a monolayer (3-21 days) seed->differentiate integrity Assess monolayer integrity (TEER, Lucifer Yellow) differentiate->integrity dosing Prepare this compound dosing solution integrity->dosing transport Perform bidirectional transport (A-B and B-A) dosing->transport sampling Collect samples from donor and receiver compartments transport->sampling analysis Analyze sample concentrations (LC-MS/MS) sampling->analysis calc_papp Calculate Papp values analysis->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for Caco-2 and MDCK permeability assays.

Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA)

G cluster_prep Plate Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis prepare_lipid Prepare artificial lipid membrane solution coat_plate Coat filter plate with lipid solution prepare_lipid->coat_plate prepare_solutions Prepare donor (this compound) and acceptor solutions coat_plate->prepare_solutions fill_plates Fill donor and acceptor plates prepare_solutions->fill_plates assemble Assemble the 'sandwich' plate fill_plates->assemble incubate Incubate with gentle shaking assemble->incubate analysis Analyze concentrations in donor and acceptor wells incubate->analysis calc_pe Calculate effective permeability (Pe) analysis->calc_pe

Caption: Workflow for the PAMPA permeability assay.

Potential Role of Efflux Transporters in this compound Permeability

First-generation antihistamines, as a class, have been shown to be substrates for the P-glycoprotein (P-gp) efflux pump. P-gp is highly expressed in the intestinal epithelium and at the blood-brain barrier, where it can actively transport substrates out of cells, thereby limiting their absorption and brain penetration. While direct evidence for this compound being a substrate of P-gp or BCRP is limited, its structural similarity to other first-generation antihistamines suggests it may also be a substrate.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (e.g., Intestinal Lumen, Blood) cluster_intracellular Intracellular Space Pgp P-gp Dex_out This compound Pgp->Dex_out Efflux BCRP BCRP BCRP->Dex_out Efflux Dex_in This compound Dex_out->Dex_in Passive Diffusion

Caption: Potential efflux of this compound by P-gp and BCRP.

Discussion and Interpretation of Results

  • High Permeability (Papp > 10 x 10⁻⁶ cm/s in Caco-2): A high A-B Papp value for this compound would suggest good oral absorption. If the B-A Papp is similar (ER ≈ 1), permeability is likely dominated by passive diffusion.

  • Low to Moderate Permeability (Papp < 10 x 10⁻⁶ cm/s in Caco-2): This could indicate that absorption might be incomplete or variable. Further investigation into the reasons for low permeability, such as poor solubility or active efflux, would be warranted.

  • High Efflux Ratio (ER > 2): A high efflux ratio in Caco-2 or MDCK-MDR1/BCRP cells is a strong indication that this compound is a substrate for P-gp and/or BCRP. This could limit its oral bioavailability and penetration into the CNS. The use of specific inhibitors can confirm the identity of the transporter(s) involved.

  • PAMPA vs. Cell-Based Assays: A discrepancy between PAMPA data (which measures only passive permeability) and cell-based assay data can provide insights into the role of active transport. If permeability is high in PAMPA but low in Caco-2 with a high efflux ratio, it strongly suggests that active efflux is a major determinant of the drug's overall permeability.

  • Paracellular Permeability: One study has suggested that chlorpheniramine can increase paracellular permeability by affecting tight junction proteins like occludin. This mechanism could also contribute to the overall transport of this compound across epithelial barriers.

Conclusion

The in vitro models described in this document provide a robust framework for characterizing the permeability of this compound. By employing a combination of Caco-2, MDCK, and PAMPA assays, researchers can gain a comprehensive understanding of its passive permeability, potential for active transport, and the involvement of specific efflux transporters. This information is invaluable for predicting its in vivo performance, guiding formulation development, and understanding its pharmacokinetic and pharmacodynamic properties, including its potential for CNS side effects. Further studies to generate specific quantitative permeability data for this compound are warranted to fill the current knowledge gap.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Dexchlorpheniramine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of dexchlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?

Peak tailing for this compound, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary mechanism involves the interaction of the positively charged (protonated) amine group on this compound with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[2][3][4]

Other potential causes include:

  • Column Contamination or Degradation: Accumulation of sample matrix components or physical damage to the column bed, such as a void, can distort peak shape.

  • Extra-Column Effects: Excessive dead volume in the system, caused by long or wide-diameter tubing or poorly made connections, can lead to band broadening and tailing, especially for early-eluting peaks.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape that resembles a right triangle.

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.

  • Co-eluting Impurity: A hidden peak eluting on the tail of the main this compound peak can be mistaken for tailing.

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like this compound, which has a pKa of approximately 9.47 for its strongest basic group.

  • At Mid-Range pH (e.g., pH 4-7): The silanol groups on the silica packing are ionized (negatively charged), and the this compound molecule is protonated (positively charged). This leads to strong ionic interactions, causing significant peak tailing.

  • At Low pH (e.g., pH 2.5-3.5): This is the recommended range for analyzing basic compounds. At this pH, the residual silanol groups are fully protonated (neutral, Si-OH), which suppresses the ionic secondary interactions and dramatically improves peak symmetry. While the analyte is still charged, the interaction site on the stationary phase is neutralized.

  • Near the pKa: Operating near the analyte's pKa should be avoided, as it can result in the presence of both ionized and neutral forms of the analyte, leading to broad or split peaks.

Q3: What type of HPLC column should I use to minimize peak tailing for this compound?

Column selection is crucial for achieving symmetrical peaks.

  • High-Purity, End-Capped Columns: Modern columns packed with high-purity Type B silica are recommended as they have a lower concentration of acidic silanol groups and trace metal impurities. "End-capped" or "base-deactivated" columns are treated to chemically bond the residual silanol groups, making them much less polar and significantly reducing secondary interactions with basic analytes.

  • Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases, such as those with a positive surface charge to repel basic analytes or hybrid silica/polymer materials that offer a different selectivity and reduced silanol activity.

  • Guard Columns: Using a guard column with a matching stationary phase is highly recommended. It protects the analytical column from strongly retained matrix components and particulates, which can otherwise cause peak tailing and shorten column life.

Q4: My peak tailing affects all compounds in the chromatogram, not just this compound. What could be the issue?

When all peaks in a chromatogram exhibit tailing, the problem is likely related to the HPLC system or a physical issue with the column, rather than specific chemical interactions.

Common causes include:

  • Physical Column Damage: A void or channel may have formed at the column inlet due to pressure shocks or silica dissolution under harsh pH conditions. This can sometimes be fixed by backflushing the column or, more often, requires column replacement.

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak shape problems for all analytes.

  • Extra-Column Dead Volume: Significant dead volume in the tubing between the injector, column, and detector will cause band broadening and tailing for all peaks. Ensure you are using short, narrow-internal-diameter (e.g., 0.005") tubing and that all fittings are properly seated.

Q5: How can I determine if I am overloading my column with the this compound sample?

Column overload occurs when the amount of sample injected saturates the active sites on the stationary phase. The classic symptoms of mass overload are a gradual decrease in retention time and a peak shape that evolves into a right triangle as the sample concentration increases.

To test for overload:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the same volume of each dilution.

  • If the peak shape improves (becomes more symmetrical) and the retention time increases with lower concentrations, you are likely overloading the column.

The solution is to either dilute the sample or reduce the injection volume.

Troubleshooting Guides and Protocols

Physicochemical Data for this compound

Understanding the properties of this compound is key to effective method development and troubleshooting.

PropertyValueImplication for HPLC Analysis
Molecular Formula C₁₆H₁₉ClN₂-
Molecular Weight 274.79 g/mol -
pKa (Strongest Basic) ~9.47The molecule is basic and will be protonated at low to neutral pH. Mobile phase pH control is critical.
logP ~3.74Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Systematic Troubleshooting Workflow for Peak Tailing

This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.

G A Observe Peak Tailing (Tailing Factor > 1.2) B Are all peaks tailing? A->B C Yes B->C Yes D No, only this compound (or other basic peaks) B->D No E Check for System/Physical Issues C->E F Check for Chemical Interactions D->F G Inspect for leaks or poorly seated fittings E->G H Check for blocked column frit (High backpressure?) E->H I Minimize extra-column volume (use shorter, narrower tubing) E->I J Check for column void (sudden performance drop?) E->J K Verify Mobile Phase pH (Is it low, e.g., 2.5-3.5?) F->K L Check Column Chemistry (Using end-capped column?) F->L M Check for Column Overload (Dilute sample & re-inject) F->M N Verify Sample Solvent (Is it weaker than mobile phase?) F->N

Caption: A logical workflow for diagnosing the cause of HPLC peak tailing.

Mechanism of Silanol Interaction and Mitigation

This diagram illustrates the chemical interaction responsible for peak tailing with basic compounds and how adjusting the mobile phase pH provides a solution.

G Mitigating Secondary Interactions with Low pH Mobile Phase cluster_0 Condition 1: Mid-Range pH (e.g., pH 5) cluster_1 Condition 2: Low pH (e.g., pH 3) Silanol_Mid Si-O⁻ Interaction Strong Ionic Interaction (Causes Peak Tailing) Dex_Mid Dex-NH⁺ Silanol_Low Si-OH NoInteraction Interaction Suppressed (Symmetrical Peak) Dex_Low Dex-NH⁺ Cause Problem: Peak Tailing cluster_0 cluster_0 Cause->cluster_0 Solution Solution: Symmetrical Peak cluster_1 cluster_1 cluster_1->Solution

Caption: How low pH neutralizes silanol groups to prevent peak tailing.

Protocol: Mobile Phase Optimization to Reduce Peak Tailing

This protocol provides a starting point for developing a robust HPLC method for this compound that avoids peak tailing.

Objective: To achieve a symmetrical peak (Tailing Factor ≤ 1.2) for this compound.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, End-Capped, High-Purity Silica (e.g., < 100Å, 3.5-5 µm)Minimizes available silanol groups for interaction.
Aqueous Mobile Phase (A) 25 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 2.7 with Phosphoric Acid or Formic AcidLow pH protonates silanol groups, suppressing secondary interactions. Buffer maintains stable pH.
Organic Mobile Phase (B) Acetonitrile or MethanolStandard solvents for reversed-phase HPLC.
Detection UV, ~254 nm or ~262 nmBased on common methods. Wavelength may need optimization.
Column Temperature 30-35 °CImproves efficiency and can sometimes reduce tailing.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting flow rate.
Injection Volume 5-10 µLSmall volume to prevent overload and solvent mismatch effects.

Experimental Steps:

  • Prepare the Mobile Phase: Accurately prepare the aqueous buffer (A) and adjust the pH to 2.7. Filter through a 0.45 µm membrane filter.

  • Equilibrate the System: Equilibrate the column with an initial mobile phase composition (e.g., 65% A: 35% B) for at least 15-20 column volumes. Ensure the backpressure is stable.

  • Perform Initial Injection: Inject the this compound standard solution (dissolved in the initial mobile phase, if possible).

  • Evaluate Peak Shape: Calculate the tailing factor.

    • If Tailing Factor > 1.2:

      • Option A (Increase Retention): If the peak elutes very early, secondary interactions can be more pronounced. Decrease the organic content (e.g., to 30% B) to increase retention and improve the peak shape.

      • Option B (Add a Tailing Suppressor): If adjusting pH and organic content is insufficient, consider adding a small amount of an amine modifier like triethylamine (TEA) to the aqueous mobile phase (e.g., 0.05% - 0.1%). TEA will compete with this compound for the active silanol sites. Note: TEA is not suitable for LC-MS analysis.

      • Option C (Change Organic Modifier): Switch from Methanol to Acetonitrile or vice versa. The different solvent properties can sometimes influence peak shape.

  • Optimize and Validate: Once an acceptable peak shape is achieved, proceed with the full method validation according to relevant guidelines.

References

Technical Support Center: Optimizing Chiral Separation of Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of dexchlorpheniramine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mobile phase optimization and method development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a successful chiral separation of this compound?

A1: The choice of the chiral stationary phase (CSP) is the most critical factor.[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely reported to be effective for the enantioseparation of chlorpheniramine and its enantiomers.[2][3][4][5] Specifically, amylose tris(3,5-dimethylphenylcarbamate) columns, like Chiralpak AD-H, have demonstrated successful separation. β-cyclodextrin-based columns have also been used effectively.

Q2: What is a typical starting mobile phase for the chiral separation of this compound on a polysaccharide-based CSP?

A2: A common starting mobile phase for normal-phase chromatography on a polysaccharide-based CSP consists of a mixture of a non-polar solvent, an alcohol modifier, and a basic additive. A frequently cited composition is n-hexane, isopropanol (IPA), and diethylamine (DEA). The ratios can be adjusted, but a good starting point is in the range of 90-98% n-hexane, 2-10% IPA, and a small amount of DEA (e.g., 0.025-0.1%).

Q3: Why is a basic additive like diethylamine (DEA) often necessary in the mobile phase?

A3: this compound is a basic compound. Adding a basic modifier like DEA to the mobile phase helps to improve peak shape and resolution by minimizing undesirable interactions between the basic analyte and any acidic sites on the stationary phase, such as residual silanol groups. This reduces peak tailing and can enhance enantioselectivity.

Q4: Can reversed-phase chromatography be used for the chiral separation of this compound?

A4: Yes, reversed-phase methods have been developed. One approach involves using a β-cyclodextrin chiral stationary phase with a mobile phase consisting of a buffer (e.g., diethylamine acetate), methanol, and acetonitrile. Another technique is to use a conventional ODS (C18) column with a chiral mobile phase additive, such as a cyclodextrin derivative.

Q5: How does the mobile phase composition affect the separation?

A5: The mobile phase composition, including the choice of organic modifier and additives, is critical for achieving enantioselectivity. The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact retention times and resolution. Generally, decreasing the eluting strength of the mobile phase (i.e., reducing the percentage of the alcohol modifier) will increase retention and may improve resolution. The concentration of the basic additive can also influence the separation.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers
Potential Cause Suggested Solution
Incorrect Mobile Phase Composition Systematically vary the percentage of the organic modifier (e.g., isopropanol or ethanol in n-hexane). Also, adjust the concentration of the basic additive (e.g., DEA). Even small changes can have a significant impact.
Unsuitable Chiral Stationary Phase (CSP) Ensure the chosen CSP is appropriate for basic compounds like this compound. Polysaccharide-based (e.g., Chiralpak AD-H) or cyclodextrin-based columns are generally recommended. If one type of CSP is not providing separation, consider screening other types.
Inappropriate Flow Rate A high flow rate can reduce column efficiency and resolution. Try reducing the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min or lower) to allow for better interaction between the enantiomers and the CSP.
Suboptimal Column Temperature Temperature can affect the thermodynamics of the separation and the conformation of the CSP, thereby influencing selectivity. Experiment with different column temperatures using a column thermostat for stable and reproducible results.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase For peak tailing of a basic compound, ensure a sufficient amount of a basic additive (e.g., DEA) is in the mobile phase to block active sites on the silica support.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. If a stronger solvent is used, it can cause peak distortion.
Column Contamination or Degradation Adsorption of impurities at the head of the column can lead to poor peak shape. Try flushing the column or, if necessary, reversing the column (if permitted by the manufacturer) to wash out contaminants from the inlet frit.
Issue 3: Drifting or Unstable Retention Times
Potential Cause Suggested Solution
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times compared to standard reversed-phase columns. Ensure the column is flushed with a sufficient volume of the mobile phase (e.g., 20-30 column volumes) before starting the analysis.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent preparation can lead to shifts in retention.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature, as temperature variations can affect retention times.
HPLC System Issues Leaks in the system, worn pump seals, or malfunctioning check valves can cause an inconsistent flow rate, leading to variable retention times. Perform regular system maintenance and check for pressure fluctuations.

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on a method for the enantioselective determination of chlorpheniramine enantiomers.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (97.5:2.5:0.025, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 258 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Chiral Separation using a Cyclodextrin-Based CSP (Reversed Phase)

This protocol is based on a method for the determination of chlorpheniramine enantiomers in plasma.

  • HPLC System: HPLC with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: CYCLOBOND I 2000 (β-cyclodextrin stationary phase) or equivalent.

  • Mobile Phase: 0.25% Diethylamine acetate (pH 4.4) / Methanol / Acetonitrile (85:7.5:7.5, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: Ambient.

  • Detection: UV or MS. For MS detection, the method was validated for concentrations as low as 125 pg/mL.

  • Sample Preparation: For plasma samples, a liquid-liquid extraction may be necessary. The final extract should be reconstituted in the mobile phase.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experimental protocols for the chiral separation of chlorpheniramine enantiomers.

Table 1: Normal-Phase Method on Polysaccharide CSP

ParameterValue
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)
Mobile Phase n-Hexane:IPA:DEA (97.5:2.5:0.025, v/v/v)
Flow Rate 1.2 mL/min
Temperature 25°C
Detection Wavelength 258 nm
Retention Time (S-(+)-chlorpheniramine) 9.63 min
Retention Time (R-(-)-chlorpheniramine) 11.36 min
Resolution (Rs) 3.80
Separation Factor (α) 1.24

Table 2: Reversed-Phase Method on Cyclodextrin CSP

ParameterValue
Stationary Phase β-cyclodextrin (CYCLOBOND I 2000)
Mobile Phase 0.25% Diethylamine acetate (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v)
Flow Rate 0.5 mL/min
Resolution (Rs) for Chlorpheniramine 1.17
Separation Factor (α) for Chlorpheniramine 1.12

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Chiral Separation start Start: Chromatogram Shows Poor Separation check_resolution Poor or No Resolution? start->check_resolution check_peak_shape Poor Peak Shape? (Tailing/Fronting) check_resolution->check_peak_shape No resolution_cause1 Adjust Mobile Phase - Vary % alcohol modifier - Adjust [DEA] check_resolution->resolution_cause1 Yes check_retention_time Drifting Retention Times? check_peak_shape->check_retention_time No shape_cause1 Check Basic Additive - Ensure sufficient [DEA] in mobile phase check_peak_shape->shape_cause1 Yes retention_cause1 Ensure Column Equilibration - Flush with 20-30 column volumes check_retention_time->retention_cause1 Yes end Separation Optimized check_retention_time->end No resolution_cause2 Optimize Flow Rate - Decrease flow rate (e.g., 1.2 -> 1.0 mL/min) resolution_cause1->resolution_cause2 resolution_cause3 Control Temperature - Use column oven - Test different temperatures resolution_cause2->resolution_cause3 resolution_cause4 Re-evaluate CSP - Confirm suitability for basic compounds resolution_cause3->resolution_cause4 resolution_cause4->end shape_cause2 Reduce Sample Load - Decrease injection volume or concentration shape_cause1->shape_cause2 shape_cause3 Check Sample Solvent - Dissolve sample in mobile phase shape_cause2->shape_cause3 shape_cause3->end retention_cause2 Check Mobile Phase Prep - Prepare fresh daily - Ensure proper mixing retention_cause1->retention_cause2 retention_cause3 Maintain System - Check for leaks - Regular pump maintenance retention_cause2->retention_cause3 retention_cause3->end

Caption: A decision-making workflow for troubleshooting common issues in chiral HPLC separation.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dexchlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: The primary causes of matrix effects are endogenous components of the biological matrix that co-elute with the analyte. For plasma or serum samples, these often include phospholipids, salts, and proteins. In urine samples, urea and other organic acids can be major sources of interference. The choice of sample preparation technique and chromatographic conditions significantly influences the extent of these interferences.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Several methods can be used to assess matrix effects. The most common are the post-column infusion and the post-extraction spike methods. The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatogram. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.

Q4: What is an internal standard and is it necessary for this compound analysis?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. Its purpose is to compensate for variability during sample preparation and for matrix effects. For accurate quantification of this compound in biological matrices, using a suitable internal standard is highly recommended. A stable isotope-labeled (SIL) this compound is the ideal IS as it co-elutes and experiences nearly identical matrix effects as the analyte. If a SIL-IS is not available, a structural analog can be used, but its performance must be carefully validated.

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For this compound in plasma, Liquid-Liquid Extraction (LLE) has been shown to be effective in producing a clean sample and minimizing matrix effects.[1][2][3] Solid-Phase Extraction (SPE) can also provide very clean extracts. Protein precipitation (PPT) is a simpler technique but is generally less effective at removing matrix components and may lead to more significant ion suppression.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low and inconsistent signal for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Optimize Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner extract. For LLE, experiment with different organic solvents.[1][2] 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry to separate this compound from the interfering peaks. 3. Use a Suitable Internal Standard: A stable isotope-labeled internal standard can effectively compensate for ion suppression.
Poor reproducibility of results Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples or batches.1. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and thawing procedures. 2. Implement a Robust Sample Preparation Method: LLE and SPE are generally more reproducible than PPT. 3. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect.
High signal in blank samples Interference from Endogenous Components: A component in the blank matrix is producing a signal at the same mass transition as this compound.1. Check for Specificity: Analyze at least six different lots of blank matrix to confirm the interference. 2. Optimize MS/MS Parameters: Select a more specific precursor-to-product ion transition for this compound. 3. Enhance Chromatographic Resolution: Improve the separation to resolve the interfering peak from the this compound peak.
Inaccurate quantification Non-ideal Internal Standard Behavior: The chosen internal standard is not adequately compensating for the matrix effects on this compound.1. Evaluate IS Matrix Effect: Assess the matrix effect on the internal standard independently. Ideally, it should be similar to that of the analyte. 2. Switch to a Stable Isotope-Labeled IS: This is the gold standard for compensating for matrix effects. 3. Re-validate the Method: Thoroughly re-validate the method with the chosen internal standard to ensure it meets regulatory guidelines for accuracy and precision.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 9590 - 10595 - 105
Matrix Effect (%) 60 - 80 (Ion Suppression)90 - 11095 - 105
Precision (%RSD) < 15< 10< 5
Cleanliness of Extract LowHighVery High
Throughput HighMediumMedium
Cost per Sample LowMediumHigh

Note: The values presented are typical and may vary depending on the specific method parameters.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively assess the extent of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (at least 6 different lots)

  • This compound reference standard

  • Internal Standard (IS)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Validated sample preparation materials (e.g., LLE solvents, SPE cartridges)

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Prepare a solution of this compound and IS in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Post-Extraction Spike): Process blank matrix samples using the validated sample preparation method. Spike this compound and IS into the final, clean extract at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike - for Recovery): Spike this compound and IS into the blank matrix before the extraction process at the same concentration.

  • LC-MS/MS Analysis: Inject and analyze all three sets of samples.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: Calculate the MF for the analyte and the IS separately, then divide the analyte MF by the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should be ≤15%.

    • Recovery: Calculate the ratio of the peak area of the analyte in the pre-extraction spike (Set 3) to the peak area in the post-extraction spike (Set 2).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is adapted from the validated method by Raju et al.

Materials:

  • Human plasma samples

  • This compound and Internal Standard working solutions

  • Borate buffer (pH 9.0)

  • Ethyl acetate (LC-MS grade)

  • Mobile phase for reconstitution

Procedure:

  • To 0.5 mL of human plasma in a clean tube, add 0.1 mL of the internal standard working solution.

  • Add 1.0 mL of borate buffer (pH 9.0) and vortex briefly.

  • Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 3 and 4) two more times, pooling the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 0.5 mL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

MatrixEffect_Troubleshooting cluster_start Problem Identification cluster_investigation Investigation Steps cluster_mitigation Mitigation Strategies cluster_end Resolution start Inconsistent/Inaccurate This compound Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me Is there ion suppression/enhancement? check_is Evaluate Internal Standard Performance assess_me->check_is Yes end Robust & Accurate This compound Method assess_me->end No, check other method parameters review_prep Review Sample Preparation Method check_is->review_prep IS tracks analyte use_sil_is Use Stable Isotope- Labeled IS check_is->use_sil_is IS does not track analyte matrix_match Use Matrix-Matched Calibrants check_is->matrix_match review_chrom Review Chromatographic Separation review_prep->review_chrom optimize_prep Optimize Sample Prep (e.g., LLE, SPE) review_prep->optimize_prep review_prep->matrix_match optimize_chrom Optimize Chromatography (Gradient, Column) review_chrom->optimize_chrom optimize_prep->end optimize_chrom->end use_sil_is->end matrix_match->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation set1 Set 1: Neat Solution This compound + IS in Reconstitution Solvent lcms LC-MS/MS Analysis set1->lcms set2 Set 2: Post-Extraction Spike 1. Extract Blank Matrix 2. Spike this compound + IS set2->lcms set3 Set 3: Pre-Extraction Spike 1. Spike this compound + IS 2. Extract Matrix set3->lcms calc {Calculations | 1. Matrix Factor = Area(Set 2) / Area(Set 1) 2. Recovery = Area(Set 3) / Area(Set 2)} lcms->calc

Caption: Experimental workflow for the quantitative assessment of matrix effects and recovery.

References

Improving resolution between Dexchlorpheniramine and its impurities in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Dexchlorpheniramine and its impurities. Our goal is to help you achieve optimal resolution and accurate quantification in your chromatographic experiments.

Troubleshooting Guide: Improving Resolution

This guide addresses specific issues you may encounter while developing or running an HPLC method for this compound.

Q1: My this compound peak is co-eluting or poorly resolved from a known impurity. What is the first step to improve separation?

A1: The first and often most effective step is to adjust the selectivity (α) of your chromatographic system. Selectivity is the measure of separation between two peaks. You can modify it by:

  • Altering Mobile Phase pH: The ionization state of this compound and its impurities can significantly impact their retention on a reversed-phase column. A study on this compound maleate found the method was sensitive to pH changes.[1][2] Systematically adjusting the pH of the aqueous buffer (e.g., in 0.2-0.5 unit increments) can drastically change selectivity and improve resolution.[3][4]

  • Changing the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with the stationary phase and analytes, which can alter elution order and improve separation.[5]

  • Modifying Mobile Phase Strength: Adjust the ratio of your organic solvent to the aqueous buffer. Increasing the aqueous phase percentage will increase retention times, potentially providing more time for the peaks to separate. Conversely, a shallower gradient can improve the separation of complex mixtures.

Q2: I've tried adjusting the mobile phase, but the resolution is still below the required limit (e.g., Rs < 1.5). What are my other options?

A2: If mobile phase optimization is insufficient, consider changing the stationary phase or improving column efficiency (N).

  • Change the Stationary Phase: If you are using a standard C18 column, switching to a different chemistry can provide a significant change in selectivity. For aromatic compounds like this compound, a Phenyl or Cyano column can offer alternative π-π interactions, leading to better separation from certain impurities.

  • Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve. You can increase efficiency by:

    • Using a column with smaller particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will increase the number of theoretical plates and enhance resolution.

    • Increasing column length: A longer column provides more surface area for interactions, leading to better separation, though it will increase run time and backpressure.

    • Optimizing Flow Rate: Reducing the flow rate can sometimes improve separation, but be mindful of increased analysis time.

    • Adjusting Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.

Q3: The impurity I am trying to resolve is the other enantiomer, R-(-)-chlorpheniramine (levchlorpheniramine). My standard reversed-phase method is not working. Why?

A3: Standard (achiral) HPLC columns cannot separate enantiomers because they interact identically with the stationary phase. To separate this compound from its enantiomer, you must use a chiral separation technique. Options include:

  • Chiral Stationary Phase (CSP): This is the most common approach. Columns with stationary phases like amylose tris(3,5-dimethylphenylcarbamate) or β-cyclodextrin are specifically designed to differentiate between enantiomers.

  • Chiral Mobile Phase Additive: An alternative is to add a chiral selector, such as carboxymethyl-β-cyclodextrin, to the mobile phase. This additive forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column (like a C18).

Q4: My this compound peak is showing significant tailing, which is affecting resolution and integration. How can I fix this?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this is commonly due to interaction with acidic silanol groups on the silica backbone of the column. To mitigate this:

  • Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups. A method for this compound maleate used a phosphate buffer at pH 2.7.

  • Use an Ion-Pairing Agent: Add an ion-pairing agent like octane sulfonic acid to the mobile phase. This agent masks the silanol groups and improves peak shape for basic analytes.

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the residual silanol groups. Using a high-quality, base-deactivated column can significantly reduce peak tailing.

Frequently Asked Questions (FAQs)

Q: What is a typical starting point for developing an HPLC method for this compound?

A: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of an acetonitrile/water or methanol/water mixture and a buffer (e.g., phosphate) at a slightly acidic pH (e.g., 2.7-4.5). Detection is typically done with a UV detector at around 254-264 nm.

Q: How do I perform a forced degradation study for this compound?

A: Forced degradation studies are essential to develop a stability-indicating method and identify potential degradation products. The drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradation products can be detected and resolved from the main peak.

Q: What resolution (Rs) value is considered acceptable for separating this compound from an impurity?

A: For reliable quantification, a resolution value (Rs) of 1.5 or greater is generally considered to represent baseline separation. Regulatory guidelines may require a resolution of 2.0 or greater for critical pairs.

Q: Can I use gradient elution instead of isocratic?

A: Yes. While isocratic elution is simpler, gradient elution is often better for analyzing samples containing compounds with a wide range of polarities, such as a parent drug and its various impurities. A gradient method can improve peak shape for late-eluting compounds and reduce overall run time.

Data Presentation: Example HPLC Methods

The table below summarizes parameters from different published HPLC methods for this compound and related compounds. This allows for easy comparison of starting conditions.

ParameterMethod 1: this compound Maleate AssayMethod 2: Chiral SeparationMethod 3: Related Substances
Stationary Phase C18Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))Gemini C-18
Column Dimensions Not specified250 mm x 4.6 mm, 5 µm25 cm x 0.46 cm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (35:65 v/v)n-hexane : isopropanol : diethylamine (97.5:2.5:0.025 v/v/v)Acetonitrile : Water with K₂HPO₄ and Octane Sulfonate (550:450 v/v)
pH 2.70Not applicable (Normal Phase)Not specified
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 258 nmUV at 214 nm
Temperature 25°C25°C30°C
Key Outcome Simultaneous assay of this compound, Betamethasone, and Sodium Benzoate.Baseline separation of S-(+)- and R-(-)-chlorpheniramine enantiomers (Rs = 3.80).Determination of related substances for Chlorphenamine Maleate.

Experimental Protocols

Protocol: Isocratic RP-HPLC Method for this compound Maleate Assay

This protocol is adapted from a method for the simultaneous determination of this compound Maleate, Betamethasone, and Sodium Benzoate.

1. Materials and Equipment:

  • HPLC system with UV-Vis detector

  • C18 column

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

  • This compound Maleate reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer pH 2.70 (35:65, v/v).

    • Buffer Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.02 M solution. Adjust the pH to 2.70 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 50 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound Maleate in the mobile phase.

  • Perform serial dilutions to create working standards at the desired concentration range for linearity and assay.

4. Sample Preparation:

  • Accurately weigh and transfer the sample (e.g., ground tablets, syrup) into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution five or six times.

  • Check parameters such as peak asymmetry (tailing factor), theoretical plates, and %RSD for retention time and peak area.

6. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Mandatory Visualizations

TroubleshootingWorkflow cluster_selectivity Step 1: Adjust Selectivity (α) cluster_efficiency Step 2: Improve Efficiency (N) start Poor Resolution (Rs < 1.5) between this compound and Impurity ph Adjust Mobile Phase pH (e.g., +/- 0.5 units) start->ph solvent Change Organic Modifier (ACN <=> MeOH) strength Adjust Mobile Phase Strength (% Organic) chiral Is the impurity an enantiomer? Use Chiral Separation Method (Chiral Column or Additive) strength->chiral Still Poor Resolution column Change Stationary Phase (e.g., C18 -> Phenyl) particles Use Smaller Particle Column (e.g., 5µm -> 3µm) flow Optimize Flow Rate & Temperature end_ok Resolution OK (Rs >= 1.5) flow->end_ok Resolution Improved chiral->column No chiral->end_ok Yes

Caption: Troubleshooting workflow for improving HPLC peak resolution.

ExperimentalWorkflow prep 1. Method Setup - Prepare Mobile Phase - Prepare Standards & Samples equilibrate 2. System Equilibration - Flush Pump & Column - Monitor Baseline for Stability prep->equilibrate sst 3. System Suitability Test (SST) - Inject Standard 5x - Check RSD, Tailing, Plates equilibrate->sst pass_sst SST Pass? sst->pass_sst analysis 4. Sequence Analysis - Inject Blank - Inject Standards - Inject Samples pass_sst->analysis Yes troubleshoot Troubleshoot (Check Connections, Remake Mobile Phase) pass_sst->troubleshoot No process 5. Data Processing - Integrate Peaks - Generate Calibration Curve - Quantify Samples analysis->process report 6. Reporting - Finalize Results - Document Method Parameters process->report troubleshoot->equilibrate

Caption: General workflow for a typical HPLC experiment.

References

Overcoming poor peak shape in Dexchlorpheniramine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of dexchlorpheniramine.

Troubleshooting Guide

Poor peak shape in the chromatography of this compound, a basic compound, is a common issue that can compromise the accuracy and precision of analytical results. The following guide details potential causes and solutions for common peak shape problems.

Problem: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.

Potential Cause Description Recommended Solution
Secondary Silanol Interactions As a basic amine, this compound can interact with acidic silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to peak tailing.- Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize their interaction with the protonated this compound.[3][4]- Use End-capped Columns: Employ columns where the residual silanol groups are chemically deactivated (end-capped).[5]- Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column.- Dilute the Sample: Lower the concentration of this compound in the sample solution.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.- Flush the Column: Wash the column with a strong solvent to remove contaminants.- Use a Guard Column: Install a guard column to protect the analytical column from strongly retained impurities.- Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
Extra-Column Effects Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.- Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dead volume.
Problem: Peak Fronting

Peak fronting occurs when the first half of the peak is broader than the latter half.

Potential Cause Description Recommended Solution
Sample Overload (Concentration) High concentrations of the analyte in the injection solvent can lead to a non-linear distribution between the mobile and stationary phases.- Reduce Sample Concentration: Dilute the sample to a lower concentration.- Decrease Injection Volume: Inject a smaller volume of the sample.
Sample Solvent Incompatibility If the sample solvent is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread before it reaches the column, causing fronting.- Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.
Column Collapse or Void Physical damage to the column packing, such as a void at the inlet or collapse of the packed bed, can disrupt the flow path and cause peak fronting.- Operate within Column Limits: Ensure that the temperature and pH of the mobile phase are within the recommended range for the column.- Replace the Column: If a void or collapse is suspected, the column should be replaced.
Problem: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Cause Description Recommended Solution
Sample Solvent/Mobile Phase Mismatch A significant difference in pH or composition between the sample solvent and the mobile phase can cause the analyte to exist in multiple forms upon injection.- Prepare Sample in Mobile Phase: Whenever possible, dissolve the sample in the mobile phase.
Blocked Frit or Column Void A partially blocked inlet frit or a void at the head of the column can create two different flow paths for the sample.- Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the frit.- Replace the Frit/Column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced.
Co-eluting Impurity What appears to be a split peak may be an impurity that is not fully resolved from the main analyte peak.- Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the analyte and the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the typical pKa of this compound, and why is it important for HPLC method development?

A1: The strongest basic pKa of this compound is approximately 9.47. This is a critical parameter in HPLC method development because it determines the ionization state of the molecule at a given pH. For basic compounds like this compound, controlling the ionization is key to achieving good peak shape and reproducible retention.

Q2: What is the recommended starting pH for the mobile phase when analyzing this compound on a silica-based C18 column?

A2: A good starting point for the mobile phase pH is in the acidic range, typically between 2.5 and 3.5. At this low pH, the residual silanol groups on the silica surface are protonated (neutral), which minimizes their undesirable ionic interactions with the positively charged this compound molecules, thereby reducing peak tailing.

Q3: Can I use a high pH mobile phase for this compound analysis?

A3: Yes, using a high pH mobile phase (e.g., pH > 8) is another strategy to improve peak shape. At high pH, this compound will be in its neutral (free base) form, which also minimizes interactions with deprotonated silanols. However, this approach requires a pH-stable column, as traditional silica-based columns can degrade at high pH.

Q4: What are some suitable mobile phase additives to improve the peak shape of this compound?

A4: Mobile phase additives can be used to mask the residual silanol groups on the stationary phase. A common additive for basic compounds is a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%). Volatile buffers like ammonium formate or ammonium acetate are also good choices, especially for LC-MS applications, as they can help control pH and improve peak shape.

Q5: What type of HPLC column is best suited for this compound analysis?

A5: A C18 column is a common and suitable choice for the analysis of this compound. To minimize peak tailing, it is recommended to use a modern, high-purity, end-capped C18 column. Columns with a lower silanol activity or those specifically designed for the analysis of basic compounds can also provide excellent peak shapes.

Experimental Protocols

Below is an example of a detailed methodology for the HPLC analysis of this compound, synthesized from published methods.

Objective: To achieve a symmetric peak shape and reliable quantification of this compound maleate.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column suitable for the retention of this compound.
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer (pH 2.7) in a 35:65 (v/v) ratioThe low pH minimizes silanol interactions, and the acetonitrile provides the necessary organic strength for elution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column to ensure good efficiency.
Column Temperature 25 °CMaintains consistent retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds like this compound.
Injection Volume 20 µLA standard injection volume to avoid column overload.
Sample Preparation Dissolve the sample in the mobile phase to a final concentration of approximately 80 µg/mL.Ensures compatibility with the chromatographic system and minimizes solvent effects.

Visualizations

Experimental_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column) prep->hplc separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing (Chromatogram Analysis) detection->data result Result (Peak Shape, Retention Time, Area) data->result

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Check for: - Secondary Silanol Interactions - Column Overload - Column Contamination - Extra-Column Effects is_tailing->tailing_causes Yes is_split Split Peak? is_fronting->is_split No fronting_causes Check for: - Sample Overload (Concentration) - Sample Solvent Incompatibility - Column Collapse/Void is_fronting->fronting_causes Yes split_causes Check for: - Solvent/Mobile Phase Mismatch - Blocked Frit/Void - Co-eluting Impurity is_split->split_causes Yes solution Implement Corrective Actions is_split->solution No, consult further tailing_causes->solution fronting_causes->solution split_causes->solution

Caption: A logical workflow for troubleshooting poor peak shape in chromatography.

Dexchlorpheniramine_MoA cluster_cell Effector Cell H1_receptor Histamine H1 Receptor Blocked_Response Allergic Response Blocked Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_receptor->Allergic_Response Activates Histamine Histamine Histamine->H1_receptor Binds to This compound This compound This compound->H1_receptor Competitively Blocks

Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.

References

Method development challenges for Dexchlorpheniramine enantiomeric separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development of Dexchlorpheniramine enantiomeric separation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the enantiomeric separation of this compound?

A1: The most widely used techniques for the enantiomeric separation of this compound are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2] Supercritical Fluid Chromatography (SFC) is also an emerging and powerful technique for this purpose.[3][4]

Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of this compound enantiomers?

A2: Polysaccharide-based and cyclodextrin-based CSPs are commonly and successfully employed.[5]

  • Polysaccharide-based CSPs , such as those derived from amylose or cellulose carbamates (e.g., Chiralpak AD-H), often provide excellent enantioselectivity, particularly in normal-phase mode.

  • Cyclodextrin-based CSPs (e.g., CYCLOBOND I 2000) are effective in reversed-phase or polar organic modes and separate enantiomers based on the formation of inclusion complexes.

Q3: What is the role of the mobile phase additive in the chiral separation of this compound?

A3: Mobile phase additives, such as diethylamine (DEA) for normal-phase or triethylamine (TEA) for reversed-phase, are crucial for improving peak shape and resolution. As a basic compound, this compound can interact with residual silanol groups on the stationary phase, leading to peak tailing. These basic additives compete for these active sites, minimizing undesirable interactions.

Q4: How do pH and temperature affect the enantiomeric separation?

A4: Both pH and temperature are critical parameters that can significantly impact the separation.

  • pH: The pH of the mobile phase (in reversed-phase HPLC) or the background electrolyte (in CE) affects the ionization state of this compound, which in turn influences its interaction with the chiral selector. Optimization of pH is essential for achieving optimal resolution.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.

Q5: What are the key considerations for sample preparation when analyzing this compound enantiomers in pharmaceutical formulations?

A5: Sample preparation should aim to effectively extract the analyte from the matrix while avoiding interference from excipients. A common approach for syrup formulations involves dilution followed by liquid-liquid extraction using a suitable organic solvent mixture, such as n-hexane-dichloromethane. The organic extract is then typically evaporated and reconstituted in the mobile phase before injection.

Troubleshooting Guides

HPLC Method Development
Problem Possible Causes Solutions
Poor or No Resolution Incorrect chiral stationary phase (CSP).Verify that the chosen CSP is appropriate for amine compounds. Polysaccharide and cyclodextrin-based columns are good starting points.
Inappropriate mobile phase composition.Systematically vary the ratio of the organic modifier (e.g., alcohol) to the alkane in normal-phase, or the organic modifier to the aqueous buffer in reversed-phase.
Suboptimal temperature.Experiment with different column temperatures. A lower temperature may improve resolution.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%).
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
High sample concentration (overload).Reduce the concentration of the injected sample.
Peak Fronting Sample overload.Dilute the sample.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurements of all components.
Column temperature fluctuations.Use a column oven to maintain a constant and stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.
Capillary Electrophoresis Method Development
Problem Possible Causes Solutions
No Enantiomeric Separation Inappropriate chiral selector.Screen different types of cyclodextrins (e.g., native β-CD, derivatized CDs like hydroxypropyl-β-CD or carboxymethyl-β-CD).
Incorrect concentration of the chiral selector.Optimize the concentration of the chiral selector in the background electrolyte (BGE).
Unsuitable pH of the BGE.Adjust the pH of the BGE to optimize the charge of the analyte and its interaction with the chiral selector.
Long Migration Times Low applied voltage.Increase the applied voltage.
High viscosity of the BGE.If possible, reduce the concentration of additives that increase viscosity.
Poor Peak Efficiency Joule heating.Reduce the applied voltage or the buffer concentration.
Sample overload.Decrease the injection time or the sample concentration.

Experimental Protocols

HPLC Method for Enantiomeric Separation of this compound

This protocol is based on a method using a polysaccharide-based chiral stationary phase.

  • Chromatographic System: HPLC with UV detection.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 50 µL.

  • Sample Preparation (for Syrup):

    • Dilute 1 mL of the syrup to 10 mL with distilled water and sonicate.

    • Take a 1 mL aliquot of the diluted solution for analysis.

    • Perform liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-hexane-dichloromethane).

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 300 µL of the mobile phase.

Capillary Electrophoresis Method for Enantiomeric Purity of this compound

This protocol is designed for determining the presence of the (R)-(-)-enantiomer in a this compound ((S)-(+)-enantiomer) sample.

  • CE System: Capillary electrophoresis system with UV detection.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): Acidic buffer containing 1.5 mM carboxymethyl-β-cyclodextrin.

  • Applied Voltage: Optimized for separation efficiency.

  • Temperature: Controlled temperature.

  • Detection: UV detection at an appropriate wavelength.

  • Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For example, linearity could be established in the range of 2-10 µg/mL.

Data Summary Tables

Table 1: Comparison of HPLC Methods for this compound Enantiomeric Separation

Parameter Method 1 (Polysaccharide CSP) Method 2 (Cyclodextrin CSP)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)CYCLOBOND I 2000
Mobile Phase n-hexane:isopropanol:DEA (97.5:2.5:0.025)Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5)
Flow Rate 1.2 mL/min0.5 mL/min
Detection UV at 258 nmMass Spectrometry (MS)
Resolution (Rs) 3.801.17
Analysis Time ~15 minNot specified

Table 2: Validation Data for a CE Method for this compound Enantiomeric Purity

Validation Parameter Result
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (R²) 0.9992
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Repeatability (RSD%) 5.0%

Visualizations

Troubleshooting_Workflow start Poor or No Enantiomeric Resolution csp Check Chiral Stationary Phase (CSP) - Is it appropriate for the analyte? start->csp mobile_phase Optimize Mobile Phase - Adjust modifier/alkane ratio (NP) - Adjust modifier/buffer ratio (RP) - Check pH csp->mobile_phase CSP is correct additive Add/Optimize Mobile Phase Additive - e.g., DEA, TEA for peak shape mobile_phase->additive temp Optimize Temperature - Try lower temperatures additive->temp resolution_ok Resolution Achieved temp->resolution_ok Optimization Successful

A logical workflow for troubleshooting poor enantiomeric resolution.

CE_Method_Development_Logic start CE Method Development for This compound Enantiomers selector Step 1: Select Chiral Selector (e.g., Cyclodextrin derivatives) start->selector bge Step 2: Optimize Background Electrolyte (BGE) - pH - Chiral selector concentration selector->bge voltage_temp Step 3: Optimize Operational Parameters - Applied Voltage - Temperature bge->voltage_temp validation Step 4: Method Validation - Linearity, LOD, LOQ, Precision, Accuracy voltage_temp->validation

Logical steps for CE method development and validation.

References

Enhancing the sensitivity of Dexchlorpheniramine detection in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dexchlorpheniramine in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for enhanced sensitivity and accuracy.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of this compound in biological samples.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing in HPLC/LC-MS - Inappropriate mobile phase pH.- Column degradation or contamination.- Presence of interfering substances from the matrix.- Adjust the mobile phase pH. A study by Le et al. (2019) suggests a pH of 2.7 for good peak shape[1].- Use a guard column and ensure proper column washing between runs.- Optimize the sample clean-up procedure (e.g., LLE or SPE) to remove interfering components[2][3][4][5].
Low Signal Intensity or Sensitivity - Suboptimal ionization in Mass Spectrometry.- Inefficient extraction recovery.- Matrix effects causing ion suppression.- Optimize MS source parameters (e.g., capillary temperature, spray voltage).- Evaluate different extraction solvents or SPE cartridges to improve recovery.- Assess and mitigate matrix effects by modifying the chromatographic method to separate this compound from co-eluting matrix components, or by using a suitable internal standard.
High Background Noise in Chromatogram - Contaminated mobile phase or LC system.- Insufficient sample clean-up.- Carryover from previous injections.- Use high-purity solvents and filter the mobile phase.- Implement a more rigorous sample preparation method.- Include a thorough needle and injection port wash in the analytical method.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column aging.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Monitor column performance and replace if necessary.
Failure to Separate Enantiomers (this compound vs. Levochlorpheniramine) - Use of a non-chiral column.- Suboptimal chiral separation conditions.- Employ a chiral column, such as an amylose-based or cyclodextrin-based column.- Optimize the mobile phase composition, including the type and concentration of the chiral selector, as described in studies on chiral separation.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting this compound in biological samples?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound in biological matrices like plasma and urine. This technique offers low limits of detection and quantification, often in the sub-ng/mL range.

2. How can I effectively remove matrix components from my biological samples?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for sample clean-up.

  • LLE: A single liquid-liquid extraction with ethyl acetate has been shown to be a convenient and effective method for plasma samples.

  • SPE: Solid-phase extraction can also be used and may offer cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS analysis.

The choice between LLE and SPE will depend on the specific requirements of the assay, including desired recovery, sample throughput, and the nature of the biological matrix.

3. What are "matrix effects" and how can they affect my results?

Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. It is crucial to evaluate matrix effects during method development and validation.

4. How can I minimize matrix effects?

Several strategies can be employed to minimize matrix effects:

  • Improved Sample Preparation: More efficient sample clean-up to remove interfering endogenous components.

  • Chromatographic Separation: Modifying the HPLC method to separate the analyte from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. If a stable isotope-labeled IS is not available, a structural analog can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

5. What are the key validation parameters to consider for a bioanalytical method for this compound?

According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for this compound detection.

Table 1: Linearity and Quantification Limits

Analytical MethodMatrixLinearity RangeLOQReference
LC-MSHuman Plasma1 - 150 ng/mL1.00 ng/mL
HPLC-ESI-MS/MSHuman Plasma0.05 - 10 ng/mL0.05 ng/mL
Chiral HPLCPharmaceutical Formulations2 - 10 µg/mL0.88 µg/mL (S-enantiomer)
Capillary Electrophoresis-2 - 10 µg/mL0.75 µg/mL
HPLC-UVTablets31.761 - 70.141 µg/mL-

Table 2: Precision and Accuracy Data from an LC-MS Method in Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Intra-assay Precision (% CV)Inter-assay Precision (% CV)Accuracy
LLOQ5.007.288.42-
Low QC25.001.571.63-
Medium QC75.001.862.07-
High QC125.00---
Data adapted from Raju et al.

Experimental Protocols

Protocol for this compound Analysis in Human Plasma by LC-MS

This protocol is based on the method described by Raju et al.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add 0.1 mL of the internal standard working solution.

  • Add 1.0 mL of borate buffer (pH 9.0) and mix.

  • Extract the mixture with 3 x 2 mL of ethyl acetate.

  • Separate and evaporate the upper organic layer.

  • Reconstitute the residue in 0.5 mL of the mobile phase for analysis.

b. Chromatographic Conditions

  • Column: Phenomenex (Luna)-ODS (100×4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile and water (containing 10 mM ammonium acetate and 0.5% acetic acid) in a 90:10 (v/v) ratio.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Run Time: 2.0 min

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) depending on the instrument capability.

Protocol for Chiral Separation of Chlorpheniramine Enantiomers by HPLC

This protocol is based on the method described by Samanidou et al.

a. Sample Preparation

  • Sample preparation will vary depending on the matrix (e.g., urine, plasma). A coupled achiral-chiral system can be used where the enantiomers are first separated from the biological matrix on a cyanopropyl column.

b. Chromatographic Conditions

  • Chiral Column: Amylose AD column

  • Mobile Phase: A mixture of n-hexane, propan-2-ol, and diethylamine (97.5:2.5:0.025, v/v/v).

  • Detection: UV detection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection (ESI) HPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for this compound detection.

troubleshooting_logic Start Poor Analytical Result Q1 Is the peak shape poor? Start->Q1 A1 Adjust mobile phase pH Optimize sample cleanup Q1->A1 Yes Q2 Is the signal intensity low? Q1->Q2 No End Improved Result A1->End A2 Optimize MS parameters Improve extraction recovery Assess matrix effects Q2->A2 Yes Q3 Are retention times inconsistent? Q2->Q3 No A2->End A3 Check mobile phase & flow rate Use column oven Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting logic for bioanalysis.

References

Minimizing degradation of Dexchlorpheniramine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dexchlorpheniramine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation and analysis.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis. This compound is generally more stable in acidic to neutral conditions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of degradation products like N-oxides.

  • Adsorption: this compound can adsorb to the surfaces of labware, particularly glass, leading to apparent losses.

Q2: What are the common degradation products of this compound?

A2: Common degradation products can include:

  • Hydrolytic Degradants: Formed under acidic or basic conditions.

  • Oxidative Degradants: Such as this compound N-oxide, which can form in the presence of oxidizing agents.

  • Photodegradants: Formed upon exposure to light.

  • Adducts with Excipients: In formulations containing maleic acid (from the maleate salt) and other active ingredients like phenylephrine, a "Michael addition" product can form under stress conditions.[1]

Q3: How can I prevent the degradation of this compound in my samples?

A3: To minimize degradation, consider the following precautions:

  • Control pH: Maintain the sample and processing solutions at a slightly acidic to neutral pH. A pH of 3.6 has been noted as optimal for the stability of a complex involving this compound.[2]

  • Maintain Low Temperatures: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, freezing at -70°C is recommended.[3]

  • Protect from Light: Use amber-colored vials or cover your labware with aluminum foil to protect samples from light.

  • Use High-Purity Solvents: Ensure that solvents are free of peroxides and other oxidizing agents.

  • Minimize Adsorption: Use polypropylene or other low-binding labware and consider silanizing glassware if its use is unavoidable.[4] Adding a small amount of a weak acid to the sample can also help reduce ionic adsorption.[4]

Q4: What are the recommended storage conditions for this compound stock solutions and processed samples?

A4: For optimal stability:

  • Stock Solutions: Store refrigerated (2-8 °C) for short-term use and protected from light.

  • Plasma/Serum Samples: For short-term storage (up to 3 hours), keep at room temperature. For long-term storage (up to 4 weeks), store at -70 °C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Degradation due to pH: Sample or solvent pH is too high or too low.Adjust the pH of your sample and solvents to a range of 3-7. Use buffers to maintain a stable pH.
Thermal Degradation: Samples are being exposed to high temperatures during processing (e.g., evaporation).Use a gentle evaporation method such as a centrifugal vacuum concentrator at a low temperature or nitrogen blow-down at room temperature. Keep samples on ice when not being actively processed.
Photodegradation: Samples are exposed to ambient or UV light.Work in a dimly lit area or use amber vials and light-protective containers throughout the sample preparation process.
Oxidative Degradation: Solvents may contain peroxides, or the sample matrix itself may be oxidative.Use freshly opened, high-purity solvents. Consider purging solvents with an inert gas like nitrogen. If the matrix is the issue, consider adding an antioxidant, but validate its non-interference with the analysis.
Adsorptive Loss: The analyte is binding to the surface of glass tubes, pipette tips, or vials.Use low-binding polypropylene labware. If glass must be used, silanize it. Consider adding a small percentage of an organic solvent or a surfactant like Tween-20 to your sample diluent to reduce non-specific binding.
Appearance of Extra Peaks in Chromatogram Formation of Degradation Products: The sample has degraded due to one of the factors listed above.Review your sample handling and preparation procedure to identify potential causes of degradation (pH, temperature, light, oxidation). Perform forced degradation studies to identify the retention times of potential degradants.
Interaction with Excipients: In formulated products, this compound may react with other components.Investigate the composition of the formulation. A known interaction involves the maleate moiety reacting with phenylephrine. A stability-indicating method should be used to separate the parent drug from any adducts.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions on Column: The analyte is interacting with active sites on the HPLC column.Acidify the mobile phase with a weak acid like 0.1% formic acid to ensure the analyte is protonated. Use a column with low silanol activity or end-capping.
Co-elution with Interfering Substances: Matrix components or degradation products are not fully resolved from the analyte peak.Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to improve resolution.

Quantitative Data on Degradation

The following tables summarize quantitative data on the stability of this compound and the related compound Chlorpheniramine under various conditions.

Table 1: Stability of this compound Maleate in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Concentration Found (ng/mL) ± S.D. (n=6)% CV
Short-term (Room Temperature)
1 hour2524.39 ± 0.471.91
7573.40 ± 0.610.83
125124.40 ± 1.951.58
Long-term (4 weeks at -70°C) 2524.71 ± 0.512.07
7573.74 ± 1.181.60
125124.74 ± 0.630.51
Freeze-Thaw (3 cycles) 2524.74 ± 0.381.52
7573.14 ± 1.061.49
125124.75 ± 0.590.47

Data adapted from a study on this compound maleate stability in human plasma.

Table 2: Forced Degradation of Chlorpheniramine Maleate (Related Compound)

Stress Condition% Degradation
Acidic Hydrolysis (1.0 M HCl) 2.31
Basic Hydrolysis (1.0 M NaOH) 10.49

Data is for Chlorpheniramine Maleate and should be used as an estimation for this compound behavior.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound maleate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1.0 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1.0 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1.0 M NaOH.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1.0 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound maleate in an oven at a high temperature (e.g., 105°C) for 48 hours.

    • Also, place a vial of the stock solution in an oven at 60°C for a specified time.

    • At each time point, dissolve the solid sample or dilute the solution with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound maleate to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At each time point, withdraw a sample and dilute with the mobile phase.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent this compound peak from all degradation product peaks.

  • A photodiode array (PDA) detector is recommended to check for peak purity.

Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated LC-MS method for the determination of this compound in human plasma.

1. Materials:

  • Human plasma samples

  • Internal standard (IS) working solution

  • Borate buffer (pH 9.0)

  • Ethyl acetate (extraction solvent)

2. Procedure:

  • To 0.5 mL of the plasma sample, add 0.1 mL of the internal standard working solution.

  • Add 1.0 mL of borate buffer (pH 9.0) and mix.

  • Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 2 mL of ethyl acetate twice.

  • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS system.

Visualizations

Degradation_Workflow Workflow for Investigating this compound Degradation cluster_Preparation Sample Preparation cluster_Stress_Factors Potential Degradation Factors cluster_Analysis Analysis and Troubleshooting Sample Sample Collection (Plasma, Formulation, etc.) Extraction Extraction (LLE, SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC/LC-MS Analysis Reconstitution->Analysis pH Inappropriate pH (Acidic/Alkaline) pH->Extraction affects stability Temp High Temperature Temp->Evaporation causes degradation Light Light Exposure (UV/Visible) Light->Sample causes degradation Oxidation Oxidizing Agents Oxidation->Extraction causes degradation Adsorption Adsorption to Labware Adsorption->Sample causes loss Troubleshoot Troubleshooting: - Low Recovery - Extra Peaks - Poor Peak Shape Analysis->Troubleshoot leads to

Caption: A workflow diagram illustrating the sample preparation process for this compound and the potential factors that can lead to its degradation.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_Pathways cluster_Products Dex This compound Hydrolysis Hydrolysis (Acid/Base) Dex->Hydrolysis Oxidation Oxidation (e.g., H2O2) Dex->Oxidation Photolysis Photodegradation (UV/Visible Light) Dex->Photolysis Hydrolytic_Products Hydrolytic Degradants Hydrolysis->Hydrolytic_Products N_Oxide This compound N-Oxide Oxidation->N_Oxide Photo_Products Photodegradation Products Photolysis->Photo_Products

References

Technical Support Center: Chiral Separation of Dexchlorpheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal chiral column and troubleshooting the enantiomeric separation of dexchlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What are the most recommended types of chiral columns for separating this compound enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are the most frequently recommended and successfully used columns for the enantioseparation of this compound. Specifically, amylose and cellulose derivatives have demonstrated excellent performance. Among these, columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) are highly effective.[1][2] Cyclodextrin-based columns, like those containing beta-cyclodextrin, have also been utilized for this separation.[3][4]

Q2: What is a typical mobile phase for the chiral separation of this compound on a polysaccharide-based column?

A2: A normal-phase mobile system is most common. This typically consists of a non-polar main solvent, an alcohol modifier, and a basic additive. A widely used combination is n-hexane as the main solvent, isopropanol (IPA) or ethanol (EtOH) as the alcohol modifier, and a small percentage of diethylamine (DEA) as the basic additive.[5] The basic additive is crucial for improving peak shape and reducing tailing for basic compounds like this compound.

Q3: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?

A3: this compound is a basic compound. The addition of a small amount of a basic modifier, such as DEA, to the mobile phase helps to minimize undesirable interactions between the basic analyte and any acidic sites on the stationary phase. This results in improved peak symmetry and resolution. The concentration of the basic additive is a critical parameter to optimize.

Q4: Can I use reversed-phase chromatography for this separation?

A4: While normal-phase chromatography is more common for this specific separation on polysaccharide columns, reversed-phase methods can also be developed. Chiral separations in reversed-phase mode often utilize mobile phases consisting of aqueous buffers and organic modifiers like methanol or acetonitrile. The choice between normal-phase and reversed-phase will depend on the specific chiral stationary phase and the desired selectivity.

Troubleshooting Guide

Problem 1: Poor or no resolution between the this compound enantiomers.

  • Possible Cause 1: Incorrect chiral stationary phase (CSP).

    • Solution: Ensure you are using a CSP known to be effective for antihistamine enantiomers, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralpak IC) or a cyclodextrin-based column.

  • Possible Cause 2: Sub-optimal mobile phase composition.

    • Solution: The ratio of the alcohol modifier (IPA or EtOH) to the non-polar solvent (n-hexane) is critical for resolution. Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Possible Cause 3: Inappropriate mobile phase additive concentration.

    • Solution: The concentration of the basic additive (e.g., DEA) can significantly impact selectivity. Optimize the concentration of DEA in your mobile phase, typically in the range of 0.05% to 0.2%.

Problem 2: Asymmetrical peak shape (peak tailing).

  • Possible Cause 1: Secondary interactions between the analyte and the stationary phase.

    • Solution: This is a common issue with basic analytes like this compound. Ensure a basic additive like DEA is present in your mobile phase. You may need to adjust its concentration to achieve symmetrical peaks.

  • Possible Cause 2: Column overload.

    • Solution: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with an appropriate strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Problem 3: Long retention times.

  • Possible Cause 1: Insufficient elution strength of the mobile phase.

    • Solution: Increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. This will decrease the retention time. Be aware that this may also reduce the resolution.

  • Possible Cause 2: Low flow rate.

    • Solution: While lower flow rates can sometimes improve resolution, they also lead to longer run times. If the resolution is adequate, you can increase the flow rate to shorten the analysis time.

Experimental Protocols

Below are detailed experimental methodologies for the chiral separation of this compound enantiomers based on published methods.

Method 1: Chiral Separation using Chiralpak AD-H

This method is based on the successful separation of chlorpheniramine enantiomers on an amylose-based CSP.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (97.5 : 2.5 : 0.025, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 258 nm

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Chiral Separation using Chiralpak IC

This protocol is adapted from a method developed for the separation of several antihistamine enantiomers.

  • Column: Chiralpak IC, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90 : 10 : 0.1, v/v/v)

  • Flow Rate: 0.8 - 1.0 mL/min

  • Detection: UV at 227 nm

  • Temperature: Ambient

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize quantitative data for the chiral separation of chlorpheniramine enantiomers on different chiral columns. This compound is the S-(+)-enantiomer.

Table 1: Chiral Separation Parameters on Polysaccharide-Based Columns

Chiral ColumnMobile Phase Composition (v/v/v)Retention Time S-(+)-enantiomer (min)Retention Time R-(-)-enantiomer (min)Resolution (Rs)Selectivity (α)Reference
Chiralpak AD-H n-Hexane/IPA/DEA (97.5:2.5:0.025)9.6311.363.801.24
Chiralpak IC n-Hexane/EtOH/DEA (90:10:0.1)Not specifiedNot specified>1.5Not specified
Chiralpak ID Acetonitrile/Water/Ammonia (90:10:0.1)Not specifiedNot specified3.82Not specified

Table 2: Chiral Separation Parameters on a Cyclodextrin-Based Column

Chiral ColumnMobile Phase Composition (v/v/v)Resolution (Rs)Selectivity (α)Reference
CYCLOBOND I 2000 Diethylamine acetate (0.25%, pH 4.4)/Methanol/Acetonitrile (85:7.5:7.5)1.171.12

Visualized Workflows

Chiral Column Selection Workflow

G start Start: Select Chiral Column for this compound csp_type Choose CSP Type start->csp_type polysaccharide Polysaccharide-Based (Amylose/Cellulose) csp_type->polysaccharide Primary Choice cyclodextrin Cyclodextrin-Based csp_type->cyclodextrin Alternative method_dev_poly Method Development (Normal Phase) polysaccharide->method_dev_poly method_dev_cyclo Method Development (Reversed Phase) cyclodextrin->method_dev_cyclo mobile_phase_poly Mobile Phase: n-Hexane/Alcohol/DEA method_dev_poly->mobile_phase_poly mobile_phase_cyclo Mobile Phase: Aqueous Buffer/Organic Modifier method_dev_cyclo->mobile_phase_cyclo optimize_poly Optimize Alcohol % and DEA % mobile_phase_poly->optimize_poly optimize_cyclo Optimize Buffer pH and Organic Modifier % mobile_phase_cyclo->optimize_cyclo end Achieve Optimal Separation optimize_poly->end optimize_cyclo->end G start Problem: Poor Resolution check_column Verify Correct CSP is Used start->check_column adjust_mobile_phase Optimize Mobile Phase check_column->adjust_mobile_phase adjust_alcohol Vary Alcohol % (e.g., IPA/EtOH) adjust_mobile_phase->adjust_alcohol adjust_dea Vary DEA % adjust_mobile_phase->adjust_dea resolution_ok Resolution Improved? adjust_alcohol->resolution_ok adjust_dea->resolution_ok check_flow_rate Lower Flow Rate check_flow_rate->resolution_ok consider_new_column Consider Different CSP check_flow_rate->consider_new_column Still Poor resolution_ok->check_flow_rate No end Separation Optimized resolution_ok->end Yes

References

Technical Support Center: Dexchlorpheniramine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression of dexchlorpheniramine in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal suppression when analyzing this compound by LC-MS/MS?

Signal suppression in the analysis of this compound is a type of matrix effect that can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] The primary causes include:

  • Co-eluting Endogenous Matrix Components: Substances from the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with this compound.[1] These components compete for ionization in the mass spectrometer's source, reducing the ionization efficiency of the analyte and thus suppressing its signal.[1]

  • Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.

  • Mobile Phase Composition: Certain mobile phase additives can interfere with the ionization process.

  • High Analyte Concentration: At high concentrations, the analyte itself can sometimes cause self-suppression.

  • Concomitant Medications: If the sample contains other drugs, they can co-elute and interfere with the ionization of this compound.

Q2: My this compound signal is weak and inconsistent. How can I troubleshoot this?

Weak and inconsistent signals are classic signs of ion suppression. Here is a logical workflow to troubleshoot this issue:

G start Weak/Inconsistent this compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists ms_conditions Step 3: Adjust MS Conditions chromatography->ms_conditions If suppression persists internal_standard Step 4: Use a Stable Isotope-Labeled Internal Standard ms_conditions->internal_standard For ultimate correction end Signal Improved internal_standard->end

Caption: Troubleshooting workflow for weak this compound signals.

Start by systematically evaluating each stage of your analytical method, from sample preparation to data acquisition.

Q3: What are the recommended sample preparation techniques to reduce matrix effects for this compound?

Proper sample preparation is one of the most effective ways to minimize signal suppression. The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.

  • Liquid-Liquid Extraction (LLE): This is a highly effective technique for cleaning up samples for this compound analysis. It involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts by selectively adsorbing the analyte onto a solid support and then eluting it with a suitable solvent, leaving many matrix components behind.

  • Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to LLE and SPE.

Comparison of Sample Preparation Techniques

TechniqueProsConsRecommended for this compound
Liquid-Liquid Extraction (LLE) High recovery, effective removal of salts and some phospholipids.Can be labor-intensive and use large volumes of organic solvents.Highly Recommended
Solid-Phase Extraction (SPE) Provides very clean extracts, high analyte concentration.Can be more expensive and requires method development.Recommended
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less effective at removing matrix components, leading to higher ion suppression.Use with caution; may require further optimization.

Q4: How can I optimize my chromatographic conditions to minimize signal suppression?

Chromatographic optimization aims to separate this compound from co-eluting matrix components.

  • Column Selection: A C18 column is commonly used and has been shown to provide good retention and peak shape for this compound.

  • Mobile Phase Composition: An acidic mobile phase, often containing ammonium acetate or formic acid, is typically used to ensure good peak shape and ionization efficiency in positive ion mode. A common mobile phase is a gradient of acetonitrile and water with an ammonium acetate buffer.

  • Gradient Elution: Employing a gradient elution can help to separate this compound from early and late eluting matrix components.

Q5: What is the role of an internal standard, and which one should I use for this compound analysis?

An internal standard (IS) is crucial for accurate quantification in mass spectrometry, especially when matrix effects are present. The IS is added to all samples and standards at a constant concentration. It co-elutes with the analyte and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for.

For this compound, the ideal internal standard is a stable isotope-labeled (SIL) this compound , such as this compound-d6. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog like brompheniramine can be used, though it may not compensate for matrix effects as effectively.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from validated methods for this compound analysis.

  • Sample Aliquoting: Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., this compound-d6 in 50:50 acetonitrile:water).

  • Alkalinization: Add 1.0 mL of a borate buffer (pH 9.0) and vortex for 30 seconds. This ensures this compound is in its free base form for efficient extraction.

  • Extraction: Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 0.5 mL of the mobile phase and vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

G plasma 0.5 mL Plasma is Add Internal Standard plasma->is buffer Add Borate Buffer (pH 9.0) is->buffer extract Add Ethyl Acetate & Vortex buffer->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction workflow for this compound.

Protocol 2: Post-Column Infusion Method to Qualitatively Assess Matrix Effects

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • A syringe pump continuously infuses a standard solution of this compound at a low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the mass spectrometer inlet, using a T-junction.

    • The LC-MS/MS is set to monitor the MRM transition of this compound.

  • Procedure:

    • Begin infusing the this compound solution. A stable signal (baseline) should be observed.

    • Inject a blank matrix extract (prepared using the same method as the samples) onto the LC column.

  • Data Analysis:

    • Monitor the this compound signal. Any deviation from the stable baseline indicates a matrix effect.

    • A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.

    • The retention times of these deviations can be correlated with the elution of matrix components. This information can then be used to adjust the chromatographic method to separate the this compound peak from these suppressive regions.

G cluster_0 LC System cluster_1 Infusion System lc_pump LC Pump injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Post-column infusion experimental setup.

References

Technical Support Center: Optimization of Dexchlorpheniramine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the successful extraction of Dexchlorpheniramine from plasma samples.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The most prevalent methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput. LLE is a traditional and effective method, while SPE can offer higher selectivity and cleaner extracts.[1] PPT is a simpler, high-throughput technique but may result in less clean extracts compared to LLE and SPE.[2]

Q2: Which solvent is recommended for Liquid-Liquid Extraction (LLE) of this compound?

A2: Ethyl acetate has been successfully used as a single solvent for the LLE of this compound from plasma, yielding high recovery.[3][4] Another effective solvent mixture is a combination of diethyl ether and dichloromethane (80:20, v/v).[5] The choice of solvent can significantly impact extraction efficiency and selectivity.

Q3: What type of Solid-Phase Extraction (SPE) cartridge is suitable for this compound?

A3: A reversed-phase SPE cartridge, such as a C18 or a hydrophilic-lipophilic balanced (HLB) polymer-based cartridge, is generally recommended for the extraction of this compound. The selection depends on the specific requirements of the analytical method. For instance, a magnetic dispersive solid-phase extraction (MDSPE) using a graphene oxide/Fe3O4@polythionine nanocomposite has been shown to provide high recovery rates.

Q4: What is the optimal pH for the extraction of this compound?

A4: The optimal pH for extraction depends on the chosen method. For a magnetic dispersive solid-phase extraction (MDSPE), a pH of 4.0 has been reported to yield the best results. This compound is a basic compound, and adjusting the pH of the sample to a basic pH (e.g., pH 12.5) can neutralize the molecule, making it more amenable to extraction with an organic solvent in LLE.

Q5: Can Protein Precipitation (PPT) be used for this compound extraction?

A5: Yes, protein precipitation with a water-miscible organic solvent like acetonitrile is a viable method for preparing plasma samples for this compound analysis. This method is rapid and straightforward but may lead to less clean extracts and potential matrix effects in sensitive analytical techniques like LC-MS/MS.

II. Troubleshooting Guides

A. Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery - Inappropriate solvent polarity- Incorrect pH of the aqueous phase- Insufficient mixing/vortexing time- Incomplete phase separation- Solvent Selection: If using a single solvent like ethyl acetate, consider trying a mixture such as diethyl ether:dichloromethane (80:20 v/v).- pH Adjustment: Ensure the plasma sample is basified (e.g., pH > 9) to neutralize this compound for better partitioning into the organic solvent.- Mixing: Increase vortexing time to ensure thorough mixing of the two phases.- Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
Emulsion Formation - High concentration of lipids or proteins in the plasma sample.- Vigorous shaking or vortexing.- Gentle Mixing: Instead of vigorous shaking, gently rock or invert the sample tube to mix the phases.- Centrifugation: Spin the sample at a higher speed and for a longer duration to break the emulsion.- Salting Out: Add a small amount of a salt like sodium chloride (NaCl) to the aqueous phase to increase its polarity and help break the emulsion.- Solvent Addition: Add a small volume of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.- Filtration: Pass the mixture through a glass wool plug to physically break up the emulsion.
High Background/Interference - Co-extraction of endogenous plasma components.- pH Optimization: Adjust the pH to be more selective for this compound.- Back-Extraction: Perform a back-extraction step. After the initial extraction, transfer the organic layer and extract the analyte back into an acidic aqueous solution. Then, basify the aqueous phase and re-extract into a fresh organic solvent.- Alternative Solvent: Use a more selective extraction solvent or solvent mixture.
B. Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery - Inappropriate sorbent type.- Cartridge bed drying out before sample loading.- Incorrect pH of the sample or elution solvent.- Insufficient elution solvent volume.- Flow rate is too high during sample loading.- Sorbent Selection: For this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., HLB) is generally suitable. If recovery is low, consider trying a different sorbent chemistry.- Keep Cartridge Wet: Ensure the sorbent bed does not dry out after conditioning and equilibration steps and before sample loading.- pH Optimization: For reversed-phase SPE, ensure the sample pH is adjusted so that this compound is in its neutral form for optimal retention. For elution, the pH of the elution solvent can be adjusted to ionize the analyte and facilitate its release.- Elution Volume: Increase the volume of the elution solvent in small increments to ensure complete elution.- Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Inconsistent Results - Variable packing of SPE cartridges.- Inconsistent sample pre-treatment.- Cartridge overloading.- Use High-Quality Cartridges: Ensure the use of reputable SPE cartridges with consistent packing.- Standardize Pre-treatment: Follow a consistent and validated protocol for sample pre-treatment.- Check Capacity: Do not exceed the recommended capacity of the SPE cartridge. If necessary, dilute the sample or use a larger cartridge.
High Matrix Effects in LC-MS/MS - Co-elution of interfering compounds from the plasma matrix.- Optimize Wash Step: Introduce a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute this compound.- Change Sorbent: Use a more selective SPE sorbent, such as a mixed-mode cation exchange cartridge, which can provide additional cleanup through ionic interactions.- Modify Elution Solvent: Use a more selective elution solvent to minimize the co-elution of interferences.
C. Protein Precipitation (PPT) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery - Incomplete protein precipitation.- Analyte co-precipitation with proteins.- Solvent-to-Plasma Ratio: Ensure a sufficient volume of precipitating solvent (e.g., acetonitrile) is used. A common ratio is 3:1 (solvent:plasma).- Vortexing and Incubation: Vortex the sample thoroughly after adding the precipitating solvent and allow for an adequate incubation period to ensure complete protein precipitation.- Temperature: Perform the precipitation at a low temperature (e.g., on ice) to enhance protein precipitation and minimize analyte degradation.
Clogged Filter/Pipette Tip - Incomplete precipitation leading to a gelatinous protein pellet.- Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time to obtain a compact protein pellet.- Solvent Choice: Acetonitrile generally produces a denser protein pellet compared to methanol.
High Matrix Effects in LC-MS/MS - Insufficient removal of phospholipids and other matrix components.- Post-Precipitation Cleanup: Consider a subsequent cleanup step after protein precipitation, such as a simple pass-through SPE or LLE.- Phospholipid Removal Plates: Utilize specialized phospholipid removal plates for cleaner extracts.

III. Data Presentation

Table 1: Liquid-Liquid Extraction (LLE) Parameters for this compound

Parameter Condition 1 Condition 2 Reference
Extraction Solvent Ethyl AcetateDiethyl ether:Dichloromethane (80:20, v/v)
Sample pH Not specified, but typically basicNot specified, but typically basic
Recovery High (exact percentage not specified)Not specified

Table 2: Solid-Phase Extraction (SPE) Parameters for this compound

Parameter Magnetic Dispersive SPE (MDSPE) Reference
Sorbent Graphene oxide/Fe3O4@polythionine nanocomposite
Sample pH 4.0
Sorbent Amount 30 mg
Elution Solvent Acetonitrile
Recovery 87.9% - 96.4%

Table 3: Protein Precipitation (PPT) Parameters for General Drug Extraction

Parameter Condition Reference
Precipitating Solvent Acetonitrile
Solvent to Plasma Ratio 3:1 (v/v)
Recovery >80% (for a drug cocktail)

IV. Experimental Protocols

A. Detailed Protocol for Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of plasma sample in a polypropylene tube, add an appropriate internal standard.

  • Basification: Add a small volume (e.g., 50 µL) of 1 M Sodium Hydroxide (NaOH) to basify the plasma sample to a pH > 9. Vortex briefly.

  • Extraction: Add 3 mL of ethyl acetate.

  • Mixing: Cap the tube and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

B. Detailed Protocol for Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample (pH adjusted to be neutral or slightly basic) onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

C. Detailed Protocol for Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute.

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a clean tube for analysis.

V. Visualizations

LLE_Workflow start Plasma Sample basify Basify (e.g., NaOH) start->basify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) basify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start SPE Cartridge condition Condition (e.g., Methanol) start->condition equilibrate Equilibrate (e.g., Water) condition->equilibrate load_sample Load Plasma Sample equilibrate->load_sample wash Wash (e.g., 5% Methanol) load_sample->wash elute Elute (e.g., Acetonitrile) wash->elute collect_eluate Collect Eluate elute->collect_eluate evaporate Evaporate to Dryness collect_eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis PPT_Workflow start Plasma Sample add_solvent Add Precipitating Solvent (e.g., Acetonitrile) start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Direct Analysis or Further Cleanup collect_supernatant->analysis

References

Dealing with co-eluting impurities in Dexchlorpheniramine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting impurities during Dexchlorpheniramine assays.

Troubleshooting Guides

Co-elution of impurities with the main analyte peak can significantly impact the accuracy and reliability of quantitative results. The following table summarizes common co-eluting impurities in this compound assays, their potential sources, and recommended chromatographic solutions.

Table 1: Troubleshooting Co-eluting Impurities in this compound Assays

Impurity NamePotential SourceChromatographic ChallengeRecommended Solutions
Pheniramine Maleate [1]Related substance, starting materialStructurally similar, leading to close elution.- Optimize mobile phase pH to exploit differences in pKa values.- Decrease the proportion of the organic modifier to increase retention and improve separation.- Evaluate a different stationary phase (e.g., phenyl-hexyl) to introduce alternative selectivity.
Chlorpheniramine Related Compound A Degradation productMay have similar polarity to this compound.- Employ a gradient elution with a shallow gradient profile around the elution time of this compound.- Adjust the mobile phase pH to alter the ionization state and retention of the impurity.
(R)-Chlorpheniramine (Impurity B) [1]Enantiomeric impurityCo-elutes with this compound in achiral chromatography.- Utilize a chiral HPLC column (e.g., cellulose or amylose-based) with a suitable mobile phase (e.g., hexane/ethanol/diethylamine).
This compound N-oxide [1]Oxidative degradation productIncreased polarity may lead to early elution and potential co-elution with other polar components.- Increase the aqueous component of the mobile phase at the beginning of the gradient to better retain and separate polar impurities.- Use a highly aqueous-compatible reversed-phase column.
N-nitroso desmethyl this compound [1]Process-related impurityMay exhibit similar chromatographic behavior depending on the method.- A stability-indicating method with a well-defined gradient is crucial.- Mass spectrometry (MS) detection can aid in identification and quantification if co-elution persists.
Adduct of Phenylephrine and Maleic Acid [2]Degradation product in combination formulationsCan be a significant degradant in formulations containing phenylephrine and a maleate salt.- Optimize the gradient to ensure separation from both active ingredients and other excipients.- Adjusting the pH of the mobile phase can be effective due to the acidic nature of the adduct.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing a significant shoulder. How can I determine if it's a co-eluting impurity?

A1: A peak shoulder is a strong indication of co-elution. To confirm, you can:

  • Use a Peak Purity tool: If you are using a photodiode array (PDA) detector, the peak purity analysis can compare spectra across the peak. A non-homogenous peak suggests the presence of an impurity.

  • Change the detection wavelength: Monitor the peak at multiple wavelengths. A change in the peak shape or the relative height of the shoulder compared to the main peak suggests the presence of a compound with a different UV spectrum.

  • Spike the sample: If you have a reference standard for the suspected impurity, spike your sample with a small amount. An increase in the size of the shoulder will confirm its identity.

Q2: I am observing co-elution despite using a validated HPLC method. What are the first troubleshooting steps?

A2: Even with a validated method, variations in system conditions can lead to co-elution. Start by:

  • Checking system suitability parameters: Ensure that resolution, tailing factor, and theoretical plates are within the method's specified limits.

  • Verifying mobile phase preparation: Incorrect pH or composition of the mobile phase can significantly alter selectivity. Prepare fresh mobile phase, carefully checking all measurements.

  • Equilibrating the column properly: Insufficient column equilibration with the mobile phase can cause retention time shifts and poor resolution.

  • Inspecting the guard column: A contaminated or old guard column can lead to peak distortion and co-elution. Replace it if necessary.

Q3: How does the mobile phase pH affect the separation of this compound and its impurities?

A3: this compound and many of its impurities are basic compounds. The pH of the mobile phase will affect their degree of ionization, which in turn influences their retention on a reversed-phase column.

  • At low pH (e.g., pH 2.5-4.0): The analytes will be protonated (positively charged). This can lead to good retention and separation on a C18 column, often with sharp peaks. Small adjustments in this pH range can fine-tune the selectivity between this compound and its closely related impurities.

  • At mid-range pH (e.g., pH 5.0-7.0): The ionization state of the analytes may change, leading to shifts in retention times and potentially altered elution order. This range can be explored if adequate separation is not achieved at low pH.

  • Buffer choice: The type and concentration of the buffer are also important. Phosphate and acetate buffers are commonly used. Ensure the buffer has sufficient capacity at the chosen pH to maintain a stable chromatographic environment.

Q4: Can changing the organic modifier in the mobile phase help resolve co-elution?

A4: Yes, changing the organic modifier is a powerful tool for altering selectivity. The most common organic modifiers in reversed-phase HPLC are acetonitrile and methanol.

  • Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol due to different interactions with the stationary phase and analytes.

  • Methanol can offer unique selectivity for certain compounds and is a good alternative to explore if acetonitrile does not provide the desired resolution.

  • Ternary mixtures: In some cases, a mixture of water, acetonitrile, and methanol can provide the optimal separation.

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound Maleate and its Related Substances

This method is designed to separate this compound from its potential impurities and degradation products.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Detector: UV at 225 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Mobile Phase:

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207030
257030
30955
35955
  • Sample Preparation:

    • Dissolve an accurately weighed portion of the sample in the mobile phase (initial conditions) to obtain a final concentration of approximately 0.5 mg/mL of this compound Maleate.

2. Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M HCl) for 4 hours at 80 °C.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M NaOH) for 2 hours at 80 °C.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 72 hours.

  • Photolytic Degradation: Expose the drug solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.

After each stress condition, neutralize the samples if necessary, dilute to a suitable concentration with the mobile phase, and analyze using the stability-indicating HPLC method.

Visualizations

CoElution_Troubleshooting_Workflow start Peak Co-elution or Asymmetry Observed check_purity Perform Peak Purity Analysis (PDA) start->check_purity change_wavelength Change Detection Wavelength start->change_wavelength spike_sample Spike with Known Impurity Standard start->spike_sample is_impurity Co-eluting Impurity Confirmed? check_purity->is_impurity change_wavelength->is_impurity spike_sample->is_impurity optimize_method Optimize Chromatographic Method is_impurity->optimize_method Yes no_impurity Peak is Pure (Investigate other causes like column degradation or system issues) is_impurity->no_impurity No adjust_ph Adjust Mobile Phase pH optimize_method->adjust_ph change_organic Change Organic Modifier (ACN vs. MeOH) optimize_method->change_organic change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) optimize_method->change_column adjust_gradient Adjust Gradient Profile optimize_method->adjust_gradient revalidate Re-validate Method adjust_ph->revalidate change_organic->revalidate change_column->revalidate adjust_gradient->revalidate end Resolution Achieved revalidate->end

Caption: Troubleshooting workflow for co-eluting peaks.

Experimental_Workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis HPLC Analysis cluster_outcome Outcome acid Acid Hydrolysis sample_prep Sample Preparation (Neutralization & Dilution) acid->sample_prep base Base Hydrolysis base->sample_prep oxidation Oxidation oxidation->sample_prep thermal Thermal Stress thermal->sample_prep photo Photolytic Stress photo->sample_prep hplc_analysis Stability-Indicating HPLC Method sample_prep->hplc_analysis data_analysis Data Analysis (Peak Purity, Resolution) hplc_analysis->data_analysis method_validation Method Validation data_analysis->method_validation impurity_profiling Impurity Profiling data_analysis->impurity_profiling

References

Technical Support Center: Fine-Tuning Gradient Elution for Complex Dexchlorpheniramine Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gradient elution of complex Dexchlorpheniramine mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound mixtures?

This compound is a polar compound. In complex mixtures, such as those from forced degradation studies, you will likely encounter a range of compounds with varying polarities.[1][2] The primary challenge is to achieve adequate retention for polar degradants while also ensuring the timely elution of less polar impurities and the active pharmaceutical ingredient (API) within a reasonable run time. An isocratic elution may not be suitable as it can lead to the co-elution of early-eluting polar compounds with the solvent front and excessively long retention times for non-polar compounds.[3]

Q2: Why is gradient elution preferred for analyzing complex this compound mixtures?

Gradient elution is ideal for separating mixtures containing compounds with a wide range of polarities.[2][4] By systematically increasing the organic solvent concentration in the mobile phase, gradient elution allows for the effective separation of both highly polar and non-polar compounds in a single chromatographic run. This technique improves peak shape, enhances resolution, and reduces analysis time compared to isocratic methods.

Q3: How do I select the appropriate stationary and mobile phases for my analysis?

For reversed-phase HPLC of this compound and its related compounds, a C18 or C8 column is a common starting point. The choice between them depends on the hydrophobicity of the analytes in your mixture. The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. The selection of the organic solvent and the pH of the aqueous phase are critical for optimizing selectivity.

Q4: What are the key parameters to optimize in a gradient elution method?

The critical parameters for optimization include the initial and final mobile phase compositions, the gradient time (tG), the flow rate, and the column temperature. These factors significantly influence the retention, resolution, and overall analysis time. A systematic approach, such as running a scouting gradient, can help in efficiently determining the optimal conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the fine-tuning of gradient elution for this compound mixtures.

Problem Potential Cause(s) Troubleshooting Steps
Poor resolution between early-eluting peaks (polar impurities) The initial percentage of the organic solvent is too high, causing polar compounds to elute too quickly near the solvent front.Decrease the initial organic solvent percentage. Consider a shallow initial gradient segment to enhance the separation of these compounds.
Peak tailing, especially for this compound Secondary interactions between the basic amine group of this compound and residual silanols on the silica-based stationary phase. Inappropriate mobile phase pH.Adjust the mobile phase pH to suppress the ionization of silanols (e.g., pH < 3) or to ensure the analyte is in a single ionic form. The addition of a competing base like triethylamine to the mobile phase can also mitigate this issue.
Baseline drift during the gradient run Mismatched UV absorbance of the mobile phase components (A and B solvents) at the detection wavelength. Contamination in the mobile phase or system.Use high-purity solvents. Add a small amount of the stronger eluting solvent (B) to the weaker solvent (A) and vice versa to balance their UV absorbance. Ensure proper system equilibration before starting the gradient.
Ghost peaks appearing in the chromatogram Impurities in the mobile phase, sample carryover from previous injections, or degradation of the sample in the autosampler.Run a blank gradient (injecting only the mobile phase) to identify the source of the peaks. If present in the blank, prepare fresh mobile phase. If not, investigate sample carryover by injecting a blank after a sample run. Ensure the autosampler is thermostatted if the sample is unstable.
Irreproducible retention times Inadequate column equilibration between runs, fluctuations in mobile phase composition or flow rate, or temperature variations.Ensure the column is fully re-equilibrated to the initial gradient conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes. Verify the pump performance and ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Buffer precipitation during the gradient The concentration of the buffer salt is too high to remain soluble in the increasing concentration of the organic solvent.Reduce the buffer concentration. Ensure the final percentage of the organic solvent in the gradient does not exceed the solubility limit of the buffer salt. For example, phosphate buffers can precipitate at high acetonitrile concentrations.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for a Complex this compound Mixture

This protocol is designed to provide a broad overview of the sample components and their retention behavior, which is the first step in method development.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 260 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the sample mixture.

  • Run the gradient as specified.

  • After the gradient, re-equilibrate the column at the initial conditions for 5 minutes before the next injection.

Protocol 2: Optimized Gradient for a this compound Forced Degradation Sample

This protocol is an example of a refined method after evaluating the scouting gradient. It aims to improve the resolution of critical pairs and reduce the overall run time.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% to 30% B in 10 min, then 30% to 70% B in 5 min, hold at 70% B for 2 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 262 nm
Injection Volume 5 µL

Procedure:

  • Prepare the mobile phases, ensuring the buffer is completely dissolved, and degas thoroughly.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is observed.

  • Inject the forced degradation sample.

  • Execute the multi-step gradient program.

  • Include a post-run flush with a high percentage of organic solvent (e.g., 95% B) to remove any strongly retained compounds, followed by re-equilibration at the initial conditions.

Visualizations

GradientElutionWorkflow cluster_0 Method Development cluster_1 Fine-Tuning cluster_2 Validation ScoutingGradient 1. Run Scouting Gradient (e.g., 5-95% B in 20 min) EvaluateChromatogram 2. Evaluate Chromatogram (Identify peak distribution and resolution) ScoutingGradient->EvaluateChromatogram OptimizeGradient 3. Optimize Gradient Parameters (Initial/Final %B, Gradient Time) EvaluateChromatogram->OptimizeGradient AdjustSelectivity 4. Adjust Selectivity (Change pH, Organic Solvent, or Column) OptimizeGradient->AdjustSelectivity RefineMethod 5. Refine Method (Flow rate, Temperature) AdjustSelectivity->RefineMethod ValidateMethod 6. Method Validation (Specificity, Linearity, Accuracy, Precision) RefineMethod->ValidateMethod TroubleshootingLogic Start Problem Identified Check1 Poor Early Peak Resolution? Start->Check1 Action1 Decrease Initial %B Introduce Shallow Gradient Check1->Action1 Yes Check2 Peak Tailing? Check1->Check2 No End Problem Resolved Action1->End Action2 Adjust Mobile Phase pH Add Competing Base Check2->Action2 Yes Check3 Baseline Drift? Check2->Check3 No Action2->End Action3 Use High-Purity Solvents Balance Mobile Phase UV Check3->Action3 Yes Check3->End No Action3->End

References

Validation & Comparative

A Comparative Analysis of HPLC and UV Spectrophotometry for Dexchlorpheniramine Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry for the quantitative determination of Dexchlorpheniramine, an antihistamine commonly used in allergy medications.

This report details the experimental protocols and comparative performance data of the two most prevalent analytical techniques for the assay of this compound. While the United States Pharmacopeia (USP) has traditionally referenced UV spectrophotometry for the analysis of this compound maleate in tablet form, this method is not without its drawbacks. A significant limitation of UV spectrophotometry is its inability to distinguish the active pharmaceutical ingredient (API) from other components within the tablet matrix, such as dyes.[1] This often necessitates a preliminary extraction step, which can be time-consuming, costly, and involve the use of hazardous solvents.[1]

In contrast, HPLC offers a more specific and efficient alternative, capable of separating this compound from excipients and other potential impurities.[1] This guide will delve into the validated performance of both methods, offering a clear comparison to aid in the selection of the most suitable technique for your analytical needs.

Comparative Performance Data

The following table summarizes the key validation parameters for both HPLC and UV Spectrophotometry in the assay of this compound, compiled from various studies.

Validation ParameterHPLC MethodUV Spectrophotometry Method
Linearity (Correlation Coefficient, r) 1.000.9998 (at λ 239 nm), 0.9997 (at λ 262 nm)
Accuracy (% Recovery) 99%101.32%
Precision (RSD) < 0.37%1.413%
Limit of Detection (LOD) Not explicitly stated in the compared study2.261 ppm (at λ 239 nm), 0.707 ppm (at λ 262 nm)
Limit of Quantification (LOQ) Not explicitly stated in the compared study7.536 ppm (at λ 239 nm), 2.357 ppm (at λ 262 nm)
Specificity/Selectivity High (Resolution value of 19.6 between this compound and maleic acid peaks)Prone to interference from excipients like dyes, requiring extraction

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV Spectrophotometry for this compound assay.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV Spectrophotometry Analysis cluster_validation Method Validation cluster_comparison Data Comparison start This compound Standard and Sample prep Prepare Stock and Working Solutions start->prep hplc_analysis Inject into HPLC System prep->hplc_analysis uv_analysis Measure Absorbance with UV Spectrophotometer prep->uv_analysis hplc_data Acquire Chromatographic Data (Peak Area, Retention Time) hplc_analysis->hplc_data validation Perform Validation Studies (Linearity, Accuracy, Precision, etc.) hplc_data->validation uv_data Acquire Spectrophotometric Data (Absorbance at λmax) uv_analysis->uv_data uv_data->validation comparison Statistically Compare Results (e.g., t-test, F-test) validation->comparison end end comparison->end Conclusion on Method Equivalency

Figure 1. Cross-validation workflow for HPLC and UV spectrophotometry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the determination of this compound maleate in tablet preparations.

  • Instrumentation: A Shimadzu HPLC system equipped with a UV-PDA detector was used.

  • Column: An Octadecylsilane XBridge column (Waters) with dimensions of 25 mm length, 4.6 mm internal diameter, and 5 µm particle size was employed.

  • Mobile Phase: A phosphate-buffered saline solution with a pH of 3.0 ± 0.05 was used.

  • Detection Wavelength: The UV-PDA detector was set to 225 nm.

  • Mode of Operation: The analysis was performed in isocratic mode.

  • Sample Preparation: Tablets were homogeneously crushed and dissolved in the mobile phase.

UV Spectrophotometry Method

The following protocol is based on a validated method for the simultaneous determination of this compound maleate and Betamethasone.

  • Instrumentation: A UV spectrophotometer.

  • Solvent: Phosphate buffer with a pH of 7.2 was used as the solvent.

  • Analytical Wavelengths: The absorbance was measured at 239 nm and 262 nm.

  • Sample Preparation: A standard stock solution of this compound maleate is prepared in the phosphate buffer. Working solutions of various concentrations are then prepared by diluting the stock solution. For tablet analysis, a specific amount of powdered tablet is dissolved in the solvent, filtered, and then diluted to a suitable concentration for measurement.

Conclusion

The cross-validation data clearly demonstrates that while both HPLC and UV spectrophotometry can be used for the assay of this compound, the HPLC method offers superior specificity and precision. The primary advantage of HPLC is its ability to separate the analyte of interest from other components in the sample matrix, thereby eliminating the need for a separate extraction step and reducing the potential for interference. While the UV spectrophotometric method is simpler and may be suitable for certain applications, its susceptibility to interference from excipients is a significant drawback, particularly in the analysis of colored tablet formulations.

For researchers and drug development professionals requiring high accuracy, specificity, and robustness in their analytical results, the HPLC method is the recommended choice for the assay of this compound. The developed HPLC method has been shown to meet all validation parameters, providing a reliable and efficient alternative to the traditional UV spectrophotometric method.

References

A Comparative Analysis of H1 Receptor Residence Time: Dexchlorpheniramine vs. Levocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antihistamine therapeutics, the duration of action is a critical determinant of clinical efficacy. Beyond simple binding affinity, the concept of drug-target residence time—the duration for which a drug remains bound to its receptor—has emerged as a key parameter for predicting in vivo activity. This guide provides a comparative analysis of the histamine H1 receptor (H1R) residence time for a first-generation antihistamine, Dexchlorpheniramine, and a second-generation agent, Levocetirizine, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Levocetirizine, a second-generation antihistamine, exhibits a significantly longer residence time at the histamine H1 receptor compared to first-generation antihistamines like this compound. Experimental data reveals that Levocetirizine has a dissociation half-life of over two hours, indicating a prolonged and stable interaction with the H1R.[1][2][3] This extended residence time is a key molecular feature contributing to its long duration of clinical effect.[4] In contrast, while specific kinetic data for this compound is less readily available in comparative studies, first-generation antihistamines as a class are characterized by more rapid dissociation from the H1 receptor. This fundamental difference in binding kinetics underlies the distinct pharmacological profiles of these two agents.

Comparative Binding Kinetics

The interaction of an antagonist with its receptor is defined by both its rate of association (k_on) and its rate of dissociation (k_off). The residence time (RT) is the reciprocal of the dissociation rate constant (1/k_off) and represents the average time a drug molecule is bound to the receptor. A longer residence time suggests a more durable pharmacological effect.

CompoundClassBinding Affinity (Ki) [nM]Dissociation Half-Time (t_1/2) [min]Residence Time (RT) [min]Dissociation Rate (k_off) [min⁻¹]
Levocetirizine Second-Generation3142~2050.011 ± 0.001
This compound First-GenerationData Not Available in Direct ComparisonData Not Available in Direct ComparisonData Not Available in Direct ComparisonData Not Available in Direct Comparison

Note: Data for Levocetirizine is derived from studies using human H1 receptors.[1] Direct comparative kinetic data for this compound under identical experimental conditions was not available in the reviewed literature. First-generation antihistamines are generally understood to have shorter residence times.

Experimental Protocols

The determination of H1 receptor binding kinetics is primarily achieved through radioligand binding assays. A common methodology is the competitive association assay.

Protocol: Competitive Radioligand Binding Assay

This method is used to determine the kinetic binding rate constants of unlabeled ligands, such as this compound and Levocetirizine.

  • Receptor Preparation: A homogenate is prepared from cells transiently expressing the human H1 receptor (e.g., HEK293T cells) or from tissues with high H1R expression.

  • Incubation: The cell homogenate is co-incubated with a radiolabeled H1R antagonist (e.g., [³H]mepyramine) at a fixed concentration and the unlabeled test compound (Levocetirizine or this compound) at a concentration typically 10-fold its Ki.

  • Time Course: The incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for various time points (e.g., 0 to 81 minutes) to monitor the binding of the radioligand over time in the presence of the competitor.

  • Separation: At each time point, the reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The resulting data, which shows the binding of the radioligand over time, is fitted to kinetic models, such as the Motulsky and Mahan model, to calculate the association (k_on) and dissociation (k_off) rate constants for the unlabeled test compound. The residence time is then calculated as 1/k_off. An "overshoot" in the radioligand binding curve is indicative of a slow dissociation of the unlabeled competitor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor H1 Receptor Source (e.g., HEK293T Cell Homogenate) Incubation Co-incubation at various time points Receptor->Incubation Radioligand Radioligand (e.g., [³H]mepyramine) Radioligand->Incubation Test_Compound Test Compound (e.g., Levocetirizine) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Time course sampling Quantification Scintillation Counting Filtration->Quantification Data_Fitting Kinetic Model Fitting (Motulsky & Mahan) Quantification->Data_Fitting Results Calculate koff and Residence Time (1/koff) Data_Fitting->Results

Fig. 1: Workflow for determining H1R residence time.

H1 Receptor Signaling Pathway and Antagonist Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, histamine, the receptor activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with allergy and inflammation.

H1 receptor antagonists, such as this compound and Levocetirizine, are inverse agonists that bind to the H1R, blocking the binding of histamine and stabilizing the receptor in an inactive conformation. This action prevents the downstream signaling cascade, thereby mitigating the symptoms of an allergic reaction. The prolonged receptor occupancy by Levocetirizine, due to its long residence time, provides a sustained blockade of this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic Response Ca2->Response PKC->Response Histamine Histamine Histamine->H1R binds Antagonist Levocetirizine / This compound Antagonist->H1R blocks

Fig. 2: H1 receptor signaling pathway and antagonist action.

Conclusion

The kinetic parameter of receptor residence time offers a more nuanced understanding of drug action than binding affinity alone. Levocetirizine's long residence time at the H1 receptor is a defining characteristic that likely contributes to its sustained clinical efficacy and distinguishes it from first-generation antihistamines. For drug development professionals, optimizing for a longer residence time can be a strategic approach to designing antagonists with a prolonged duration of action. Further studies directly comparing the kinetic profiles of a wider range of first and second-generation antihistamines under standardized conditions would be valuable to the field.

References

A Comparative In Vitro Analysis of Dexchlorpheniramine and Loratadine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of the in vitro performance of the first-generation antihistamine Dexchlorpheniramine and the second-generation antihistamine Loratadine, supported by experimental data, to guide researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the in vitro efficacy of this compound and Loratadine, focusing on their receptor binding affinity, inhibition of mast cell degranulation, and modulation of cytokine release. The information is presented in structured tables for clear comparison, supplemented by detailed experimental protocols and visualizations of relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy parameters for this compound and Loratadine based on available experimental data.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundTest SystemRadioligandKᵢ (nM)
Chlorpheniramine*Human H1-receptors (cloned in CHO cells)Not Specified2[1]
LoratadineHuman H1-receptors (cloned in CHO cells)Not Specified138[1]

Note: Data for Chlorpheniramine, the racemic mixture containing this compound, is presented here. This compound is the active S-enantiomer.

Table 2: Inhibition of Mast Cell Degranulation (Histamine Release)

CompoundCell TypeStimulating AgentIC₅₀
LoratadineCanine Skin Mast CellsA231872.1 µM[2]
Concanavalin A4.0 µM[2]
Anti-IgE1.7 µM[2]
LoratadineHuman BasophilsAnti-IgE30 µM
FMLP29 µM
Ca²⁺ ionophore A2318724 µM
This compoundNot specifiedNot specifiedData not available

Table 3: Inhibition of Cytokine Release

CompoundCell TypeCytokine InhibitedConcentration for Max. Effect/IC₅₀
LoratadineHuman Leukemic Mast Cells (HMC-1)TNF-α10⁻⁹ M (maximal effect)
IL-6>10⁻⁹ M
IL-8>10⁻⁹ M
Human Leukemic Basophilic Cells (KU812)IL-6>10⁻⁹ M
IL-8>10⁻⁹ M
Peripheral Blood T-cellsIFN-γ (IL-12 induced)Partial suppression
IL-5 (IL-4 induced)Inhibition observed
This compoundHuman Nasal Epithelial CellsPro-inflammatory cytokines (general)Dose-dependent decrease via NF-κB

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound and Loratadine.

Dexchlorpheniramine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R blocks Ca_release Intracellular Ca²⁺ Release This compound->Ca_release reduces NFkB_activation NF-κB Activation This compound->NFkB_activation inhibits PLC Phospholipase C (PLC) H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PLC->NFkB_activation activates IP3 IP3 PIP2->IP3 IP3->Ca_release Mast_cell_stability Increased Mast Cell Stability Ca_release->Mast_cell_stability decreases Cytokine_expression Pro-inflammatory Cytokine Expression NFkB_activation->Cytokine_expression promotes

Caption: this compound's inhibition of the NF-κB pathway.

Loratadine_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_AP1 AP-1 Pathway Syk Syk NFkB NF-κB Activation Syk->NFkB Src Src Src->NFkB NFkB_Cytokines Pro-inflammatory Cytokine Expression (iNOS, IL-1β, TNF-α, IL-6, COX-2) NFkB->NFkB_Cytokines TAK1 TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK cJun_cFos c-Jun/c-Fos (AP-1) JNK->cJun_cFos AP1_Cytokines Pro-inflammatory Gene Expression (MMP1, MMP3, MMP9) cJun_cFos->AP1_Cytokines Loratadine Loratadine Loratadine->Syk inhibits Loratadine->Src inhibits Loratadine->TAK1 inhibits

Caption: Loratadine's inhibition of NF-κB and AP-1 signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a specific H1 antagonist).

  • Test Compounds: this compound and Loratadine at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]-Mepyramine, and varying concentrations of the test compound (this compound or Loratadine) or buffer (for total binding) or a high concentration of an unlabeled H1 antagonist (for non-specific binding).

  • Incubation: Incubate the reaction mixtures at 25°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Mast Cell Degranulation Assay (Histamine Release)

Objective: To measure the ability of a test compound to inhibit antigen-induced histamine release from mast cells.

Materials:

  • Mast Cells: Isolated and purified human basophils or a suitable mast cell line (e.g., LAD2).

  • Sensitizing Antibody: Anti-IgE antibody.

  • Stimulating Agent: Antigen (e.g., house dust mite allergen Der p 1) or a chemical secretagogue (e.g., compound 48/80).

  • Test Compounds: this compound and Loratadine at various concentrations.

  • Buffer: Tyrode's buffer or a similar physiological salt solution.

  • Histamine Assay Kit: ELISA or fluorometric-based kit.

Procedure:

  • Cell Sensitization: Incubate the mast cells with anti-IgE antibody to sensitize them.

  • Pre-incubation with Test Compound: Wash the sensitized cells and pre-incubate them with various concentrations of this compound, Loratadine, or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add the stimulating agent to the cell suspensions to induce degranulation.

  • Termination of Reaction: After a defined incubation period (e.g., 30 minutes), stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Collect the supernatants and measure the histamine concentration using a suitable assay kit.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compound compared to the control (stimulated cells without the inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of histamine release.

In Vitro Cytokine Release Assay

Objective: To assess the effect of a test compound on the production and release of specific cytokines from immune cells.

Materials:

  • Cells: A relevant cell line (e.g., human leukemic mast cell line HMC-1) or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

  • Stimulating Agent: Lipopolysaccharide (LPS) or a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).

  • Test Compounds: this compound and Loratadine at various concentrations.

  • Cell Culture Medium: RPMI 1640 or other suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cytokine Measurement Kit: ELISA or multiplex bead-based immunoassay for the cytokines of interest (e.g., TNF-α, IL-6, IL-8).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, Loratadine, or vehicle control for a specific duration (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent to the wells to induce cytokine production.

  • Incubation: Incubate the plate for a period sufficient for cytokine accumulation in the supernatant (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using the chosen immunoassay.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC₅₀ value for each cytokine.

Conclusion

The in vitro data presented in this guide highlights key differences in the efficacy of this compound and Loratadine. This compound, as represented by its racemate chlorpheniramine, demonstrates a significantly higher binding affinity for the histamine H1 receptor compared to Loratadine. This suggests a more potent direct antihistaminic effect at the receptor level.

Conversely, a larger body of in vitro evidence is available for Loratadine's anti-inflammatory properties, which extend beyond H1 receptor antagonism. Loratadine has been shown to inhibit the release of various pro-inflammatory cytokines and mediators from mast cells and basophils, and its mechanism of action involves the modulation of the NF-κB and AP-1 signaling pathways. While this compound is also known to suppress pro-inflammatory cytokine expression via the NF-κB pathway, the available in vitro data is less detailed regarding the specific cytokines affected and the upstream signaling events.

With respect to mast cell stabilization, Loratadine has demonstrated a dose-dependent inhibition of histamine release from both canine mast cells and human basophils. The information for this compound is more general, suggesting it enhances mast cell stability, but direct comparative IC₅₀ values are lacking in the reviewed literature.

References

Inter-laboratory Validation of an Analytical Method for Dexchlorpheniramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of validated analytical methods for the determination of Dexchlorpheniramine, a first-generation antihistamine. The data presented is synthesized from multiple single-laboratory validation studies to offer a broader perspective on method performance, simulating an inter-laboratory comparison. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from various validated High-Performance Liquid Chromatography (HPLC) and Spectrophotometric methods for the analysis of this compound maleate.

Table 1: HPLC Method Performance for this compound Maleate Analysis

ParameterMethod 1Method 2Method 3
Linearity (Correlation Coefficient, r) 1.00[1]0.9990.9992[2]
Accuracy (% Recovery) 99%[1]101.32%Not Reported
Precision (RSD %) < 0.37%1.413%5.0% (Repeatability)
Limit of Detection (LOD) Not Reported100 ng/mL0.25 µg/mL
Limit of Quantification (LOQ) Not Reported300 ng/mL0.75 µg/mL

Table 2: Spectrophotometric Method Performance for this compound Maleate Analysis

ParameterMethod 4
Linearity (Correlation Coefficient, r) 0.9998
Accuracy (% Recovery) 101.32%
Precision (RSD %) 1.413%
Limit of Detection (LOD) 2.261 ppm (at λ 239 nm)
Limit of Quantification (LOQ) 7.536 ppm (at λ 239 nm)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method 1
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : C18 column (250 x 4.6 mm, 5µm particle size).

  • Mobile Phase : A mixture of 25 mM potassium dihydrogen phosphate (pH 4) and acetonitrile in a ratio of 80:20 v/v.

  • Flow Rate : 1 mL/min.

  • Detection : UV detection at 260 nm.

  • Sample Preparation : 10 mg of this compound Maleate was accurately weighed and dissolved in 10 ml of acetonitrile to produce a stock solution of 1000 µg/ml. Working standards were prepared by further dilution with the mobile phase.

High-Performance Liquid Chromatography (HPLC) Method 2
  • Instrumentation : HPLC with a UV-Vis detector.

  • Column : C18 column.

  • Mobile Phase : A mixture of acetonitrile and 0.02 M phosphate buffer solution at pH 2.70 (35:65, v:v).

  • Flow Rate : 1.0 mL per minute.

  • Detection : UV-Vis detector set at 254 nm.

  • Sample Preparation : An amount of syrup equivalent to about 0.25 mg of betamethasone (in a combined formulation with this compound) was accurately weighed into a 25 mL volumetric flask and diluted to volume with the mobile phase. The solution was filtered through a 0.45 µm membrane filter before injection.

Capillary Electrophoresis (CE) Method 3
  • Instrumentation : Capillary Zone Electrophoresis system.

  • Electrolyte : Acidic background electrolyte containing 1.5 mM carboxymethyl-beta-cyclodextrin.

  • Detection : The method was developed for the detection of the (R)-levochlorpheniramine maleate enantiomer in samples of (S)-dexchlorpheniramine maleate.

  • Validation : The assay was validated for linearity, selectivity, limit of detection, limit of quantification, analytical precision, and accuracy.

Spectrophotometric Method 4
  • Instrumentation : UV-1700 Pharmaspec, Shimadzu spectrophotometer.

  • Method : UV spectrophotometric method.

  • Wavelengths : Measurements were taken at λ 239 nm and λ 262 nm.

  • Linearity : A standard curve was prepared with concentrations ranging from 33.68 – 62.48 ppm.

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates a generalized workflow for conducting an inter-laboratory validation study of an analytical method.

G A Define Analytical Method & Performance Criteria B Develop Standardized Protocol A->B Standardization C Select Participating Laboratories B->C Recruitment D Distribute Protocol & Samples C->D Initiation E Laboratories Perform Analysis D->E Analysis F Data Collection & Reporting E->F Submission G Statistical Analysis of Results (Repeatability & Reproducibility) F->G Evaluation H Compare Performance Parameters G->H Comparison I Final Validation Report H->I Documentation

References

Dexchlorpheniramine vs. Other First-Generation Antihistamines: A Binding Kinetics Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

First-generation antihistamines have been a cornerstone in the management of allergic conditions for decades. While clinically effective, they are often associated with sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier. Dexchlorpheniramine, the dextrorotatory enantiomer of chlorpheniramine, is a potent first-generation antihistamine. Understanding its binding kinetics at the histamine H1 receptor, in comparison to other compounds of its class, offers valuable insights into its efficacy and potential for optimization. This guide provides a comparative analysis of the binding kinetics of this compound and other selected first-generation antihistamines, supported by experimental data and detailed protocols.

Comparative Binding Kinetics of First-Generation Antihistamines

The interaction of an antagonist with its receptor is characterized by its binding affinity (Ki or KD), which is a function of the association rate constant (kon) and the dissociation rate constant (koff). A lower Ki or KD value indicates a higher binding affinity. The residence time of a drug at its receptor, determined by the reciprocal of the dissociation rate (1/koff), is an increasingly recognized parameter for predicting in vivo efficacy.

CompoundChemical ClassH1 Receptor Binding Affinity (Ki, nM)
This compoundAlkylamine~1-3 (as part of racemic chlorpheniramine)
DiphenhydramineEthanolamine1.1 - 16
BrompheniramineAlkylamine0.2 - 1.2
PromethazinePhenothiazine0.1 - 2.2
ClemastineEthanolamine0.4 - 1.3
Mepyramine (Pyrilamine)Ethylenediamine0.5 - 2.9

Note: Ki values can vary between studies due to different experimental conditions.

Kinetic Insights:

While specific kon and koff values for this compound are not widely published, studies on related compounds provide valuable context. For instance, the radioligand [3H]mepyramine has a reported dissociation rate constant (koff) of 0.22 min-1 and an association rate constant (kon) of 1.1 x 108 M-1min-1 at the H1 receptor[1]. The sedative effects of first-generation antihistamines are linked to their ability to cross the blood-brain barrier and their high affinity for central H1 receptors[2]. The binding affinity of the enantiomers of chlorpheniramine has been shown to correlate with their sedative effects, with the more active enantiomer (this compound) having a higher affinity[2].

Experimental Protocols

The determination of binding kinetics and affinity is crucial for characterizing antihistamines. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This is the most common method for determining the binding affinity of a test compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)[1][3].

  • Radioligand: Typically [3H]mepyramine, a potent H1 receptor antagonist.

  • Test Compounds: this compound and other first-generation antihistamines.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]mepyramine) at a concentration close to its KD, and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific control).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-240 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antihistamine This compound (Antagonist) Antihistamine->H1R Blocks Gq Gq/11 H1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates NFkB_complex IκB-NF-κB PKC->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB->Gene Promotes Transcription

References

A Comparative Guide to the Accuracy and Precision of a Validated LC-MS/MS Method for Dexchlorpheniramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a robust analytical method is critical for accurate pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dexchlorpheniramine in human plasma against alternative analytical techniques. The information presented is compiled from peer-reviewed studies to ensure objectivity and reliability.

Quantitative Data Summary

The performance of analytical methods is primarily assessed by their accuracy and precision. The following tables summarize the validation parameters of a representative LC-MS/MS method for this compound analysis and compare it with other analytical approaches.

Table 1: Accuracy and Precision of a Validated LC-MS/MS Method for this compound in Human Plasma [1]

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low1.5 - 6.82.4 - 9.099.1 - 106.699.9 - 103.1
Medium1.5 - 6.82.4 - 9.099.1 - 106.699.9 - 103.1
High1.5 - 6.82.4 - 9.099.1 - 106.699.9 - 103.1

CV: Coefficient of Variation

Table 2: Comparison of Different Analytical Methods for this compound Quantification

ParameterLC-MS/MSHPLC-UV[2][3]UV Spectrophotometry[4]
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Direct measurement of UV absorbance.
Selectivity/Specificity Very HighModerate to HighLow
Sensitivity (LOQ) Very Low (sub ng/mL levels, e.g., 0.025 ng/mL[5] or 1.0 ng/mL)Low (typically µg/mL range)Low
Accuracy High (typically 99.1 to 106.6%)High (average recovery of 99%)Moderate
Precision (%RSD) High (<15%)High (<2%)Moderate
Sample Preparation Liquid-liquid or solid-phase extraction.Minimal, direct injection possible for simple matrices.Extensive extraction may be needed to remove interferences.
Matrix Effect Potential for ion suppression or enhancement.Can be affected by co-eluting compounds.Highly susceptible to interference from excipients and dyes.
Cost HighModerateLow
Throughput HighModerateLow

LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation

Experimental Protocols

A detailed understanding of the experimental procedure is essential for replicating and validating analytical methods.

Validated LC-MS/MS Method Protocol

This protocol is a composite representation from validated methods for this compound in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, an internal standard (e.g., brompheniramine or a deuterated analog) is added.

  • The sample is alkalinized with a buffer (e.g., sodium borate buffer).

  • Extraction is performed using an organic solvent (e.g., a mixture of diethyl ether and dichloromethane or ethyl acetate).

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C8 or C18 reversed-phase column is typically used. For instance, a Gemini Phenomenex C8 column (50 x 4.6 mm, 5 µm) has been reported.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium hydroxide or formic acid in water) is employed.

  • Flow Rate: A typical flow rate is around 0.2 to 0.5 mL/min.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and the internal standard. For this compound, a common transition is m/z 275.1 → 230.1.

Alternative Method: HPLC-UV
  • Sample Preparation: For simpler matrices like pharmaceutical formulations, sample preparation may only involve dissolution and filtration. For biological samples, a more extensive clean-up like liquid-liquid or solid-phase extraction might be necessary.

  • Chromatography: Similar to LC-MS/MS, a reversed-phase C18 column is often used with a mobile phase consisting of an organic solvent and a buffer.

  • Detection: A UV detector is used to monitor the absorbance at a specific wavelength, typically around 265 nm.

Workflow and Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate the logical flow of the LC-MS/MS method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract evaporate Evaporate Organic Layer extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC System reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

MRM_Concept cluster_ms1 First Quadrupole (Q1) cluster_ms2 Collision Cell (Q2) cluster_ms3 Third Quadrupole (Q3) precursor Precursor Ion Selection (m/z of this compound) fragmentation Collision-Induced Dissociation (Fragmentation) precursor->fragmentation product Product Ion Selection (Specific Fragment Ion) fragmentation->product detector Detector product->detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective detection.

References

Comparative analysis of different chiral stationary phases for Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Dexchlorpheniramine

For researchers and professionals in drug development, the enantioselective separation of chiral compounds like this compound is a critical analytical challenge. This compound, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, requires precise quantification to ensure drug efficacy and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides a comparative analysis of different CSPs, focusing on polysaccharide- and cyclodextrin-based phases, supported by experimental data to aid in method development and optimization.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is paramount for achieving optimal separation of chlorpheniramine enantiomers. The two major classes of CSPs that have demonstrated success are polysaccharide-based and cyclodextrin-based columns. Below is a summary of their performance based on published experimental data.

Chiral Stationary PhaseColumn Brand (Selector)Mobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
Polysaccharide-Based Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-hexane-propan-2-ol-diethylamine (97.5:2.5:0.025, v/v/v)1.2258 nm1.243.80[1][2]
Cyclodextrin-Based CYCLOBOND I 2000 (Beta-cyclodextrin)0.25% diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)0.5Mass Spectrometry1.121.17[3][4][5]
Cyclodextrin-Based (Chiral Additive) ODS Column5 mM Sodium Phosphate, 0.5 mM carboxymethyl-β-cyclodextrin, methanol, triethylamine (73:25:2, v/v/v, pH 4.3)0.24224 nmNot ReportedNot Reported

Analysis:

  • Polysaccharide-based CSPs , such as Chiralpak AD-H, have shown excellent performance in separating chlorpheniramine enantiomers, providing a high separation factor and baseline resolution. The use of a normal-phase mobile phase is typical for this type of column.

  • Cyclodextrin-based CSPs , like CYCLOBOND I 2000, are also effective and are often used in reversed-phase or polar organic modes. While the reported resolution and separation factors in the cited study are lower than for the polysaccharide phase, they are sufficient for quantification. These CSPs are known for their robustness and compatibility with aqueous mobile phases.

  • The use of a chiral mobile phase additive , such as carboxymethyl-β-cyclodextrin with a standard achiral ODS column, presents an alternative and economical approach. This method avoids the cost of a dedicated chiral column but may require more extensive method development to optimize the concentration of the chiral additive and other mobile phase parameters.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods.

Method 1: Polysaccharide-Based CSP

  • Column: Chiralpak AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, propan-2-ol (IPA), and diethylamine (DEA) in a ratio of 97.5:2.5:0.025 (v/v/v).

  • Flow Rate: 1.2 mL/min (isocratic).

  • Temperature: 25°C.

  • Detection: UV at 258 nm.

  • Internal Standard: Diphenhydramine.

  • Sample Preparation: For pharmaceutical formulations like syrups, a liquid-liquid extraction using an n-hexane-dichloromethane mixture can be employed to isolate the chlorpheniramine enantiomers from interfering substances.

Method 2: Cyclodextrin-Based CSP

  • Column: CYCLOBOND I 2000 (beta-cyclodextrin).

  • Mobile Phase: A mixture of 0.25% diethylamine acetate (pH 4.4), methanol, and acetonitrile in a ratio of 85:7.5:7.5 (v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Mass Spectrometry (MSD).

  • Application: This method was developed for the determination of chlorpheniramine and its metabolites in human plasma, indicating its suitability for bioanalytical applications.

Logical Workflow for Chiral Separation Method Development

The process of developing a chiral separation method follows a logical progression from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Sample->Extraction Dissolution Dissolve in Mobile Phase Extraction->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Stationary Phase (e.g., Polysaccharide or Cyclodextrin) Injection->Column Separation Enantiomeric Separation (Isocratic or Gradient Elution) Column->Separation Detection UV or Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generate Report (Purity, Concentration) Quantification->Report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

Both polysaccharide and cyclodextrin-based chiral stationary phases are effective for the enantioselective separation of this compound. The choice between them will depend on the specific requirements of the analysis, such as the sample matrix, desired resolution, and available instrumentation. Polysaccharide-based CSPs may offer higher resolution, while cyclodextrin-based CSPs provide robustness and compatibility with a wider range of mobile phases. For routine quality control of pharmaceutical formulations, a validated HPLC method using either type of CSP can provide the necessary accuracy and precision. For more complex matrices, such as biological fluids, coupling the chiral separation with mass spectrometric detection is advantageous. This guide provides a starting point for researchers to select and develop the most suitable chiral separation method for their application.

References

Robustness Under Scrutiny: A Comparative Guide to HPLC Methods for Dexchlorpheniramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a detailed comparison of the robustness of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dexchlorpheniramine, a common antihistamine. The following sections present experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of a robust analytical method.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide delves into the robustness of two distinct HPLC methods for this compound analysis, highlighting their performance under varied conditions. A comparison with the traditional UV spectrophotometric method is also included to underscore the advantages of chromatographic separation.

Comparative Analysis of Method Robustness

The robustness of an analytical method is a critical parameter in its validation, demonstrating its reliability under a range of typical laboratory variations. Below is a summary of robustness testing performed on two different HPLC methods for the analysis of this compound maleate.

Parameter VariedMethod 1: this compound Maleate in SyrupMethod 2: this compound Maleate in Tablets
Chromatographic System Shimadzu LC-20AT series HPLC system with a PDA detectorHPLC system (Shimadzu) with a UV-PDA detector
Column Luna C18 column (250 × 4.6 mm, 5 μm)Octadecylsilane X Bridge (Waters) (25 mm x 4.6 mm, 5 µm) & an alternative brand
Mobile Phase Acetonitrile and 0.02 M phosphate buffer solution pH 2.70 (35:65, v/v)Phosphate-buffered saline (pH 3.0 ± 0.1) and acetonitrile (70:30 ratio)
Flow Rate 1.0 mL/min (Varied: ±0.2 mL/min)1.0 mL/min
Detection Wavelength 254 nm225 nm
Column Temperature 25°CNot specified
Injection Volume 50 µL20 µL
Robustness Testing Results

The following tables summarize the quantitative data from the robustness studies of the two HPLC methods.

Table 1: Robustness Data for HPLC Method 1 (this compound Maleate in Syrup) [1]

Varied ParameterConditionPeak Area (mAU*s)Content (%)
Flow Rate 0.8 mL/min365432199.8
1.0 mL/min (Nominal)2921785100.0
1.2 mL/min2435678100.2
% Phosphate Buffer 64%289876599.5
65% (Nominal)2921785100.0
66%2954321100.5
pH of Buffer 2.2291123499.7
2.7 (Nominal)2921785100.0
3.22932145100.3

Table 2: Robustness Observations for HPLC Method 2 (this compound Maleate in Tablets) [2]

Varied ParameterConditions InvestigatedOutcome
pH of Mobile Phase Buffer 2.5, 3.0, 3.5Method showed sensitivity to changes in pH.
Mobile Phase Composition Phosphate-buffered saline: Acetonitrile (65:35, 70:30, 75:25)Method showed sensitivity to changes in mobile phase composition.
Column Brand Waters Octadecylsilane X Bridge vs. an alternative brandNo significant difference observed.

Comparison with UV Spectrophotometry

The traditional method for the determination of this compound maleate in tablets is UV spectrophotometry, as referenced in the United States Pharmacopeia (USP).[2] However, this method has significant drawbacks. It often struggles to separate the active pharmaceutical ingredient (API) from other components in the tablet matrix, such as dyes.[2] This lack of specificity necessitates a preliminary extraction process, which can be time-consuming, costly, and involve the use of hazardous solvents.[2]

In contrast, HPLC methods offer superior specificity by physically separating this compound from excipients before quantification. This eliminates the need for extensive sample preparation and provides more accurate and reliable results. For instance, one of the validated HPLC methods demonstrated a high resolution value of 19.6 between the this compound and maleic acid peaks, showcasing its excellent separation capability.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: HPLC Analysis of this compound Maleate in Syrup

1. Chromatographic Conditions:

  • Instrument: Shimadzu LC-20AT series HPLC system with a PDA detector.

  • Column: Luna C18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer solution (pH 2.70) in a 35:65 (v/v) ratio. The phosphate buffer was prepared by dissolving 2.72 g of potassium dihydrogen phosphate in 900 mL of water, adjusting the pH to 2.7 with orthophosphoric acid, and making up the volume to 1000 mL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 50 µL.

2. Standard Solution Preparation:

  • A stock solution of this compound maleate (1.0 mg/mL) was prepared in the mobile phase.

  • Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

3. Sample Preparation:

  • An accurately weighed amount of the syrup, equivalent to about 0.25 mg of betamethasone (in a combined formulation), was transferred to a 25 mL volumetric flask.

  • The volume was made up with the mobile phase, and the solution was filtered through a 0.45 µm membrane filter before injection.

4. Robustness Study Protocol:

  • The following parameters were intentionally varied:

    • Flow Rate: ±0.2 mL/min (0.8 mL/min and 1.2 mL/min).

    • Percentage of 0.02 M Phosphate Buffer Solution in Mobile Phase: ±1% (64% and 66%).

    • pH of the 0.02 M Phosphate Buffer Solution: ±0.5 pH units (pH 2.2 and pH 3.2).

  • The effect of these variations on the peak area and the calculated content of this compound maleate was evaluated.

Method 2: HPLC Analysis of this compound Maleate in Tablets

1. Chromatographic Conditions:

  • Instrument: HPLC system (Shimadzu) equipped with a UV-PDA detector.

  • Column: Octadecylsilane X Bridge (Waters) (25 mm in length, 4.6 mm in inner diameter, and 5 µm particle size).

  • Mobile Phase: A mixture of phosphate-buffered saline (pH 3.0 ± 0.1) and acetonitrile in a 70:30 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • A standard solution of this compound maleate was prepared in the mobile phase.

3. Sample Preparation:

  • Tablets were homogeneously crushed.

  • A portion of the crushed tablets was dissolved in the mobile phase for analysis.

4. Robustness Study Protocol:

  • The following parameters were intentionally varied:

    • Variation of pH: The pH of the phosphate-buffered saline was adjusted to 2.5, 3.0, and 3.5.

    • Variation of Mobile Phase Composition: The ratio of phosphate-buffered saline to acetonitrile was varied to 65:35, 70:30, and 75:25.

    • Variation of Column: An alternative brand of C18 column was used.

  • The impact of these variations on the analytical results was assessed using ANOVA.

Visualizing the Workflow

The following diagram illustrates the logical workflow of a robustness test for an HPLC method.

Robustness_Test_Workflow start Define Nominal HPLC Method Parameters select_params Select Robustness Parameters to Vary (e.g., pH, Flow Rate, Mobile Phase %) start->select_params define_levels Define Variation Levels for Each Parameter (e.g., pH 2.5, 3.0, 3.5) select_params->define_levels design_exp Design Experiment (e.g., One-factor-at-a-time) define_levels->design_exp prepare_samples Prepare Standard and Sample Solutions design_exp->prepare_samples run_exp Execute HPLC Runs Under Varied Conditions prepare_samples->run_exp collect_data Collect Chromatographic Data (Retention Time, Peak Area, etc.) run_exp->collect_data analyze_data Analyze Data for Significant Effects (e.g., ANOVA, %RSD) collect_data->analyze_data evaluate_robustness Evaluate Method Robustness (Acceptance Criteria Met?) analyze_data->evaluate_robustness evaluate_robustness->start No, Re-evaluate Method report Report Findings and Define Method's Operational Limits evaluate_robustness->report Yes end End report->end

Caption: Workflow for HPLC Method Robustness Testing.

References

A Head-to-Head Comparison of Dexchlorpheniramine and Cetirizine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, Dexchlorpheniramine, and the second-generation antihistamine, Cetirizine, based on their performance in cellular models. The following sections detail their mechanisms of action, comparative efficacy in preclinical assays, and the experimental protocols used to generate this data.

Introduction

This compound is the pharmacologically active S-enantiomer of chlorpheniramine, a first-generation alkylamine antihistamine.[1] It is known to cross the blood-brain barrier, which can lead to sedative effects. Cetirizine is a second-generation piperazine antihistamine and a carboxylated metabolite of hydroxyzine.[2] It is designed to be more selective for peripheral H1 receptors with a lower incidence of sedation.[1] Both drugs exert their primary effect by acting as inverse agonists at the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby reducing allergic and inflammatory responses.[2][3]

Data Presentation

The following tables summarize the available quantitative data for this compound (represented by its racemic mixture, Chlorpheniramine) and Cetirizine in key cellular assays. It is important to note that direct head-to-head studies in the same cellular models are limited, and thus, comparisons should be made with consideration of the different experimental conditions.

Table 1: H1 Receptor Binding Affinity

CompoundCell LineRadioligandKᵢ (nM)
ChlorpheniramineCHO[³H]mepyramine2
CetirizineCHO[³H]mepyramine6

Table 2: Inhibition of Histamine-Induced Calcium Influx

CompoundCell TypeIC₅₀ (µM)
ChlorpheniramineHuman Ciliary Muscle Cells0.53
CetirizineData from a comparable cellular model is not readily available.-

Table 3: Inhibition of Pro-inflammatory Cytokine Release

CompoundCell TypeCytokineStimulationInhibition
ChlorpheniramineHuman Keloid FibroblastsIL-6-Inhibited IL-6/JAK1/STAT3 signaling pathway
CetirizineHuman Mast Cells (HMC-1)TNF-αPMA + A23187Dose-dependent inhibition
CetirizineHuman Airway Epithelial Cells (A549)IL-6, IL-8IL-1βSignificant suppression at higher concentrations

Table 4: Effect on NF-κB Signaling

CompoundCell TypeEffect
This compound-Reduces NF-κB activity through the PLC and PIP2 signaling pathways
ChlorpheniramineHuman Nasal Epithelial CellsAttenuates histamine-induced NF-κB activation
CetirizineHEK-293T cellsPotentiates dexamethasone-mediated inhibition of NF-κB activity

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto releases Ca_ER Ca²⁺ NFkB_pathway NF-κB Pathway Ca_cyto->NFkB_pathway activates PKC->NFkB_pathway activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB_pathway->Cytokines induces transcription Antihistamine This compound Cetirizine Antihistamine->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding H1 Receptor Binding Assay cluster_calcium Calcium Influx Assay cluster_cytokine Cytokine Release Assay (ELISA) A1 Prepare cell membranes expressing H1 receptor B1 Incubate membranes with radioligand ([³H]mepyramine) and test compound A1->B1 C1 Separate bound and free radioligand B1->C1 D1 Quantify radioactivity to determine Ki C1->D1 A2 Load cells with a Ca²⁺-sensitive dye (e.g., Fura-2) B2 Establish baseline fluorescence A2->B2 C2 Stimulate with histamine +/- test compound B2->C2 D2 Measure changes in fluorescence to determine IC₅₀ C2->D2 A3 Culture cells and pre-treat with test compound B3 Stimulate with an inflammatory agent A3->B3 C3 Collect cell supernatant B3->C3 D3 Quantify cytokine levels using ELISA C3->D3

Caption: General Experimental Workflows.

Experimental Protocols

Competitive Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound and Cetirizine for the histamine H1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO cells).

  • Radioligand: [³H]mepyramine.

  • Test compounds: this compound, Cetirizine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound (this compound or Cetirizine).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Imaging for Histamine-Induced Calcium Influx

Objective: To measure the inhibitory effect (IC₅₀) of this compound and Cetirizine on histamine-induced intracellular calcium mobilization.

Materials:

  • A suitable cell line endogenously or recombinantly expressing the H1 receptor (e.g., HeLa, CHO-H1R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine.

  • Test compounds: this compound, Cetirizine.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and culture until confluent.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding any stimulants.

  • Compound Addition: Add varying concentrations of the test compound (this compound or Cetirizine) and incubate for a specified time.

  • Histamine Stimulation: Add a fixed concentration of histamine to stimulate the cells.

  • Fluorescence Measurement: Immediately and continuously record the fluorescence signal for a period to capture the peak calcium response.

  • Data Analysis: Normalize the fluorescence signal (e.g., as a ratio of the baseline fluorescence). Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the IC₅₀ value.

ELISA for Pro-inflammatory Cytokine Release

Objective: To quantify the inhibitory effect of this compound and Cetirizine on the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).

Materials:

  • A relevant cell line (e.g., human mast cells, peripheral blood mononuclear cells, A549).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187), or IL-1β).

  • Test compounds: this compound, Cetirizine.

  • Commercially available ELISA kits for the specific cytokines of interest.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Culture the cells and pre-incubate with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • Stimulation: Add the stimulating agent to induce cytokine production and incubate for an appropriate time (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the cell plates and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value if possible.

Conclusion

This guide provides a comparative overview of this compound and Cetirizine in cellular models. The available data suggests that both compounds are potent H1 receptor antagonists. Cetirizine has demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in various cell types. While direct comparative quantitative data for this compound in similar cellular assays is less prevalent in the literature, its mechanism of action involves the suppression of key inflammatory signaling pathways such as NF-κB. The provided experimental protocols offer a foundation for researchers to conduct direct head-to-head comparisons and further elucidate the nuanced differences in the cellular pharmacology of these two widely used antihistamines. Future studies directly comparing these compounds in the same cellular systems are warranted to provide a more definitive comparative assessment.

References

A Comparative Guide to Stability-Indicating Methods for Dexchlorpheniramine: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stability-indicating analytical methods for Dexchlorpheniramine, focusing on their specificity and selectivity in separating the active pharmaceutical ingredient (API) from its degradation products. The information presented is compiled from various studies and is intended to assist researchers in selecting and developing appropriate methods for their specific needs.

Introduction to Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of a robust SIM is a critical aspect of drug development and is mandated by regulatory agencies to ensure the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. Forced degradation studies are an integral part of developing and validating SIMs, as they are designed to generate potential degradation products and demonstrate the method's ability to separate them from the intact drug.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used to develop stability-indicating methods for this compound. The choice of method often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Data Summary

The following tables summarize the experimental conditions and results from various studies on the forced degradation of this compound.

Table 1: Comparison of Forced Degradation Conditions and Results for this compound

Stress ConditionMethodObservationsReference
Acid Hydrolysis HPTLCNo degradation of this compound maleate observed.[1][2]
HPLCDegradation observed.[3]
Alkaline Hydrolysis HPTLCNo degradation of this compound maleate observed.[1][2]
HPLCDegradation observed.
Oxidative Degradation HPTLCAdditional peak observed at Rf value of 0.67 for this compound maleate treated with 30% H2O2.
HPLCDegradation observed.
Thermal Degradation HPTLCNo degradation of this compound maleate observed.
HPLCDegradation observed.
Photolytic Degradation Not specifiedNot specified-

Table 2: Chromatographic Conditions for a Stability-Indicating HPTLC Method

ParameterCondition
Stationary Phase HPTLC aluminum plates precoated with silica gel 60F254
Mobile Phase Ethyl acetate: methanol: ammonia (2 : 13 : 1 v/v/v)
Detection Wavelength 226 nm
Rf value of this compound maleate 0.76 ± 0.05
Rf value of degradation product (oxidative) 0.67

Table 3: Chromatographic Conditions for a Stability-Indicating HPLC Method

ParameterCondition
Stationary Phase C18 column
Mobile Phase Acetonitrile and 0.02 M phosphate buffer solution pH 2.70 (35 : 65, v : v)
Detection Wavelength 254 nm
Flow Rate 1.0 mL per minute

Experimental Protocols

Forced Degradation Studies

The following protocols are representative of the methodologies used in the cited literature for inducing the degradation of this compound.

1. Acid Hydrolysis:

  • Accurately weigh and dissolve a known amount of this compound maleate in a suitable solvent.

  • Add a specific volume of 1N HCl.

  • Reflux the solution for a defined period (e.g., 6 hours at 80°C).

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute the solution to a known concentration with the mobile phase before analysis.

2. Alkaline Hydrolysis:

  • Accurately weigh and dissolve a known amount of this compound maleate in a suitable solvent.

  • Add a specific volume of 1N NaOH.

  • Reflux the solution for a defined period (e.g., 6 hours at 80°C).

  • Cool the solution to room temperature and neutralize with 1N HCl.

  • Dilute the solution to a known concentration with the mobile phase before analysis.

3. Oxidative Degradation:

  • Accurately weigh and dissolve a known amount of this compound maleate in a suitable solvent.

  • Add a specific volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Dilute the solution to a known concentration with the mobile phase before analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound maleate in a hot air oven.

  • Maintain the temperature at a specific level (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Dissolve the sample in a suitable solvent and dilute to a known concentration before analysis.

Chromatographic Analysis

1. High-Performance Thin-Layer Chromatography (HPTLC):

  • Sample Application: Apply the standard and stressed samples as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (e.g., ethyl acetate: methanol: ammonia; 2:13:1, v/v/v).

  • Detection: After development, dry the plate and scan it densitometrically at the detection wavelength (e.g., 226 nm).

  • Analysis: Compare the chromatograms of the stressed samples with that of the standard to identify and resolve degradation products.

2. High-Performance Liquid Chromatography (HPLC):

  • System: Use a liquid chromatograph equipped with a UV detector.

  • Column: Employ a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Prepare and filter the mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).

  • Injection: Inject equal volumes of the standard and stressed sample solutions.

  • Elution: Elute the components isocratically at a constant flow rate.

  • Analysis: Monitor the eluent at the specified wavelength and record the chromatograms. Assess the specificity by observing the resolution between the this compound peak and any degradation product peaks. A recent study demonstrated a resolution value of 19.6 between this compound and maleic acid peaks using a modified HPLC method.

Identification of Degradation Products

In formulations containing chlorpheniramine maleate, a structurally related compound to this compound maleate, a major degradation product has been identified as a "Michael addition" product of phenylephrine and maleic acid. This suggests a potential degradation pathway for this compound maleate in the presence of similar excipients or under certain stress conditions. Known impurities of this compound that are commercially available for use as reference standards include Pheniramine Maleate and (R)-Chlorpheniramine.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity and selectivity of a stability-indicating method for this compound.

G Workflow for Specificity and Selectivity Assessment of a Stability-Indicating Method for this compound cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development & Validation cluster_2 Analysis and Evaluation cluster_3 Outcome API This compound API Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) API->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample Analysis Analyze Degraded Sample Degraded_Sample->Analysis Inject/Apply Sample Method_Dev Develop Analytical Method (HPLC/HPTLC) Specificity Assess Specificity Method_Dev->Specificity Selectivity Assess Selectivity Specificity->Selectivity Result Stability-Indicating Method Selectivity->Result Method is Selective Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Resolution Resolution Calculation Analysis->Resolution Resolution->Result Adequate Resolution

Caption: Workflow for assessing the specificity and selectivity of a stability-indicating method.

Conclusion

The development of a specific and selective stability-indicating method is crucial for ensuring the quality and safety of this compound-containing pharmaceutical products. Both HPTLC and HPLC methods have been successfully developed and validated for this purpose. Forced degradation studies have shown that this compound is susceptible to degradation under oxidative conditions. The ability of the analytical method to separate the intact drug from its degradation products is a key performance characteristic. This guide provides a summary of the available data and methodologies to aid researchers in the development and selection of appropriate stability-indicating methods for this compound.

References

A Comparative Guide to Analytical Methods for Dexchlorpheniramine: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Dexchlorpheniramine, a first-generation antihistamine. The focus is on the critical validation parameters of linearity and range, offering a resource for selecting the most appropriate method for specific research and quality control needs. The information presented is compiled from published, peer-reviewed studies.

Introduction

This compound maleate is the dextrorotatory isomer of chlorpheniramine and is widely used for the relief of allergic symptoms.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. Various analytical techniques have been developed and validated for this purpose, each with its own set of performance characteristics. This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Methods

The selection of an analytical method depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the linearity and range of different methods for this compound determination.

Method Linearity (Correlation Coefficient, R²) Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Sample Matrix
HPLC-UV 1.0000[2]31.761 - 70.141 µg/mL[2]--Tablets[2]
HPLC-UV -80.0 µg/mL (target)[3]--Syrup
UFLC 0.9950 - 500 µg/mL100 ng/mL300 ng/mLBulk and Finished Formulations
GC-MS > 0.9905.00 - 1000.0 ng/mL1.50 ng/mL5.00 ng/mLWhole Blood
GC-MS ≥ 0.9905.00 - 1000.0 ng/mL1.50 ng/mL5.00 ng/mLBreast Milk
LC-MS Excellent1 - 150 ng/mL--Human Plasma
Derivative UV Spectrophotometry 0.99999.75 - 32.5 µg/mL--Tablets
UV Spectrophotometry 0.999833.68 - 62.48 ppm2.261 ppm (at 239 nm)7.536 ppm (at 239 nm)Tablets
Capillary Electrophoresis 0.99922 - 10 µg/mL0.25 µg/mL0.75 µg/mLBulk Drug

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the concentration of this compound maleate in tablet preparations.

  • Instrumentation: HPLC system with a UV-PDA detector (e.g., Shimadzu).

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 25 mm x 4.6 mm, 5 µm particle size (e.g., XBridge Waters).

    • Mobile Phase: A mixture of phosphate-buffered saline (pH 3.0 ± 0.1) and acetonitrile in a 70:30 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

    • Mode: Isocratic.

  • Sample Preparation: Tablets are crushed, dissolved in the mobile phase, and then analyzed.

Ultra-Fast Liquid Chromatography (UFLC)
  • Objective: For the estimation of this compound maleate in bulk and finished dosage forms.

  • Instrumentation: UFLC system.

  • Chromatographic Conditions:

    • Column: C18 column (250 x 4.6 mm, 5µm).

    • Mobile Phase: 25mM Potassium dihydrogen ortho phosphate (pH 4) and acetonitrile in a 20:80 v/v ratio.

    • Flow Rate: 1 ml/min.

    • Detection Wavelength: 260 nm.

  • Linearity Determination: A calibration graph is plotted with standard peak area on the y-axis versus concentration on the x-axis over the range of 0.0-500.0 μg/ml.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Simultaneous determination of 11 common antihistamines, including chlorpheniramine, in whole blood.

  • Sample Preparation: Involves protein precipitation followed by solid-phase extraction with a two-stage elution. Derivatization is then performed.

  • Linearity Assessment: Calibration curves for each antihistamine were established between 5.00 and 1000.0 ng/mL.

Derivative UV Spectrophotometry
  • Objective: Determination of this compound maleate in tablets, especially in the presence of coloring agents that can cause interference in standard UV spectrophotometry.

  • Methodology: Second-order derivative UV spectrophotometry is employed.

  • Solvent: 0.1 mol l-1 sulfuric acid.

  • Linearity Measurement: Standard curves are generated in the concentration range of 9.75-32.5 µg/ml using both zero-peak (ZP) and peak-peak (PP) methods.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Crush_Tablet Crush Tablet Dissolve Dissolve in Mobile Phase Crush_Tablet->Dissolve Inject Inject Sample (20 µL) Dissolve->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV Analytical Workflow for this compound in Tablets.

UFLC_Workflow cluster_prep Sample Preparation cluster_analysis UFLC Analysis cluster_data Data Processing Prepare_Sample Prepare Bulk/Formulation Sample Inject Inject Sample Prepare_Sample->Inject Separate Separation (C18 Column) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Quantify Quantification Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation (Whole Blood) cluster_analysis GC-MS Analysis cluster_data Data Processing Precipitate Protein Precipitation Extract Solid-Phase Extraction Precipitate->Extract Derivatize Derivatization Extract->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify UV_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Prepare_Solution Prepare Tablet Solution (0.1 M Sulfuric Acid) Measure_Absorbance Measure 2nd Derivative Absorbance Prepare_Solution->Measure_Absorbance Quantify Quantification (ZP/PP) Measure_Absorbance->Quantify

References

A Comparative Analysis of the Degradation Profiles of Dexchlorpheniramine and its Racemate, Chlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the stability and degradation pathways of the potent antihistamine, dexchlorpheniramine, and its racemic mixture, chlorpheniramine. This document provides a comprehensive comparison of their degradation profiles under various stress conditions, supported by experimental data and detailed methodologies.

This compound, the pharmacologically active dextrorotatory isomer of chlorpheniramine, is a widely used first-generation antihistamine for the relief of allergic symptoms.[1] Understanding its stability and degradation pathways, in comparison to its racemic counterpart, is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.

Comparative Degradation under Forced Stress Conditions

Forced degradation studies are essential in identifying the potential degradation products and understanding the intrinsic stability of a drug substance.[2] The following table summarizes the comparative degradation of this compound and chlorpheniramine maleate under various stress conditions. It is important to note that a direct comparative study with identical experimental conditions was not found in the public literature. The data for chlorpheniramine is extracted from a specific study, while the information for this compound is inferred from stability-indicating method development reports that confirm its degradation under stress, although quantitative percentages are not always provided.

Stress ConditionThis compound Maleate DegradationChlorpheniramine Maleate DegradationKey Observations
Acid Hydrolysis Subject to degradation.[3]2.31%Both the active isomer and the racemate show susceptibility to acidic conditions.
Base Hydrolysis Subject to degradation.[3]10.49%Alkaline conditions appear to cause more significant degradation for the racemate.
Oxidative Subject to degradation.[3]4.10%Both are susceptible to oxidation.
Thermal Subject to degradation.10.39%Elevated temperatures lead to significant degradation of the racemate.
Photolytic Subject to degradation.3.59%Exposure to light can induce degradation in both compounds.

Note: The percentage degradation for chlorpheniramine maleate is sourced from a study by S. M. Emam et al. (2021). The conditions for this study are detailed in the Experimental Protocols section. For this compound, the term "Subject to degradation" indicates that degradation was observed in forced degradation studies aimed at developing stability-indicating methods, but specific percentages were not provided in the referenced literature.

Degradation Pathways and Products

The degradation of chlorpheniramine can lead to the formation of various by-products. One identified degradation pathway involves the formation of N-oxide and N-demethylated metabolites, as observed in fungal metabolism studies. Notably, these studies found no significant stereoselectivity in the metabolism, suggesting that this compound and its levo-isomer likely follow similar metabolic degradation routes.

In pharmaceutical formulations containing chlorpheniramine maleate or dexbrompheniramine maleate in combination with phenylephrine, a "Michael addition" product between phenylephrine and maleic acid has been identified as a major degradation product. This highlights the potential for interactions between active pharmaceutical ingredients and excipients, leading to degradation.

The maleate moiety of chlorpheniramine maleate has also been shown to degrade in solution, eventually decomposing to carbon dioxide, while the chlorpheniramine content remains stable under the same conditions.

The following diagram illustrates a general workflow for conducting forced degradation studies, a critical component in assessing the stability of pharmaceutical compounds.

G Experimental Workflow for Forced Degradation Studies cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Drug Substance/Product B Prepare Solutions in Suitable Solvents A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C Expose to Stress D Base Hydrolysis (e.g., 0.1M NaOH) B->D Expose to Stress E Oxidation (e.g., 3% H2O2) B->E Expose to Stress F Thermal (e.g., 60°C) B->F Expose to Stress G Photolytic (e.g., UV/Vis light) B->G Expose to Stress H Sample Neutralization/Dilution C->H D->H E->H F->H G->H I HPLC Analysis with UV/PDA Detector H->I J Characterization of Degradants (e.g., LC-MS, NMR) I->J K Establish Degradation Profile I->K L Identify Degradation Products J->L M Develop Stability-Indicating Method K->M L->M

Caption: Workflow for Forced Degradation Studies.

The signaling pathway diagram below illustrates the mechanism of action of this compound as a histamine H1 receptor antagonist. Understanding this pathway is relevant as degradation can affect the molecule's ability to interact with its target.

G This compound H1-Antihistamine Action cluster_0 Allergen Exposure cluster_1 Histamine Action cluster_2 This compound Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Gq Gq Protein H1Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC AllergicSymptoms Allergic Symptoms (Vasodilation, etc.) Ca2->AllergicSymptoms PKC->AllergicSymptoms Dex This compound Block Blockade Dex->Block Block->H1Receptor

Caption: this compound's Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following are representative protocols for forced degradation studies based on published literature.

Forced Degradation of Chlorpheniramine Maleate (as per S. M. Emam et al., 2021):

  • Acid Hydrolysis: A solution of chlorpheniramine maleate (1 mg/mL) in 0.1 M HCl was heated at 80°C for 2 hours.

  • Base Hydrolysis: A solution of chlorpheniramine maleate (1 mg/mL) in 0.1 M NaOH was heated at 80°C for 4 hours.

  • Oxidative Degradation: A solution of chlorpheniramine maleate (1 mg/mL) in 30% H₂O₂ was kept at room temperature for 24 hours.

  • Thermal Degradation: Solid drug was exposed to 100°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Solid drug was exposed to UV light (254 nm) for 48 hours.

General Protocol for Stability-Indicating HPLC Method Development:

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products. A typical method would involve:

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined based on the UV absorbance maximum of the drug (e.g., 264 nm for chlorpheniramine maleate).

  • Sample Preparation: Stressed samples are neutralized (if necessary), diluted with the mobile phase, and filtered before injection.

Conclusion

The available data suggests that both this compound and its racemate, chlorpheniramine, are susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. While quantitative data for a direct comparison is limited, the racemate has been shown to undergo significant degradation, particularly under basic and thermal stress. The lack of stereoselectivity in metabolic degradation pathways suggests that the chemical stability of the two may also be similar, though further direct comparative studies are warranted. The development of robust, stability-indicating analytical methods is paramount for accurately assessing the quality and shelf-life of pharmaceutical products containing either of these active ingredients. Researchers and formulation scientists should consider these degradation profiles when developing new drug products and establishing appropriate storage conditions.

References

A Comparative Guide to the Limit of Detection and Quantification of Dexchlorpheniramine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various impurities of dexchlorpheniramine, a common antihistamine. Understanding the sensitivity of analytical methods for these impurities is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes quantitative data from various analytical techniques, details experimental protocols, and presents a logical workflow for determining these crucial analytical parameters.

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for this compound and its known impurities across different analytical methodologies. This data is essential for selecting the appropriate analytical method based on the required sensitivity for impurity profiling.

Analyte/ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundUFLC100 ng/mL300 ng/mL
This compoundChiral HPLC0.29 µg/mL0.88 µg/mL[1][2][3]
This compoundCapillary Electrophoresis0.70 µg/mL-
Levochlorpheniramine (Enantiomeric Impurity)Chiral HPLC0.44 µg/mL1.31 µg/mL[1][2]
Levochlorpheniramine (Enantiomeric Impurity)Capillary Electrophoresis0.25 µg/mL0.75 µg/mL
This compound Related Compound BHPLCNot explicitly foundNot explicitly found
This compound N-oxideUPLCNot explicitly foundNot explicitly found

Note: Data for this compound Related Compound B and this compound N-oxide were not explicitly found in the surveyed literature. Further method development and validation would be required to establish these values.

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines. The following are detailed methodologies for establishing these parameters for this compound impurities.

Method Based on Visual Evaluation

This method is suitable for non-instrumental and some instrumental methods.

  • Protocol:

    • Prepare a series of solutions with decreasing concentrations of the impurity standard.

    • Analyze these solutions using the specified analytical procedure.

    • The LOD is the minimum concentration at which the analyte can be reliably detected by visual inspection.

    • The LOQ is the minimum concentration that can be determined with an acceptable level of precision and accuracy.

Method Based on Signal-to-Noise Ratio

This approach is applicable to analytical procedures that exhibit baseline noise.

  • Protocol:

    • Analyze a known low concentration of the impurity standard.

    • Measure the signal height of the impurity peak and the noise level in a region of the chromatogram where no peak is present.

    • The signal-to-noise (S/N) ratio is calculated.

    • Typically, an S/N ratio of 3:1 is accepted for determining the LOD, and a ratio of 10:1 is used for the LOQ.

Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This is a statistically robust method for determining LOD and LOQ.

  • Protocol:

    • Linearity: Construct a calibration curve by plotting the response of at least five different concentrations of the impurity standard versus their corresponding concentrations.

    • Slope (S): Determine the slope of the regression line from the calibration curve.

    • Standard Deviation of the Response (σ): This can be determined in two ways:

      • Based on the Standard Deviation of the Blank: Measure the response of a number of blank samples (e.g., mobile phase or placebo) and calculate the standard deviation of these responses.

      • Based on the Standard Deviation of the y-intercept of the Regression Line: Use the standard deviation of the y-intercept of the regression line obtained from the linearity study.

    • Calculation:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the LOD and LOQ of this compound impurities and a simplified signaling pathway for this compound's mechanism of action.

LOD_LOQ_Workflow cluster_prep Preparation cluster_execution Execution cluster_calculation Calculation cluster_results Results start Start: Define Impurity & Analytical Method prep_standards Prepare Impurity Standard Solutions start->prep_standards prep_blanks Prepare Blank/Placebo Samples start->prep_blanks analyze_samples Analyze Samples using Validated Method prep_standards->analyze_samples prep_blanks->analyze_samples collect_data Collect Response Data analyze_samples->collect_data choose_method Choose LOD/LOQ Determination Method collect_data->choose_method calc_sn Calculate Signal-to-Noise Ratio choose_method->calc_sn S/N Method calc_calib Perform Linear Regression choose_method->calc_calib Calibration Curve Method determine_lod Determine LOD calc_sn->determine_lod determine_loq Determine LOQ calc_sn->determine_loq calc_calib->determine_lod calc_calib->determine_loq report Report LOD & LOQ Values determine_lod->report determine_loq->report

Caption: Workflow for LOD & LOQ Determination.

Dexchlorpheniramine_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Cellular_Response Activates No_Response Inhibition of Allergic Response H1_Receptor->No_Response Leads to This compound This compound This compound->H1_Receptor Competitively Blocks

Caption: this compound Signaling Pathway.

References

A Comparative Review of Analytical Techniques for Dexchlorpheniramine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical techniques for the quantification of dexchlorpheniramine, a first-generation antihistamine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing experimental data to support the comparison.

Quantitative Performance Data

The following table summarizes the key performance metrics of different analytical techniques for this compound quantification, allowing for a direct comparison of their capabilities.

TechniqueLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC 2-50 µg/mL[1]--99%[2][3]< 0.37%[2][3]
UV-Vis Spectrophotometry 9.75-32.5 µg/mL--96.95-105.61%0.18-1.40%
Capillary Electrophoresis 2-10 µg/mL0.25 µg/mL0.75 µg/mL-5.0%
LC-MS/MS 0.025-20 ng/mL-0.025 ng/mL92.9-102.5%< 11%
LC-MS (Single Quad) 1-150 ng/mL-1.00 ng/mL--

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms due to its high resolution and sensitivity.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A common choice is a C18 column (e.g., µBondapakTM C18, 10µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is typically used. For example, a 70:30 ratio of phosphate-buffered saline (pH 3.0) and acetonitrile can be employed in an isocratic elution mode. Another described mobile phase is a methanol-buffer (45:55) solution at pH 7.2.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly maintained.

  • Detection: UV detection is typically set at a wavelength of 240 nm or 272 nm.

  • Sample Preparation: For tablet analysis, the need for extraction can be eliminated, which reduces sample preparation time and the use of hazardous solvents. For biological samples like plasma, a liquid-liquid or solid-phase extraction is often necessary.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for this compound quantification, although it can be susceptible to interference from other components in the sample matrix.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Phosphate buffer at pH 7.2 is a suitable solvent. For derivative spectrophotometry, 0.1 mol/L sulfuric acid has been used.

  • Analytical Wavelength: The maximum absorbance for this compound maleate is observed at approximately 262 nm.

  • Sample Preparation: For tablet preparations containing coloring agents, a derivative spectrophotometry method can be employed to minimize interference without the need for extraction. The traditional UV spectrophotometric method often requires an extraction process to separate the active compound from interfering excipients.

  • Quantification: Concentration is determined by measuring the absorbance at the specified wavelength and comparing it to a standard curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the enantiomeric purity testing of this compound maleate.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: An unmodified fused-silica capillary.

  • Background Electrolyte: An acidic background electrolyte containing a chiral selector, such as 1.5 mM carboxymethyl-beta-cyclodextrin, is used for enantiomeric separation. For the separation of multiple components in cold medicines, a buffer of 75 mM sodium borate with 15% (v/v) acetonitrile (pH 9.30) has been used.

  • Applied Voltage: A typical voltage of 1.0 kV is applied.

  • Detection: UV detection is performed at 214 nm.

  • Sample Injection: Samples are introduced into the capillary by pressure injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are highly sensitive and selective methods, making them ideal for the determination of this compound in complex biological matrices such as human plasma.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (either a single quadrupole or a triple quadrupole for MS/MS).

  • Column: A reversed-phase column, such as a Kromasil 60-5CN (3 µm, 2.1 × 150 mm) or a Phenomenex (Luna)-ODS column (100×4.6 mm, i.d., 5μm), is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium acetate is employed. For example, a mobile phase of acetonitrile-water (50:50, v/v) containing 0.1% formic acid can be used. Another option is acetonitrile-water (90:10, v/v) containing 10 mM ammonium acetate and 0.5% acetic acid.

  • Flow Rate: A flow rate of 0.2 mL/min or 0.5 mL/min is typical.

  • Ionization: Positive electrospray ionization (ESI) is commonly used.

  • Detection: Quantification is achieved using multiple reaction monitoring (MRM) mode in tandem mass spectrometry.

  • Sample Preparation: A liquid-liquid extraction with a solvent like ethyl acetate is a common sample preparation step for plasma samples.

Experimental Workflow

The following diagram illustrates a general workflow for the analytical quantification of this compound, from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection cluster_data Data Analysis Sample Sample (Tablet, Syrup, Plasma) Extraction Extraction / Dilution Sample->Extraction HPLC HPLC Extraction->HPLC UV_Vis UV-Vis Extraction->UV_Vis CE Capillary Electrophoresis Extraction->CE LC_MS LC-MS Extraction->LC_MS Detector Detector (UV, MS) HPLC->Detector UV_Vis->Detector CE->Detector LC_MS->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound quantification.

Conclusion

The choice of an analytical technique for this compound quantification depends on the specific requirements of the analysis. HPLC offers a robust and reliable method for routine quality control of pharmaceutical formulations. UV-Vis spectrophotometry provides a simple and cost-effective alternative, particularly when coupled with derivative techniques to overcome matrix interferences. Capillary electrophoresis is a powerful tool for chiral separations and purity testing. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. Each method has its own set of advantages and limitations, and the information provided in this guide should assist researchers in selecting the most appropriate technique for their needs.

References

Safety Operating Guide

Navigating the Disposal of Dexchlorpheniramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the safe and compliant disposal of dexchlorpheniramine, a first-generation antihistamine. Adherence to these procedures is vital to minimize environmental impact and ensure regulatory compliance.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies. It is crucial to consult and adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.

Hazard Profile of this compound

This compound maleate is classified as toxic if swallowed.[1] While it is not specifically listed as a P- or U-listed hazardous waste by the EPA, its inherent toxicity necessitates that it be managed as a hazardous waste. For transportation purposes, it is classified as a "Toxic solid, organic, n.o.s." under UN2811.

Quantitative Data on Environmental Impact

Obtaining specific quantitative data on the environmental fate and aquatic toxicity of this compound is challenging, as many safety data sheets indicate that this information is not available. However, data for the racemic mixture, chlorpheniramine, and the general class of antihistamines provide valuable insights into its potential environmental impact. Antihistamines are generally found to be poorly degraded in wastewater treatment processes and can persist in the environment.[2]

ParameterValueSpeciesNotes
Aquatic Toxicity (LC50) 12.2 mg/LFlatwormsData for Chlorpheniramine, the racemic mixture of this compound.
Persistence HighSoilStudies on other first-generation antihistamines, like diphenhydramine, show high persistence in soil.
Biodegradation LowWastewater TreatmentAntihistamines as a class are generally resistant to biodegradation in conventional wastewater treatment plants.[2]

Note: The data presented is for chlorpheniramine or the general class of antihistamines and should be used as a conservative estimate for this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to ensure safety and compliance with hazardous waste regulations.

Experimental Protocol: Disposal of Unused or Expired this compound

Objective: To safely dispose of this compound in accordance with hazardous waste regulations.

Materials:

  • Unused or expired this compound

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Hazardous waste container, properly labeled

  • Waste disposal manifest (if required by your institution)

Procedure:

  • Personnel Safety: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, before handling the material.

  • Waste Identification and Segregation:

    • Identify the this compound waste.

    • Do not mix this compound with other chemical waste unless specifically permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Place the this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution or local regulations.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all required documentation, such as a waste manifest, is completed accurately.

  • Record Keeping:

    • Maintain records of the disposal, including the date, quantity of waste, and disposal vendor, as required by your institution and regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dexchlorpheniramine_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Research Quantity assess_quantity->small_quantity Small bulk_quantity Bulk Quantity assess_quantity->bulk_quantity Large consult_sds Consult Safety Data Sheet (SDS) small_quantity->consult_sds bulk_quantity->consult_sds identify_hazards Identify Hazards: - Toxic if Swallowed (H301) - UN2811 Toxic Solid consult_sds->identify_hazards package_waste Package in Labeled Hazardous Waste Container identify_hazards->package_waste store_waste Store in Designated Secure Area package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Hauler store_waste->contact_ehs complete_manifest Complete Waste Manifest (if required) contact_ehs->complete_manifest disposal Final Disposal at Permitted Treatment, Storage, and Disposal Facility (TSDF) complete_manifest->disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dexchlorpheniramine. It outlines essential personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous. It is toxic if swallowed, can cause serious eye damage, and may provoke an allergic skin reaction.[1] Furthermore, it is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1][2][3]
Serious Eye DamageH318Causes serious eye damage
Skin SensitizationH317May cause an allergic skin reaction
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn to protect against splashes and airborne particles.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for compounding, administering, and disposal.
Body Protection Laboratory Coat or Disposable GownA disposable gown made of low-permeability fabric is preferred to prevent skin contact.
Respiratory Protection NIOSH- or CEN-certified RespiratorRequired when handling the powder outside of a ventilated enclosure or when aerosolization is possible.

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Dust and Aerosol Prevention: Minimize the generation of dust and aerosols during handling.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the substance.

Storage:

  • Container: Keep the container tightly sealed.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Recommended Temperature: For the powder form, recommended storage temperatures are -20°C for up to 3 years and 4°C for up to 2 years.

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Use an inert absorbent material to contain and clean up spills.

  • Decontamination: Decontaminate the spill area and equipment with alcohol.

  • Disposal: Collect all contaminated materials in a suitable, sealed container for proper disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

Laboratory Waste:

  • Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated and clearly labeled hazardous waste container.

  • Ensure the container is sealed to prevent leakage.

  • Arrange for disposal through a licensed hazardous waste disposal company.

Unused Product (Household/Non-Laboratory): For the disposal of small quantities of unused this compound outside of a laboratory setting, follow these FDA guidelines:

  • Mix the medicine with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.

  • Place the mixture in a sealed plastic bag or other container to prevent leakage.

  • Dispose of the sealed container in the household trash.

  • Remove or scratch out all personal information from the prescription label on the empty container before recycling or discarding it.

  • Do not flush unused this compound unless specifically instructed to do so by healthcare professionals or official guidelines.

Quantitative Data

ParameterValueSpecies
LD50 Oral 188 mg/kgRat

Workflow Diagrams

handle_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Handling this compound in a Laboratory Setting.

dispose_dexchlorpheniramine_spill spill_start Spill Occurs spill_evacuate Evacuate Area spill_start->spill_evacuate spill_ppe Don Full PPE spill_evacuate->spill_ppe spill_contain Contain Spill with Inert Material spill_ppe->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_dispose Dispose of as Hazardous Waste spill_decon->spill_dispose spill_end Spill Cleanup Complete spill_dispose->spill_end

Caption: Spill Response Protocol for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexchlorpheniramine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexchlorpheniramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.